molecular formula C2H4O2 B583812 Glycolaldehyde-1-13C CAS No. 71122-42-4

Glycolaldehyde-1-13C

Cat. No.: B583812
CAS No.: 71122-42-4
M. Wt: 61.045 g/mol
InChI Key: WGCNASOHLSPBMP-OUBTZVSYSA-N
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Description

Glycolaldehyde-1-13C, also known as this compound, is a useful research compound. Its molecular formula is C2H4O2 and its molecular weight is 61.045 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxyacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O2/c3-1-2-4/h1,4H,2H2/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGCNASOHLSPBMP-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([13CH]=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00724572
Record name Hydroxy(1-~13~C)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00724572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

61.045 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71122-42-4
Record name Hydroxy(1-~13~C)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00724572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of Glycolaldehyde-1-13C: A Technical Guide for Prebiotic Chemistry Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: In the quest to understand the origins of life, the formation of key biomolecules from simple precursors under plausible prebiotic conditions is a central theme. Glycolaldehyde (B1209225), the simplest monosaccharide, is a pivotal intermediate in the formose reaction, a process considered a likely pathway for the abiotic synthesis of sugars. The use of isotopically labeled molecules, such as Glycolaldehyde-1-13C, is indispensable for tracing reaction pathways and elucidating the mechanisms of complex prebiotic networks. This technical guide provides an in-depth overview of the synthesis of this compound, tailored for researchers in prebiotic chemistry, drug development, and related scientific fields.

Prebiotic Significance of Glycolaldehyde

Glycolaldehyde is a crucial precursor in the synthesis of more complex sugars, including ribose, the backbone of RNA. Its formation from formaldehyde, a simple and abundant C1 molecule thought to be present on the early Earth, represents a critical step in the emergence of the building blocks of life.[1] The formose reaction, an autocatalytic cascade, demonstrates how glycolaldehyde can be formed and then participate in the synthesis of a variety of sugars.[1] Studying these pathways with 13C-labeled glycolaldehyde allows for precise tracking of the carbon atoms, offering unambiguous insights into the formation of pentoses and hexoses.

Synthesis of this compound via the Formose Reaction

The primary route for the synthesis of this compound in a prebiotic context is the formose reaction, starting with 13C-labeled formaldehyde. The reaction is typically catalyzed by a base and can be influenced by various minerals.

Experimental Protocols

1. Calcium Hydroxide (B78521) Catalyzed Synthesis:

This is the classic method for inducing the formose reaction.

  • Materials:

    • Formaldehyde-13C (H¹³CHO), 99 atom % ¹³C

    • Calcium Hydroxide (Ca(OH)₂)

    • Deionized, degassed water

    • Nitrogen or Argon gas

    • Hydrochloric acid (HCl) for quenching

  • Procedure:

    • Prepare a 0.15 M aqueous solution of Formaldehyde-13C. To initiate the reaction, a small amount of unlabeled glycolaldehyde (e.g., 0.075 M) can be added as an autocatalyst.[2]

    • In a sealed reaction vessel under an inert atmosphere (N₂ or Ar), add the Formaldehyde-13C solution.

    • Introduce the catalyst, Calcium Hydroxide, to the solution. The concentration of the catalyst can be varied, but a typical starting point is a saturated solution.

    • Heat the reaction mixture to a temperature between 60°C and 80°C.[3]

    • The reaction is time-dependent and can be monitored by taking aliquots at various intervals (e.g., 1, 6, 24 hours).

    • Quench the reaction by acidifying the solution with HCl.

    • The resulting mixture, known as "formose," will contain a variety of sugars, including the desired this compound.

2. Mineral-Catalyzed Synthesis (e.g., with Borate (B1201080) Minerals):

Minerals likely present on the early Earth can also catalyze the formose reaction, sometimes with greater selectivity.

  • Materials:

    • Formaldehyde-13C (H¹³CHO), 99 atom % ¹³C

    • Borate mineral (e.g., colemanite or ulexite) or a borate buffer.[1]

    • Deionized, degassed water

  • Procedure:

    • Prepare a solution of Formaldehyde-13C as described above.

    • Add the borate mineral to the solution in a sealed vessel.

    • Maintain the reaction at a controlled temperature, for example, 65°C.[4]

    • The presence of borates can stabilize the sugar products, potentially leading to higher yields of certain species.

    • Monitor and quench the reaction as in the calcium hydroxide protocol.

Product Analysis and Purification

The crude product of the formose reaction is a complex mixture. Analysis and purification are critical steps.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR is a powerful tool for identifying the labeled carbon in glycolaldehyde and other sugar products. The chemical shift of the carbonyl carbon in this compound will be distinct and can be used for quantification.[2][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Sugars are not volatile and require derivatization before GC-MS analysis. A common method is silylation, where hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers.[4] The mass spectrum will show a mass shift corresponding to the ¹³C isotope, confirming its incorporation.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the different sugars in the formose mixture, allowing for the isolation and quantification of glycolaldehyde.[2]

Quantitative Data Summary

The yield of glycolaldehyde in the formose reaction is highly dependent on the specific conditions. Below is a summary of representative quantitative data from various studies.

ParameterValueCatalystNotesReference
Initial [Formaldehyde] 0.15 MZeoliteGlycolaldehyde was used as a co-catalyst.[2]
Initial [Glycolaldehyde] 0.075 MZeoliteUsed to initiate the autocatalytic cycle.[2]
Temperature 65 °CBorate BufferReaction time of 1 hour.[4]
pH 10.4Borate BufferAlkaline conditions are essential.[4]
Glycolaldehyde Yield ~80%EnzymaticHighly selective, but not prebiotically plausible.[4]
Sugar Yield (total) 0.003%UncatalyzedHigh temperature, alkaline conditions.[6]

Signaling Pathways and Experimental Workflows

The Formose Reaction Pathway

The following diagram illustrates the initial steps of the formose reaction, leading to the formation of this compound and its subsequent role in the autocatalytic cycle.

Formose_Reaction cluster_dimerization Initial Dimerization cluster_autocatalysis Autocatalytic Cycle F1 Formaldehyde-13C (H-13CHO) G This compound F1->G Dimerization (slow) Gly Glyceraldehyde-1-13C F1->Gly F2 Formaldehyde (HCHO) G->Gly DHA Dihydroxyacetone Gly->DHA Isomerization Retro Retro-Aldol Reaction DHA->Retro Further Reactions Retro->G yields 2x

Caption: Initial steps of the formose reaction leading to this compound.

Experimental Workflow for Synthesis and Analysis

The diagram below outlines the general workflow for the synthesis and analysis of this compound.

Experimental_Workflow Reactants Prepare Reactants (13C-Formaldehyde, Catalyst, Water) Reaction Perform Formose Reaction (Controlled Temp. & Time) Reactants->Reaction Quench Quench Reaction (e.g., with Acid) Reaction->Quench Analysis Analyze Crude Product (NMR, HPLC) Quench->Analysis Purification Purify this compound (e.g., Preparative HPLC) Analysis->Purification Final_Analysis Confirm Purity and Structure (GC-MS, NMR) Purification->Final_Analysis

Caption: General workflow for this compound synthesis and analysis.

Conclusion

The synthesis of this compound is a fundamental technique for researchers investigating prebiotic sugar formation. While the formose reaction provides a plausible prebiotic route, it is characterized by a complex product mixture. Careful control of reaction conditions and robust analytical methods are essential for the successful synthesis, identification, and quantification of isotopically labeled glycolaldehyde. The methodologies and data presented in this guide offer a solid foundation for researchers to design and execute experiments aimed at unraveling the intricate chemistry of the origins of life.

References

An In-depth Technical Guide to Glycolaldehyde-1-13C: Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycolaldehyde-1-13C is the isotopically labeled form of glycolaldehyde (B1209225), the simplest possible molecule containing both an aldehyde and a hydroxyl group. As a key intermediate in fundamental biochemical pathways and a precursor in prebiotic sugar formation, the use of 13C-labeled glycolaldehyde is invaluable for metabolic tracing studies, reaction mechanism elucidation, and as an internal standard for quantitative analysis by mass spectrometry and NMR spectroscopy. This guide provides a comprehensive overview of the physical and chemical properties of this compound, outlines experimental protocols for its analysis, and illustrates its role in significant biological and chemical processes.

Physical and Chemical Properties

The introduction of a single 13C isotope at the aldehyde carbon does not significantly alter the macroscopic physical properties of glycolaldehyde. Therefore, the properties of the unlabeled compound serve as a reliable reference.

General Properties
PropertyValueSource
Chemical Name [1-13C]glycolaldehyde; Hydroxy(1-13C)acetaldehydeN/A
CAS Number 71122-42-4N/A
Molecular Formula ¹³CCH₄O₂N/A
Molecular Weight 61.04 g/mol N/A
Purity Typically ≥99%N/A
Appearance White solid[1]
Storage Store at 2-8°C. For solutions, store at -20°C for up to 2 years.N/A
Physicochemical Data
PropertyValueSource
Melting Point 97 °C[1]
Boiling Point 131.3 °C[2]
Density 1.065 g/mL[2]
Solubility Soluble in water (6.1 mg/mL, may require sonication and warming)N/A
Vapor Pressure 4.97 mmHg[1]

Spectral Data

The primary analytical distinction of this compound lies in its spectral properties, particularly in 13C NMR and mass spectrometry.

NMR Spectroscopy

¹H NMR Data (Unlabeled Glycolaldehyde, in D₂O) [1]

  • 9.62 ppm: (s, CHO)

  • 5.03-5.06 ppm: (m, CH₂)

  • 3.50-3.51 ppm: (m, OH)

¹³C NMR Data (Unlabeled Glycolaldehyde, in D₂O) [1][3][4]

  • 92.39 ppm: (C1, CHO)

  • 67.18 ppm: (C2, CH₂OH)

In the ¹³C NMR spectrum of this compound, the peak at approximately 92.39 ppm will be the most prominent due to the isotopic enrichment.

Mass Spectrometry

In mass spectrometry, this compound will exhibit a molecular ion peak (M+) that is one mass unit higher than the unlabeled compound.

  • Unlabeled Glycolaldehyde (C₂H₄O₂): Exact Mass = 60.0211 g/mol

  • This compound (¹³CCH₄O₂): Exact Mass = 61.0244 g/mol

Experimental Protocols

General Synthesis of this compound

A common method for the synthesis of glycolaldehyde is the dimerization of formaldehyde (B43269). To synthesize this compound, ¹³C-labeled formaldehyde would be utilized as the starting material.

Reaction: 2 H¹³CHO → HOCH₂-¹³CHO

General Procedure:

  • A solution of ¹³C-formaldehyde in a suitable solvent is prepared.

  • A base catalyst (e.g., calcium hydroxide) is added to the solution.

  • The reaction is allowed to proceed under controlled temperature and pH.

  • The resulting glycolaldehyde is purified from the reaction mixture using techniques such as chromatography.

Another reported method involves the selective reductive dimerization of ¹³CO₂ to glycolaldehyde.[5] This two-step, one-pot process first reduces ¹³CO₂ to ¹³C-formaldehyde, which then undergoes a carbene-catalyzed C-C bond formation to yield Glycolaldehyde-1,2-¹³C₂. A similar approach targeting only one carbon would yield the desired product.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

A validated method for the quantification of glycolaldehyde in aqueous solutions has been developed and can be adapted for the analysis of this compound.[6][7]

Sample Preparation:

  • Dilute the aqueous sample containing this compound one-hundred-fold in acetonitrile.

  • If an internal standard is used, it should be added to the diluted sample.

GC-MS Parameters:

  • Column: Free-fatty acid polyethylene (B3416737) glycol capillary column

  • Injection Volume: 1 µL

  • Injection Mode: Split (e.g., 50:1)

  • Initial Oven Temperature: 80 °C

  • Temperature Gradient: 60 °C/min to a final temperature of 220 °C

  • Mobile Phase Flow Rate: 2 mL/min

  • Mass Spectrometer: Operated in electron ionization (EI) mode, monitoring for the specific m/z of this compound and its fragments.

Biological and Chemical Significance

This compound is a valuable tracer for studying key metabolic and prebiotic chemical pathways.

The Formose Reaction

The formose reaction is the formation of sugars from formaldehyde and is a plausible pathway for the abiotic synthesis of carbohydrates. Glycolaldehyde is a critical intermediate in this reaction. The use of ¹³C-labeled formaldehyde allows for the tracing of carbon atoms through the complex network of reactions leading to various sugars.

Formose_Reaction F1 Formaldehyde (HCHO) GA Glycolaldehyde F1->GA Dimerization F2 Formaldehyde (HCHO) F2->GA GLA Glyceraldehyde GA->GLA Aldol Condensation F3 Formaldehyde (HCHO) F3->GLA DHA Dihydroxyacetone GLA->DHA Isomerization TET Tetrose Sugars GLA->TET DHA->TET Aldol Condensation PEN Pentose Sugars (e.g., Ribose) TET->PEN Further Reactions

Caption: The Formose Reaction Pathway.

Purine (B94841) Catabolism

In purine catabolism, the breakdown of purine nucleotides can lead to the formation of glycolaldehyde. This pathway is significant in understanding nucleotide turnover and related metabolic disorders.

Purine_Catabolism XAN Xanthine UA Urate XAN->UA HIU 5-Hydroxyisourate UA->HIU ALL Allantoin HIU->ALL ALA Allantoic Acid ALL->ALA GLU Glycolureate ALA->GLU UREA1 Urea ALA->UREA1 GA Glycolaldehyde GLU->GA UREA2 Urea GLU->UREA2 E4P Erythrose 4-Phosphate GA->E4P Condensation PPP Pentose Phosphate Pathway E4P->PPP

Caption: Purine Catabolism to Glycolaldehyde.

Conclusion

This compound is a powerful tool for researchers in biochemistry, drug development, and origins of life studies. Its distinct mass and NMR signature allow for precise tracking and quantification in complex biological and chemical systems. The information provided in this guide serves as a comprehensive resource for understanding and utilizing this important isotopically labeled compound.

References

The Role of 13C-Labeled Glycolaldehyde in Abiogenesis Theories: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The origin of life, or abiogenesis, remains one of the most profound questions in science. Central to this field are theories explaining the prebiotic synthesis of life's essential building blocks. Glycolaldehyde (B1209225) (HOCH₂CHO), the simplest monosaccharide, is a cornerstone molecule in these theories, particularly in the context of the formose reaction and the RNA World hypothesis. The formose reaction describes a plausible pathway for the formation of complex sugars from formaldehyde (B43269), a simple organic molecule thought to be abundant on early Earth.[1][2] Glycolaldehyde acts as a crucial intermediate and autocatalyst in this process.[1] The RNA World hypothesis posits that RNA, not DNA, was the primary genetic material for early life.[3][4] The synthesis of ribose, the sugar component of the RNA backbone, is therefore a critical step, and the formose reaction provides a potential route.[5]

To empirically test these theories and trace the intricate chemical pathways, scientists employ isotopic labeling. By replacing standard carbon-12 (¹²C) atoms with the stable, heavier isotope carbon-13 (¹³C), researchers can track the journey of specific molecules through complex reaction networks. This guide provides a technical overview of the role of ¹³C-labeled glycolaldehyde in abiogenesis research, detailing its application in elucidating prebiotic synthetic routes, summarizing key quantitative data, and outlining the experimental protocols involved.

Glycolaldehyde's Central Role in Prebiotic Chemistry

Glycolaldehyde's significance stems from its position as the first key intermediate in the formose reaction, a process that converts formaldehyde into a variety of sugars.[6] The reaction is autocatalytic, meaning that glycolaldehyde itself catalyzes the production of more glycolaldehyde from formaldehyde.[1] This cycle, once initiated, can lead to the formation of larger sugars, including the pentoses (like ribose) and hexoses necessary for life.[7]

However, the formose reaction is notoriously "messy," producing a complex mixture of sugars with low selectivity for ribose.[5] Furthermore, the initial formation of glycolaldehyde from formaldehyde is slow and presents a classic "chicken-and-egg" problem.[8] The discovery of glycolaldehyde in interstellar space and on meteorites suggests a potential extraterrestrial delivery mechanism, providing a source for this vital prebiotic precursor on the early Earth.[8][9]

Tracing Prebiotic Pathways with ¹³C-Labeled Glycolaldehyde

The use of ¹³C-labeled glycolaldehyde is a powerful technique to deconstruct the complex product mixtures of simulated prebiotic reactions.[10] By introducing glycolaldehyde with a known ¹³C enrichment into a reaction with unenriched formaldehyde, researchers can precisely track which products are derived from glycolaldehyde versus those formed solely from formaldehyde. This method is crucial for:

  • Elucidating Reaction Mechanisms: Following the ¹³C label allows for the unambiguous identification of reaction intermediates and final products derived from glycolaldehyde.

  • Quantifying Product Yields: It enables the precise measurement of how much of each product, such as specific amino acids or sugars, incorporates carbon from the initial glycolaldehyde.

  • Investigating Kinetic Isotope Effects (KIE): Reactions involving ¹³C can proceed at slightly different rates than those with ¹²C. Analyzing the resulting isotopic fractionation provides deep insights into reaction mechanisms and the conditions under which these reactions occurred.[10]

A notable application is in studying the ammonia-involved formose-type reaction (AFR), where aldehydes and ammonia (B1221849) react to form not only sugars but also amino acids. Isotopic labeling experiments have shown that kinetic isotope effects during this reaction can lead to significant ¹³C enrichment in the resulting amino acids, a phenomenon also observed in carbonaceous meteorites.[10]

Data Presentation: Isotopic Analysis of Prebiotic Products

Quantitative data from isotopic labeling experiments are fundamental to validating abiogenesis models. The table below summarizes results from a representative study simulating prebiotic reactions in the early solar system using ¹³C-labeled glycolaldehyde.

Reactant / ProductInitial δ¹³C (‰)Final δ¹³C (‰)Carbon-based Yield (%)Reference
Formaldehyde (FA)-42.6-50% (Initial)[10]
Glycolaldehyde (GA)-16.7-50% (Initial)[10]
Bulk Soluble Organic Matter (SOM) -29.7 (Average)+1.2>90%[10]
Glycine -+16.4~0.1%[10]
Alanine -+20.1~0.05%[10]
β-Alanine -+22.0~0.05%[10]
Insoluble Organic Matter (IOM) --34.1~2-3%[10]

Table 1: Carbon isotopic compositions (δ¹³C) and yields of products from an ammonia-involved formose-type reaction. The initial mixture contained formaldehyde and ¹³C-enriched glycolaldehyde reacted at 80°C for 90 days. The positive δ¹³C values in amino acids indicate significant ¹³C enrichment compared to the starting materials.[10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of prebiotic chemistry experiments. Below are generalized protocols based on published studies involving ¹³C-labeled glycolaldehyde.

Protocol 1: Ammonia-Involved Formose-type Reaction (AFR)
  • Reactant Preparation:

    • Prepare an aqueous solution containing formaldehyde (e.g., 1 M), ¹³C-labeled glycolaldehyde (e.g., 1 M, with a known δ¹³C value), and ammonia (e.g., 2 M).[10]

    • The specific isotopic enrichment of the glycolaldehyde should be determined beforehand using an isotope ratio mass spectrometer.

  • Reaction Conditions:

    • Seal the reactant solution in a reaction vessel (e.g., a glass tube) under an inert atmosphere.

    • Heat the vessel at a temperature relevant to prebiotic parent-body reactions (e.g., 80°C).[10]

    • Maintain the reaction for an extended period (e.g., up to 90 days) to simulate geological timescales.[10]

  • Sample Processing and Analysis:

    • After the reaction, separate the products into different fractions: soluble organic matter (SOM) and insoluble organic matter (IOM).

    • Hydrolyze a portion of the SOM fraction (e.g., with 6 M HCl) to break down polymers and release monomeric compounds like amino acids.

    • Derivatize the amino acids (e.g., esterification followed by trifluoroacetylation) to make them volatile for gas chromatography.

    • Analyze the derivatized amino acids using a Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) system to determine the δ¹³C value of each individual amino acid.

    • Analyze the bulk isotopic composition of the SOM and IOM fractions using an Elemental Analyzer-Isotope Ratio Mass Spectrometer (EA-IRMS).

Protocol 2: Synthesis of ¹³C-Labeled Glycolaldehyde

While often commercially available, ¹³C-labeled glycolaldehyde can be synthesized for specific labeling patterns. A common route involves the oxidation of ¹³C-labeled ethylene (B1197577) glycol.

  • Starting Material: Obtain ethylene glycol labeled at one or both carbon positions with ¹³C (e.g., [1,2-¹³C₂]ethylene glycol).

  • Oxidation: Perform a controlled oxidation of the labeled ethylene glycol. A variety of oxidizing agents can be used, such as hydrogen peroxide with a ferrous salt catalyst (Fenton's reagent) or selective enzymatic oxidation.

  • Purification: The reaction will produce a mixture including glycolaldehyde, glyoxal, and glycolic acid. Purify the ¹³C-labeled glycolaldehyde from the mixture using techniques like column chromatography or preparative high-performance liquid chromatography (HPLC).

  • Characterization: Confirm the identity and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The ¹³C NMR spectrum will clearly show the position of the isotopic label.

Mandatory Visualizations

Visual models are essential for understanding the complex relationships in prebiotic chemical networks and experimental designs.

Formose_Reaction Figure 1: The Autocatalytic Formose Reaction Pathway cluster_input Prebiotic Precursor cluster_cycle Autocatalytic Cycle cluster_output Formation of Larger Sugars F Formaldehyde (CH₂O) GA Glycolaldehyde (C₂H₄O₂) F->GA Dimerization (Slow Step) Glycer Glyceraldehyde (C₃H₆O₃) GA->Glycer + Formaldehyde Retro Retro-Aldol Rxn Glycer->Retro + Formaldehyde -> Tetrose -> Cleavage Tet Tetroses (C₄) Glycer->Tet + Aldol Condensation Retro->GA 2x Glycolaldehyde (Autocatalysis) Pent Pentoses (C₅) (e.g., Ribose) Tet->Pent + Formaldehyde

Figure 1: The Autocatalytic Formose Reaction Pathway

Experimental_Workflow Figure 2: Workflow for ¹³C Isotopic Labeling Experiment A Reactant Preparation (Formaldehyde + ¹³C-Glycolaldehyde + Ammonia) B Prebiotic Simulation (Heating at 80°C for 90 days) A->B C Product Separation (Soluble vs. Insoluble Organics) B->C D Sample Derivatization (e.g., for Amino Acids) C->D E Isotopic Analysis (GC-IRMS / EA-IRMS) C->E Bulk Analysis D->E F Data Interpretation (δ¹³C Values, Yields, Pathway Elucidation) E->F

Figure 2: Workflow for ¹³C Isotopic Labeling Experiment

Isotopic_Fractionation Figure 3: Logic of Kinetic Isotope Effect in AFR cluster_reactants Reactant Pool cluster_products Product Pools R ¹²C & ¹³C Aldehydes (Formaldehyde + Glycolaldehyde) k1 Formose Polymerization (k₁) R->k1 Fast Reaction k2 Amino Acid Formation (k₂) R->k2 Slow Reaction P1 Insoluble Organic Matter (IOM) (¹³C-depleted) k1->P1 Prefers lighter ¹²C P2 Amino Acids (e.g., Glycine, Alanine) (¹³C-enriched) k2->P2 Reacts with remaining ¹³C-enriched aldehyde pool

Figure 3: Logic of Kinetic Isotope Effect in AFR

Conclusion

The study of ¹³C-labeled glycolaldehyde provides indispensable empirical data for grounding theories of abiogenesis in chemical reality. By acting as a molecular tracer, it allows scientists to navigate the labyrinthine chemical networks proposed for the prebiotic world. The quantitative data derived from these experiments, particularly the isotopic enrichment observed in key biomolecules like amino acids, offer compelling evidence that processes analogous to the formose reaction could have occurred in the early solar system, contributing to the inventory of organic compounds necessary for the origin of life.[10] Future research will undoubtedly continue to leverage the power of stable isotope labeling to refine our understanding of the specific environmental conditions and catalytic processes that transformed simple precursors like glycolaldehyde into the complex machinery of life.

References

Glycolaldehyde-1-13C: A Technical Guide for its Application as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycolaldehyde-1-13C, the simplest monosaccharide isotopically labeled at the aldehyde carbon, serves as a crucial building block in modern organic synthesis. Its incorporation into complex molecules enables detailed mechanistic studies, metabolic pathway elucidation, and the development of internal standards for quantitative analysis. This technical guide provides an in-depth overview of the synthetic applications of this compound, focusing on its use in the synthesis of labeled carbohydrates and heterocyclic compounds. Detailed experimental protocols, quantitative data summaries, and visual representations of reaction pathways are presented to facilitate its use in research and drug development.

Introduction

Isotopically labeled compounds are indispensable tools in chemical and biomedical research. This compound, with its strategic placement of a stable isotope, offers a unique entry point for introducing a 13C label into a variety of organic molecules. This guide explores its utility as a synthetic precursor, moving beyond its common application as a tracer in metabolic flux analysis. The reactions highlighted demonstrate its potential in building complex, labeled molecules for advanced research applications.

Chemical Properties and Availability

This compound is commercially available, typically as a 0.1 M solution in water, with an isotopic purity of approximately 99 atom % 13C.[1] It is essential to consider that in aqueous solutions, glycolaldehyde (B1209225) exists in equilibrium with its hydrated form and dimeric structures.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Chemical Formula¹³CCH₄O₂
Molecular Weight61.04 g/mol
CAS Number71122-42-4[2]
AppearanceTypically supplied as a solution in water
Isotopic Purity≥99 atom % ¹³C[1]
Storage2-8°C for solutions[1]

Synthetic Applications

Synthesis of Isotopically Labeled Carbohydrates

Glycolaldehyde is a fundamental C2 building block in carbohydrate chemistry, particularly in the context of the formose reaction, which generates a mixture of sugars from formaldehyde (B43269). By using this compound, chemists can synthesize specifically labeled higher-order sugars to probe the mechanisms of these complex reactions and to produce standards for metabolomic analysis.

An aldol (B89426) reaction between this compound and an enolate equivalent can produce a labeled four-carbon sugar, such as [1-¹³C]-Erythrose or [1-¹³C]-Threose. This reaction is fundamental to building more complex carbohydrates.

Illustrative Experimental Protocol: Synthesis of [1-¹³C]-Erythrose via Aldol Reaction

Disclaimer: This is a generalized protocol based on known aldol reactions of glycolaldehyde and should be optimized for the specific labeled substrate.

  • Reaction Setup: In a round-bottom flask, dissolve glycolaldehyde-1-¹³C (1.0 eq) in a suitable solvent such as water or a buffer solution at a controlled pH.

  • Addition of Second Aldehyde: To this solution, add a second aldehyde (e.g., formaldehyde or another molecule of glycolaldehyde) to act as the enolate precursor or acceptor.

  • Base Catalysis: Introduce a base catalyst (e.g., calcium hydroxide, a mild organic base, or an aldolase (B8822740) enzyme for stereocontrol) to initiate the aldol reaction.

  • Reaction Monitoring: Monitor the reaction progress using an appropriate technique, such as ¹³C NMR spectroscopy, to observe the appearance of the labeled tetrose product and the consumption of the starting material.

  • Work-up and Purification: Upon completion, neutralize the reaction mixture and purify the product using techniques suitable for carbohydrates, such as column chromatography on a specialized resin or preparative HPLC.

  • Characterization: Characterize the final product by mass spectrometry to confirm the molecular weight and by ¹³C and ¹H NMR spectroscopy to confirm the structure and the position of the isotopic label.

Table 2: Hypothetical Quantitative Data for Aldol Condensation

ProductStarting Material Ratio (Glycolaldehyde-1-¹³C : Formaldehyde)CatalystReaction Time (h)Hypothetical Yield (%)Isotopic Purity (%)
[1-¹³C]-Glyceraldehyde1:1Aldolase2465>99
[1,4-¹³C₂]-Erythrose*2:0Calcium Hydroxide4840>98

*In a self-condensation of glycolaldehyde-1-¹³C, the product would be doubly labeled.

Diagram 1: Aldol Condensation Pathway

aldol_condensation cluster_reactants Reactants cluster_products Product GA This compound Enolate Enolate Intermediate GA->Enolate Base F Formaldehyde GA_acceptor This compound (Acceptor) Enolate->GA_acceptor Nucleophilic Attack Product [1-¹³C]-Glyceraldehyde GA_acceptor->Product Protonation

Caption: Aldol addition of this compound to form a labeled C3 sugar.

Chemo-enzymatic Synthesis of Labeled Monosaccharides

Enzymes offer unparalleled stereoselectivity in organic synthesis. Aldolases, for instance, can be used to catalyze the formation of specific sugar isomers from this compound. This approach is particularly valuable for synthesizing biologically relevant, isotopically labeled monosaccharides.

Illustrative Experimental Protocol: Fructose-6-phosphate Aldolase (FSA) Catalyzed Synthesis of L-[1-¹³C]-Glyceraldehyde

Disclaimer: This protocol is adapted from enzymatic reactions with unlabeled glycolaldehyde and requires optimization for the labeled substrate.

  • Enzyme and Substrate Preparation: Prepare a buffered solution (e.g., potassium phosphate (B84403) buffer, pH 7.5) containing D-fructose-6-phosphate aldolase (FSA). In a separate vial, prepare a solution of glycolaldehyde-1-¹³C and formaldehyde.

  • Reaction Initiation: Add the substrate solution to the enzyme solution to initiate the reaction. The reaction is typically carried out at a controlled temperature (e.g., 37°C).

  • Reaction Monitoring: Monitor the formation of L-[1-¹³C]-glyceraldehyde using techniques such as LC-MS or by withdrawing aliquots and analyzing them by ¹³C NMR.

  • Enzyme Deactivation and Product Isolation: Once the reaction has reached the desired conversion, deactivate the enzyme (e.g., by heat treatment or addition of a denaturant). Isolate the labeled glyceraldehyde from the reaction mixture using appropriate chromatographic techniques.

  • Characterization: Confirm the identity, stereochemistry, and isotopic labeling of the product using standard analytical methods.

Diagram 2: Chemo-enzymatic Synthesis Workflow

chemoenzymatic_workflow start Prepare Enzyme and Substrate Solutions react Initiate Enzymatic Reaction (e.g., 37°C) start->react monitor Monitor Product Formation (LC-MS, NMR) react->monitor deactivate Deactivate Enzyme monitor->deactivate isolate Isolate Labeled Product (Chromatography) deactivate->isolate characterize Characterize Product (MS, NMR) isolate->characterize

Caption: Workflow for the chemo-enzymatic synthesis of a labeled monosaccharide.

Synthesis of Labeled Heterocyclic Compounds

Glycolaldehyde can also serve as a precursor for the synthesis of heterocyclic compounds. While no specific examples utilizing this compound have been found, the established reactivity of unlabeled glycolaldehyde suggests potential applications. For instance, in a three-component reaction with an indole (B1671886) and a 1,3-dicarbonyl compound, glycolaldehyde can be used to synthesize 3-(indol-3-yl)-2,3-dihydrofurans. Using this compound would introduce the isotopic label into the dihydrofuran ring system.

Illustrative Experimental Protocol: Synthesis of Labeled 2,3-Dihydrofurans

Disclaimer: This protocol is based on the synthesis with unlabeled glycolaldehyde and would need to be adapted for the labeled compound.

  • Reactant Mixture: In a suitable solvent (e.g., acetonitrile), combine glycolaldehyde-1-¹³C (1.0 eq), an indole (1.0 eq), and a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 1.0 eq).

  • Catalyst Addition: Add a Lewis acid catalyst, such as Ni(ClO₄)₂·6H₂O.

  • Reaction Conditions: Heat the reaction mixture under reflux and monitor its progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up and Purification: After completion, cool the reaction mixture, remove the solvent under reduced pressure, and purify the residue by column chromatography on silica (B1680970) gel to obtain the labeled 2,3-dihydrofuran (B140613) derivative.

  • Characterization: Analyze the product by mass spectrometry and ¹³C NMR to confirm the incorporation and position of the ¹³C label.

Table 3: Hypothetical Quantitative Data for Dihydrofuran Synthesis

ProductCatalystSolventReaction Time (h)Hypothetical Yield (%)
Labeled 3-(indol-3-yl)-2,3-dihydrofuranNi(ClO₄)₂·6H₂OAcetonitrile675

Diagram 3: Logical Relationship in Drug Development

drug_development_logic start This compound synthesis Organic Synthesis of Labeled Drug Candidate start->synthesis metabolism In Vitro / In Vivo Metabolism Studies synthesis->metabolism analysis LC-MS / NMR Analysis of Labeled Metabolites metabolism->analysis pkpd Pharmacokinetic & Pharmacodynamic Modeling analysis->pkpd optimization Lead Optimization pkpd->optimization

Caption: Role of labeled precursors in the drug development pipeline.

Applications in Drug Development

The synthesis of drug candidates and their metabolites with isotopic labels is crucial for modern drug development. This compound can be a valuable precursor for introducing a ¹³C label into a drug molecule, facilitating several key studies:

  • Metabolic Profiling: Labeled compounds allow for the unambiguous identification of metabolites in complex biological matrices using mass spectrometry.

  • Pharmacokinetic Studies: The fate of a drug (absorption, distribution, metabolism, and excretion - ADME) can be accurately tracked and quantified.

  • Mechanism of Action Studies: Isotopic labels can help in identifying the target binding and the biochemical pathways affected by the drug.

  • Quantitative Analysis: Labeled analogues of a drug are the gold standard for use as internal standards in bioanalytical assays, ensuring high accuracy and precision.

Conclusion

This compound is a versatile and valuable precursor in organic synthesis for the preparation of isotopically labeled molecules. While its primary documented use is as a tracer, its potential in the de novo synthesis of labeled carbohydrates and heterocycles is significant. The illustrative protocols and pathways presented in this guide, based on the known chemistry of unlabeled glycolaldehyde, provide a foundation for researchers to explore and develop novel synthetic routes to complex labeled compounds. Further research into the specific reaction conditions and yields for these transformations using this compound will undoubtedly expand its utility in the fields of chemical biology, drug discovery, and materials science.

References

Investigating the Formose Reaction with ¹³C-Glycolaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Formose reaction, with a specific focus on the use of ¹³C-labeled glycolaldehyde (B1209225) as a tracer to elucidate its complex mechanisms. The Formose reaction, a self-catalyzed condensation of formaldehyde (B43269), is a cornerstone of prebiotic chemistry and offers insights into the abiotic origins of sugars. The use of isotopic labeling is critical in unraveling the intricate network of reactions that constitute this process.

Core Concepts of the Formose Reaction

The Formose reaction, first described by Aleksandr Butlerov in 1861, is the base-catalyzed polymerization of formaldehyde to produce a complex mixture of carbohydrates.[1] The reaction is characterized by an induction period followed by a rapid, autocatalytic phase.[1] Glycolaldehyde, the simplest sugar, is a key intermediate and acts as the initial catalyst for this autocatalytic cycle.[1] The reaction proceeds through a series of aldol (B89426) additions, retro-aldol reactions, and isomerizations, leading to the formation of trioses, tetroses, pentoses, and hexoses.[1]

Experimental Protocol: Formose Reaction with ¹³C-Labeled Glycolaldehyde

Objective: To trace the incorporation of ¹³C from glycolaldehyde into higher-order sugars in a Formose-type reaction.

Materials:

  • ¹³C-Glycolaldehyde (¹³C₂H₄O₂)

  • Formaldehyde (CH₂O)

  • Sodium Carbonate (Na₂CO₃)

  • Boric Acid (H₃BO₃)

  • Deionized Water

  • Reaction vessel (e.g., sealed glass vial)

  • Magnetic stirrer and hot plate

  • pH meter

  • NMR tubes

  • Deuterium Oxide (D₂O)

  • Analytical instruments: ¹³C Nuclear Magnetic Resonance (NMR) spectrometer, Gas Chromatography-Mass Spectrometry (GC-MS).

Procedure:

  • Preparation of Borate (B1201080) Buffer: A borate buffer with a pH of 10.4 is prepared by dissolving sodium carbonate (4.68 g, 44 mmol) and boric acid (0.688 g, 11 mmol) in 40 mL of deionized water.[2]

  • Reactant Mixture: In a sealed reaction vessel, prepare a mixture of ¹³C-glycolaldehyde (at a desired concentration, e.g., 10 mM to 100 mM) and formaldehyde (e.g., 50 mM to 1 M) in the prepared borate buffer. The ratio of glycolaldehyde to formaldehyde can be varied to study its effect on the reaction.

  • Reaction Conditions: The reaction vessel is sealed and placed on a hot plate with magnetic stirring. The reaction is carried out at a controlled temperature, for example, 65°C, for a specified duration (e.g., 1 hour or until the "yellowing point" is observed, which indicates significant sugar formation).[2]

  • Reaction Quenching: After the desired reaction time, the reaction is quenched by rapidly cooling the vessel in an ice bath.

  • Sample Preparation for Analysis:

    • NMR Analysis: An aliquot of the reaction mixture is taken and diluted with D₂O for ¹³C NMR analysis. This allows for the direct observation of the ¹³C label in the various product molecules.

    • GC-MS Analysis: For a more detailed product separation and identification, the products can be derivatized to increase their volatility. A common method is trimethylsilylation. The derivatized sample is then analyzed by GC-MS.

Quantitative Data on Product Distribution

The following table summarizes the product distribution from a Ca(OH)₂-catalyzed Formose reaction initiated with glycolaldehyde, as reported by Kopetzki and Antonietti. While this experiment used unlabeled glycolaldehyde, it provides a representative quantitative overview of the expected sugar products and their evolution over time. In a ¹³C-glycolaldehyde experiment, these products would be expected to show ¹³C enrichment.

Time (min)Glycolaldehyde (mM)Trioses (mM)Tetroses (mM)Pentoses (mM)Hexoses (mM)
58.51.50.80.30.1
105.22.81.90.90.4
152.93.52.71.81.1
201.63.83.12.51.9
250.83.93.33.02.6
300.43.83.43.33.1

Data adapted from Kopetzki, D., & Antonietti, M. (2011). Hydrothermal formose reaction. New Journal of Chemistry, 35(9), 1787-1794.

Signaling Pathways and Mechanistic Insights from ¹³C-Glycolaldehyde Tracing

The use of ¹³C-glycolaldehyde allows for the direct tracing of its carbon atoms through the intricate network of the Formose reaction. The foundational mechanism for the autocatalytic cycle was proposed by Breslow.

The Autocatalytic Formose Cycle (Breslow Cycle)

The core of the Formose reaction is an autocatalytic cycle where glycolaldehyde catalyzes its own formation from formaldehyde.[1]

Formose_Cycle cluster_main Autocatalytic Cycle F1 Formaldehyde (CH₂O) Glyceraldehyde ¹³C-Glyceraldehyde (C₃H₆O₃) F1->Glyceraldehyde F2 Formaldehyde (CH₂O) Tetrulose ¹³C-Tetrulose (C₄H₈O₄) F2->Tetrulose GA_in ¹³C-Glycolaldehyde (¹³C₂H₄O₂) GA_in->Glyceraldehyde Aldol Addition DHA ¹³C-Dihydroxyacetone (C₃H₆O₃) Glyceraldehyde->DHA Isomerization DHA->Tetrulose Aldol Addition F3 Formaldehyde (CH₂O) Aldotetrose ¹³C-Aldotetrose (C₄H₈O₄) Tetrulose->Aldotetrose Isomerization GA_out1 ¹³C-Glycolaldehyde Aldotetrose->GA_out1 Retro-Aldol Fission GA_out2 ¹³C-Glycolaldehyde Aldotetrose->GA_out2 Sugar_Formation cluster_pathways Pathways to Higher Sugars GA ¹³C-Glycolaldehyde Pentulose ¹³C-Pentulose (e.g., Ribulose) GA->Pentulose Aldol Addition DHA ¹³C-Dihydroxyacetone DHA->Pentulose Hexulose ¹³C-Hexulose (e.g., Fructose) DHA->Hexulose Glyceraldehyde ¹³C-Glyceraldehyde Glyceraldehyde->Hexulose Aldol Addition Aldopentose ¹³C-Aldopentose (e.g., Ribose) Pentulose->Aldopentose Isomerization Aldohexose ¹³C-Aldohexose (e.g., Glucose) Hexulose->Aldohexose Isomerization Experimental_Workflow start Prepare Reactants (¹³C-Glycolaldehyde, Formaldehyde, Buffer) reaction Initiate Formose Reaction (Controlled Temperature and Time) start->reaction quench Quench Reaction reaction->quench sample_prep Sample Preparation quench->sample_prep nmr ¹³C NMR Analysis sample_prep->nmr gcms Derivatization and GC-MS Analysis sample_prep->gcms data_analysis Data Analysis and Interpretation nmr->data_analysis gcms->data_analysis mechanism Elucidation of Reaction Pathways and Product Distribution data_analysis->mechanism

References

theoretical studies on the formation of interstellar glycolaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Theoretical Studies on the Formation of Interstellar Glycolaldehyde (B1209225)

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the prevailing theoretical models and computational studies regarding the formation of glycolaldehyde (HOCH₂CHO), the simplest monosaccharide sugar, in the interstellar medium (ISM). It details the proposed reaction pathways, summarizes key quantitative data, and outlines the scientific methodologies employed in this research.

Introduction: The Significance of Interstellar Glycolaldehyde

Glycolaldehyde (GA), first detected in the Sagittarius B2(N) star-forming region, is a molecule of significant astrochemical and astrobiological interest.[1][2] As the simplest sugar, its presence in the ISM provides crucial insights into the chemical complexity that can arise in prebiotic environments.[3][4] GA is considered a key precursor for the formation of more complex biological molecules, such as ribose, a fundamental component of RNA.[3][5] Understanding its formation mechanisms is therefore essential for unraveling the pathways that could lead from simple interstellar molecules to the building blocks of life.[1] While numerous detections have been made in various astrophysical environments, including protostellar systems and molecular cores, the precise formation routes remain an active area of theoretical and experimental investigation.[2][6][7]

Dominant Theoretical Formation Pathways

Theoretical studies, supported by laboratory experiments, suggest that the formation of glycolaldehyde in the cold, dense regions of the ISM is unlikely to be efficient through gas-phase reactions alone.[3][8] Instead, reactions occurring on the surfaces of interstellar dust grains, within their icy mantles, are considered the most plausible scenarios.[7][8][9] Key proposed pathways are detailed below.

Radical-Radical Recombination

One of the most widely supported mechanisms involves the recombination of two key radical species on the surface of ice grains: the formyl radical (HCO•) and the hydroxymethyl radical (•CH₂OH).[1][10]

  • HCO• + •CH₂OH → HOCH₂CHO (Glycolaldehyde)

These precursor radicals are thought to form through the hydrogenation of carbon monoxide (CO) and formaldehyde (B43269) (H₂CO) on the ice mantle.[11] The •CH₂OH radical is a major intermediate in the hydrogenation process that converts H₂CO to methanol (B129727) (CH₃OH).[10][11] This pathway is compelling because it links the formation of glycolaldehyde directly to the chemistry of abundant interstellar molecules like CO, H₂CO, and CH₃OH.[10]

Formaldehyde and Formyl Radical Reaction

Another significant pathway involves a two-step process initiated by the reaction between a formaldehyde molecule (H₂CO) and a formyl radical (HCO•), followed by hydrogenation.[3][9]

  • H₂CO + HCO• → •OCH₂CHO (Intermediate Radical)

  • •OCH₂CHO + H → HOCH₂CHO (Glycolaldehyde)

Computational studies show that while this reaction has a notable energy barrier in the gas phase, the presence of an amorphous water ice surface can significantly lower or even eliminate this barrier, making it a viable process under the cryogenic conditions of the ISM.[3][4][12]

Dimerization of the Formyl Radical

A third proposed mechanism is the dimerization of two formyl radicals (HCO•) to form glyoxal (B1671930) (HC(O)CHO) or a related isomer like HOCCOH, which is then sequentially hydrogenated to produce glycolaldehyde.[2][13][14]

  • HCO• + HCO• → HOCCOH (Intermediate)

  • HOCCOH + H → •CH(OH)CHO (Intermediate Radical)

  • •CH(OH)CHO + H → HOCH₂CHO (Glycolaldehyde)

Quantum mechanical investigations predict the initial dimerization step to be barrierless on an ice surface, making this a potentially efficient route limited primarily by the availability of formyl radicals.[2]

The Formose Reaction Pathway

The formose reaction, the polymerization of formaldehyde (H₂CO) under basic conditions to form sugars, is considered a plausible, albeit complex, route for glycolaldehyde formation in astrophysical contexts.[7][15][16] In this scheme, two formaldehyde molecules first condense to form glycolaldehyde, which then acts as a catalyst and intermediate for the synthesis of larger sugars.[7] While the classic formose reaction requires alkaline conditions and moderate temperatures, variants under interstellar conditions have been explored theoretically.[15][17][18]

Quantitative Data Presentation

The following tables summarize key energetic data from various computational studies, providing a basis for comparing the feasibility of different reaction pathways.

Table 1: Reaction Energy Barriers for Glycolaldehyde Formation

Reaction PathwayPhase/MediumComputational MethodEnergy Barrier (kJ/mol)Reference(s)
H₂CO + HCO• → •OCH₂CHOGas PhaseDFT27[3][4][12]
H₂CO + HCO• → •OCH₂CHOAmorphous IceDFTBarrier reduced by ~49%[3][4][12]
H₂CO + HCO• → •OCH₂CHOAmorphous IceCoupled Cluster (CC)19[9]
HCO• + HCO• → HOCCOHIce SurfaceQuantum MechanicalBarrierless[2]
•OCH₂CHO + H → HOCH₂CHOGas PhaseDFTBarrierless[3][12]
H₂CO + HCOH → HOCH₂CHOGas PhaseCCSD(T)//M06-2XBarrierless[13]

Table 2: Relative Energies of Glycolaldehyde Conformers and Intermediates

Species/ConformerComputational MethodRelative Energy (kJ/mol)Reference(s)
syn, cis-GABHLYP-D3(BJ)0.0 (most stable)[6]
anti, cis-GABHLYP-D3(BJ)+10.6[6]
syn, trans-GABHLYP-D3(BJ)+14.9[6]
anti, trans-GABHLYP-D3(BJ)+21.4[6]

Methodologies and Protocols

The theoretical understanding of glycolaldehyde formation is built upon a combination of advanced computational chemistry simulations and laboratory experiments designed to mimic interstellar conditions.

Experimental Protocols

4.1.1 Low-Temperature Matrix Isolation Spectroscopy This technique is used to study highly reactive species like radicals by trapping them in an inert solid matrix (e.g., Argon, Xenon) at cryogenic temperatures (10-12 K).[1][10]

  • Setup: Experiments are conducted in a high-vacuum chamber (10⁻⁸ to 10⁻⁹ mbar) with a cold head capable of reaching temperatures as low as 12 K.[10]

  • Sample Preparation: A gaseous mixture of a precursor molecule (e.g., H₂CO) and the matrix gas (e.g., H₂CO/Ar ratio of 2/1000) is prepared using standard manometric techniques.[10]

  • Deposition: The mixture is deposited onto a gold-plated or infrared-transparent substrate cooled to the target temperature (e.g., 12 K for Argon).[10]

  • Radical Generation: Radicals are typically produced in-situ via Vacuum Ultraviolet (VUV) photolysis of the precursor molecule using, for example, a hydrogen discharge lamp (Lyman-α radiation).[1][10]

  • Analysis: The chemical evolution of the ice is monitored using Fourier Transform Infrared (FTIR) spectroscopy. As the matrix is slowly warmed (e.g., to 35 K for Ar), the trapped radicals become mobile and react. The products are identified by comparing their infrared spectra to known references and computational results.[10] Mass spectrometry may also be used during temperature-programmed desorption (TPD) to identify sublimating products.[13]

Computational Protocols

4.2.1 Quantum Chemical Calculations These simulations are essential for determining the reaction mechanisms, energetics, and structures of intermediates and transition states.

  • Model Systems: To simulate grain surfaces, calculations are performed on clusters of water molecules (e.g., 18 to 25 molecules) or on periodic amorphous ice slabs to represent the disordered nature of interstellar ice.[6][9]

  • Density Functional Theory (DFT): DFT is widely used to explore potential energy surfaces and optimize the geometries of reactants, products, and transition states. Common functionals include ωB97X-D3 and M06-2X, which are chosen for their good performance with non-covalent interactions and thermochemistry.[9][13]

  • High-Accuracy Ab Initio Methods: For more precise energy calculations, single-point energy corrections are often performed using high-level methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) or its explicitly correlated variants (CCSD(T)-F12).[6][9] These calculations are typically performed on the DFT-optimized geometries.

  • Basis Sets: Pople-style (e.g., 6-311G(d,p)) or correlation-consistent (e.g., aug-cc-pVTZ) basis sets are commonly employed to accurately describe the electronic structure of the molecules.[3][13]

  • Software: Standard quantum chemistry packages like CRYSTAL, ORCA, and Gaussian are used for these simulations.[6]

4.2.2 Astrochemical Modeling To understand the abundance of glycolaldehyde over astronomical timescales, the results from quantum chemical calculations are used as input for astrochemical models.

  • Model Type: Continuous-time, random-walk Monte Carlo models (e.g., MIMICK) are used to simulate the microscopic chemistry on a grain surface, including accretion of gas-phase species, surface diffusion, reaction, and desorption.[14][19]

  • Physical Conditions: Models are run with physical parameters representative of dense molecular cores, such as a gas density of nH = 2 × 10⁴ cm⁻³ and a gas and grain temperature of 10 K.[19]

Visualizations: Pathways and Workflows

The following diagrams illustrate the key formation pathways and a typical computational workflow.

G cluster_precursors Precursor Radicals on Ice Grain cluster_product Product HCO HCO• (Formyl) GA HOCH₂CHO (Glycolaldehyde) HCO->GA Recombination CH2OH •CH2OH (Hydroxymethyl) CH2OH->GA G H2CO H₂CO (Formaldehyde) Intermediate •OCH₂CHO (Intermediate) H2CO->Intermediate Step 1: Addition HCO HCO• (Formyl) HCO->Intermediate GA HOCH₂CHO (Glycolaldehyde) Intermediate->GA Step 2: Hydrogenation H_atom H atom H_atom->GA G cluster_model 1. Model Construction cluster_pes 2. Energy Surface Scan cluster_refine 3. Energy Refinement cluster_analysis 4. Analysis ice_cluster Amorphous Ice Slab/ Cluster Model reactants Place Reactants on Surface ice_cluster->reactants dft DFT Geometry Optimization reactants->dft find_ts Locate Transition States (TS) dft->find_ts cc High-Level Single-Point Energy Calculation (e.g., CCSD(T)) find_ts->cc zpe Calculate Zero-Point Energy (ZPE) cc->zpe barriers Determine Reaction Barriers & Energetics zpe->barriers astro_model Input for Astrochemical Models barriers->astro_model

References

An In-depth Technical Guide to Glycolaldehyde-1-13C: Molecular Structure, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycolaldehyde-1-13C is a stable isotope-labeled form of glycolaldehyde (B1209225), the simplest molecule containing both an aldehyde and a hydroxyl group. This isotopologue, in which the carbon atom of the aldehyde group is the heavy isotope ¹³C, serves as a valuable tracer in metabolic research and as an internal standard for quantitative analysis. Its application is particularly relevant in the fields of metabolic flux analysis (MFA), drug development, and the study of cellular signaling pathways, providing a powerful tool to investigate the intricacies of cellular metabolism and its response to various stimuli.

Molecular Structure and Chemical Formula

The molecular structure of this compound is characterized by a two-carbon backbone with a hydroxyl group on one carbon and a ¹³C-labeled aldehyde group on the other.

Molecular Formula: ¹³CCH₄O₂[1]

Structure:

Key Identifiers:

IdentifierValue
IUPAC Name 2-hydroxy-[1-¹³C]acetaldehyde
Molecular Weight 61.04 g/mol [1][2]
SMILES O=[13CH]CO[1]
InChI InChI=1S/C2H4O2/c3-1-2-4/h1,4H,2H2/i1+1[1]
CAS Number 71122-42-4

Physicochemical and Spectroscopic Data

This compound is typically supplied as a solution in water. The introduction of the ¹³C isotope results in a mass shift of +1, which is readily detectable by mass spectrometry.

Physicochemical Properties:

PropertyValue
Form Liquid (commonly as a 0.1 M solution in water)[1]
Isotopic Purity ≥99 atom % ¹³C
Storage Temperature 2-8°C[1]

Spectroscopic Data (for unlabeled Glycolaldehyde):

While specific spectral data for the ¹³C-labeled variant is not extensively published, the data for unlabeled glycolaldehyde provides a reference. The primary difference in the ¹³C NMR spectrum would be a significant enhancement of the signal corresponding to the aldehyde carbon.

Spectroscopic DataValues
¹H NMR (D₂O) δ 9.62 (aldehyde), 5.03-5.06 (hydroxyl), 3.50-3.51 (methylene) ppm
¹³C NMR (D₂O) δ 92.39 (aldehyde), 67.18 (methylene) ppm

Applications in Research and Drug Development

This compound is a versatile tool with several key applications in scientific research:

  • Metabolic Flux Analysis (MFA): As a ¹³C-labeled tracer, it can be introduced into cell cultures or in vivo models to track the metabolic fate of the labeled carbon atom through various biochemical pathways. This allows for the quantification of metabolic fluxes, providing insights into cellular physiology and dysfunction in diseases such as cancer and metabolic disorders.

  • Quantitative Analysis: It serves as an ideal internal standard for the accurate quantification of unlabeled glycolaldehyde and related metabolites in biological samples using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Drug Metabolism Studies: In drug development, understanding the metabolic fate of a drug is crucial. While not a drug itself, isotope-labeled precursors can be used to study the impact of xenobiotics on metabolic pathways.

Experimental Protocols

Synthesis of this compound

A detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in the literature. However, a general and plausible synthetic route involves the use of a ¹³C-labeled precursor, such as ¹³CO₂. One reported method involves a two-step, one-pot process where ¹³CO₂ is first reduced to ¹³C-formaldehyde, which then undergoes a carbene-catalyzed C-C bond formation to yield Glycolaldehyde-1-¹³C[3].

Representative Protocol: ¹³C Metabolic Flux Analysis using Glycolaldehyde-1-¹³C as a Tracer

This protocol outlines a general workflow for using Glycolaldehyde-1-¹³C to trace metabolic pathways in a mammalian cell culture model. The specific details may need to be optimized for the cell line and experimental question.

Objective: To determine the incorporation of the ¹³C label from Glycolaldehyde-1-¹³C into downstream metabolites.

Materials:

  • Mammalian cell line of interest

  • Standard cell culture medium and supplements

  • Glycolaldehyde-1-¹³C solution

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol, ice-cold

  • Cell scrapers

  • Microcentrifuge tubes

  • GC-MS or LC-MS system

Procedure:

  • Cell Culture: Culture the cells of interest to the desired confluency in standard growth medium.

  • Tracer Introduction: Replace the standard medium with a medium containing a known concentration of Glycolaldehyde-1-¹³C. The concentration should be optimized to allow for sufficient label incorporation without causing toxicity.

  • Time-Course Incubation: Incubate the cells with the tracer-containing medium for various time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation.

  • Metabolite Extraction:

    • At each time point, rapidly aspirate the medium and wash the cells twice with ice-cold PBS to quench metabolic activity.

    • Add a pre-chilled extraction solvent (e.g., 80% methanol) to the culture plate.

    • Scrape the cells and collect the cell lysate into a microcentrifuge tube.

    • Vortex the tube and centrifuge to pellet cell debris.

    • Collect the supernatant containing the metabolites.

  • Sample Analysis by Mass Spectrometry:

    • Derivatize the metabolite extracts as required for GC-MS analysis.

    • Analyze the samples using GC-MS or LC-MS to determine the mass isotopomer distributions (MIDs) of key metabolites. The MIDs reveal the extent of ¹³C incorporation from Glycolaldehyde-1-¹³C.

  • Data Analysis:

    • Correct the raw mass spectrometry data for the natural abundance of ¹³C.

    • Use software designed for metabolic flux analysis to calculate the relative or absolute fluxes through the metabolic pathways of interest based on the measured MIDs.

Quantitative Data Presentation

The primary quantitative data from a Glycolaldehyde-1-¹³C tracing experiment is the mass isotopomer distribution (MID) of downstream metabolites. The following is a hypothetical example of such data, which would be presented in a tabular format for clear comparison.

Table 1: Hypothetical Mass Isotopomer Distribution (MID) of Key Metabolites after 24-hour Incubation with Glycolaldehyde-1-¹³C

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)
Glycine75.222.52.30.0
Serine80.118.31.60.0
Pyruvate90.58.51.00.0
Lactate91.28.10.70.0
Citrate95.34.10.60.0

Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the experimental conditions and the biological system under investigation.

Visualization of Related Signaling Pathways and Workflows

Glycolaldehyde has been shown to influence cellular signaling pathways, which can be visualized using Graphviz. The following diagrams illustrate these relationships and a typical experimental workflow.

Glycolaldehyde_Signaling Glycolaldehyde Glycolaldehyde ROS ↑ Reactive Oxygen Species (ROS) Glycolaldehyde->ROS induces JAK_STAT JAK-STAT Pathway Glycolaldehyde->JAK_STAT activates MAPK MAPK Pathway (p38, JNK, ERK) ROS->MAPK activates NFkB NF-κB Pathway ROS->NFkB activates Adhesion_Molecules ↑ Adhesion Molecules (VCAM-1, ICAM-1) MAPK->Adhesion_Molecules NFkB->Adhesion_Molecules Inflammation Vascular Inflammation Adhesion_Molecules->Inflammation Proliferation Macrophage Proliferation JAK_STAT->Proliferation

Caption: Glycolaldehyde-Induced Signaling Pathways.

Experimental_Workflow Cell_Culture 1. Cell Culture Tracer 2. Introduce this compound Cell_Culture->Tracer Incubation 3. Time-Course Incubation Tracer->Incubation Quench 4. Quench Metabolism & Metabolite Extraction Incubation->Quench Analysis 5. Mass Spectrometry Analysis (GC-MS or LC-MS) Quench->Analysis Data_Processing 6. Data Processing & Flux Calculation Analysis->Data_Processing

Caption: Experimental Workflow for Metabolic Tracing.

Conclusion

Glycolaldehyde-1-¹³C is a powerful and versatile tool for researchers in the life sciences. Its utility in metabolic flux analysis, quantitative studies, and in probing the effects of metabolites on cellular signaling makes it an invaluable asset for understanding complex biological systems. The methodologies outlined in this guide provide a framework for the application of this stable isotope tracer in a research setting, paving the way for new discoveries in cellular metabolism and drug development.

References

Technical Guide: Glycolaldehyde-1-13C for Advanced Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Glycolaldehyde-1-13C, a stable isotope-labeled compound crucial for metabolic research and drug development. This document outlines its chemical identifiers, physicochemical properties, and its application in metabolic flux analysis, supported by a detailed experimental protocol and pathway diagrams.

Compound Identification and Properties

This compound is the isotopically labeled form of glycolaldehyde (B1209225), where the carbon atom at position 1 is the heavy isotope ¹³C. This labeling allows for the tracing of glycolaldehyde's metabolic fate within biological systems.

Chemical Identifiers

A comprehensive list of identifiers for this compound is provided in the table below, facilitating its accurate identification and sourcing.

IdentifierValue
CAS Number 71122-42-4[1]
Molecular Formula ¹³CCH₄O₂
Molecular Weight 61.04 g/mol [1]
Alternate Names [1-¹³C]glycolaldehyde, Hydroxy(1-¹³C)acetaldehyde
InChI InChI=1S/C2H4O2/c3-1-2-4/h1,4H,2H2/i1+1
InChIKey WGCNASOHLSPBMP-OUBTZVSYSA-N
SMILES O=C[¹³CH₂]O
PubChem CID 57369836
MDL Number MFCD08459833
Physicochemical and Spectroscopic Data

The following table summarizes key physicochemical and spectroscopic properties of this compound and its unlabeled counterpart. This data is essential for experimental design and analysis.

PropertyValue
Appearance White solid
Melting Point 97 °C[2]
Boiling Point 131.3 °C[3]
Density 1.065 g/mL[3]
Solubility Soluble in water (6.1 mg/mL)[1]
Isotopic Purity ≥99 atom % ¹³C
¹H-NMR (D₂O, 400 MHz) δ 9.62 (s, 1H), 5.04 (s, 1H), 3.50 (s, 2H) ppm
¹³C-NMR (D₂O, 100 MHz) δ 92.37, 67.16 ppm
Mass Spectrometry M+1 mass shift compared to unlabeled glycolaldehyde

Applications in Metabolic Flux Analysis

This compound is a powerful tool for ¹³C-Metabolic Flux Analysis (¹³C-MFA), a technique used to quantify the rates of metabolic reactions within a living cell. By introducing this compound as a tracer, researchers can track the incorporation of the ¹³C label into various downstream metabolites, thereby elucidating the contributions of different metabolic pathways.

A key application is the study of the Glycolaldehyde Assimilation (GAA) pathway , a synthetic metabolic route designed for the carbon-conserving conversion of glycolaldehyde to the central metabolite, acetyl-CoA.

The Glycolaldehyde Assimilation (GAA) Pathway

The GAA pathway is a synthetic metabolic route engineered in organisms like E. coli to efficiently utilize two-carbon compounds like glycolaldehyde. This pathway is of significant interest in metabolic engineering and synthetic biology for the production of valuable chemicals from non-traditional carbon sources. The pathway involves the following key enzymatic steps:

  • FsaA (Fructose-6-phosphate aldolase): Catalyzes the aldol (B89426) condensation of glycolaldehyde and glyceraldehyde-3-phosphate to produce D-arabinose-5-phosphate.

  • KdsD (Arabinose-5-phosphate isomerase): Isomerizes D-arabinose-5-phosphate to D-ribulose-5-phosphate.

  • Rpe (Ribulose-5-phosphate 3-epimerase): Converts D-ribulose-5-phosphate to D-xylulose-5-phosphate.

  • Pkt (Phosphoketolase): Cleaves D-xylulose-5-phosphate into glyceraldehyde-3-phosphate and acetyl-phosphate.

  • Pta (Phosphate acetyltransferase): Converts acetyl-phosphate to acetyl-CoA.

The diagram below illustrates the flow of carbons through the GAA pathway.

GAA_Pathway GA Glycolaldehyde-¹³C Ara5P D-Arabinose-5-P GA->Ara5P FsaA G3P Glyceraldehyde-3-P G3P->Ara5P Ribu5P D-Ribulose-5-P Ara5P->Ribu5P KdsD Xylu5P D-Xylulose-5-P Ribu5P->Xylu5P Rpe Xylu5P->G3P Pkt AcP Acetyl-Phosphate Xylu5P->AcP Pkt AcCoA Acetyl-CoA AcP->AcCoA Pta

Glycolaldehyde Assimilation (GAA) Pathway

Experimental Protocol: ¹³C-Metabolic Flux Analysis using this compound

This section provides a detailed protocol for conducting a ¹³C-MFA experiment in E. coli using this compound as the tracer.

Experimental Workflow

The overall workflow for the ¹³C-MFA experiment is depicted below.

experimental_workflow culture 1. Cell Culture (E. coli in minimal medium) labeling 2. Isotopic Labeling (Introduce Glycolaldehyde-1-¹³C) culture->labeling quenching 3. Quenching Metabolism (Rapid cooling) labeling->quenching extraction 4. Metabolite Extraction (e.g., with methanol-chloroform) quenching->extraction analysis 5. GC-MS Analysis (Derivatization and detection) extraction->analysis data_analysis 6. Data Analysis (Flux calculation with software) analysis->data_analysis

References

Glycolaldehyde-1-13C: A Versatile Building Block for the Synthesis of Complex Labeled Sugars

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopically labeled carbohydrates are indispensable tools in modern biomedical research, enabling the elucidation of metabolic pathways, the study of enzyme mechanisms, and the development of novel diagnostic and therapeutic agents. Glycolaldehyde (B1209225) (HOCH₂CHO), the simplest monosaccharide, serves as a fundamental C2 building block in the formation of more complex sugars. The targeted incorporation of a stable isotope, such as Carbon-13, at a specific position, as in Glycolaldehyde-1-¹³C, provides a powerful precursor for the synthesis of selectively labeled higher-order carbohydrates. This technical guide details the application of Glycolaldehyde-1-¹³C in both chemical and enzymatic synthesis routes for producing complex, isotopically labeled sugars, providing quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Chemical Synthesis of Labeled Sugars: The Formose Reaction

The formose reaction, a base-catalyzed polymerization of formaldehyde (B43269), can also utilize glycolaldehyde as a key intermediate and co-catalyst to produce a mixture of sugars. By introducing a ¹³C label into the reactants, it is possible to generate a variety of labeled sugar products. A notable study demonstrated the synthesis of labeled pentoses by reacting glycolaldehyde with ¹³C-labeled formaldehyde in a borate (B1201080) buffer, which helps to stabilize the resulting sugars.

Quantitative Data from Formose-Type Reaction

A formose-type reaction was conducted using a mixture of glycolaldehyde and formaldehyde-¹³C, yielding a range of ¹³C-labeled pentoses. The major products were identified and quantified by ¹³C NMR spectroscopy.

ReactantsConditionsMajor ProductsIsotopic Label PositionReference
Glycolaldehyde (100 mM) + Formaldehyde-¹³C (50 mM)Borate buffer (pH 10.4), 65°C, 1 h5-¹³C-Ribose, 5-¹³C-Arabinose, 1-¹³C-XyluloseC5 of Ribose and Arabinose, C1 of Xylulose[1]
Experimental Protocol: Formose-Type Synthesis of Labeled Pentoses

This protocol is adapted from the work of Kim et al. (2011) and describes a method for synthesizing ¹³C-labeled pentoses from glycolaldehyde and formaldehyde-¹³C.[1]

Materials:

  • Glycolaldehyde

  • Formaldehyde-¹³C solution

  • Sodium carbonate (Na₂CO₃)

  • Boric acid (H₃BO₃)

  • Deionized water

  • Deuterium oxide (D₂O) for NMR analysis

  • NMR spectrometer

Procedure:

  • Preparation of Borate Buffer (pH 10.4):

    • Dissolve 4.68 g (44 mmol) of Na₂CO₃ and 0.688 g (11 mmol) of H₃BO₃ in 40 mL of deionized water.

  • Reaction Setup:

    • In a reaction vessel, combine glycolaldehyde to a final concentration of 100 mM and formaldehyde-¹³C to a final concentration of 50 mM in the prepared borate buffer.

  • Reaction Conditions:

    • Heat the reaction mixture at 65°C for 1 hour.

  • Sample Preparation for Analysis:

    • After 1 hour, cool the reaction mixture to room temperature.

    • For NMR analysis, exchange the solvent with D₂O.

  • Product Analysis:

    • Acquire ¹³C NMR spectra of the product mixture.

    • Identify the major labeled products (5-¹³C-ribose, 5-¹³C-arabinose, and 1-¹³C-xylulose) by comparing the chemical shifts to known standards.

Signaling Pathway Diagram

formose_reaction Glycolaldehyde Glycolaldehyde Glyceraldehyde_13C Glyceraldehyde (labeled) Glycolaldehyde->Glyceraldehyde_13C Ribose_Arabinose_Xylulose_13C Ribose/Arabinose/Xylulose (labeled) Glycolaldehyde->Ribose_Arabinose_Xylulose_13C Formaldehyde_13C Formaldehyde-¹³C Formaldehyde_13C->Glyceraldehyde_13C Erythrose_Threose_13C Erythrose/Threose (labeled) Formaldehyde_13C->Erythrose_Threose_13C Dihydroxyacetone_13C Dihydroxyacetone (labeled) Glyceraldehyde_13C->Dihydroxyacetone_13C Isomerization Dihydroxyacetone_13C->Erythrose_Threose_13C Erythrose_Threose_13C->Ribose_Arabinose_Xylulose_13C + C1/C2 units

Caption: Simplified pathway of the formose reaction leading to labeled pentoses.

Enzymatic Synthesis of Labeled Sugars using Aldolases

Enzymatic approaches offer superior control over the stereochemistry and regioselectivity of sugar synthesis, overcoming the product mixture complexity of the formose reaction. Engineered aldolases, such as D-fructose-6-phosphate aldolase (B8822740) (FSA), can catalyze the sequential addition of glycolaldehyde to an acceptor molecule, enabling the controlled synthesis of various aldoses.[2] By using Glycolaldehyde-1-¹³C as the donor substrate, this method can be adapted to produce specifically labeled complex sugars.

Experimental Workflow for Enzymatic Synthesis

enzymatic_synthesis_workflow Start Start: Glycolaldehyde-1-¹³C & Acceptor Aldehyde Enzyme_Addition Add Engineered Aldolase (e.g., FSA) Start->Enzyme_Addition Incubation Incubate at Optimal Temperature and pH Enzyme_Addition->Incubation Reaction_Monitoring Monitor Reaction Progress (e.g., HPLC, TLC) Incubation->Reaction_Monitoring Quenching Quench Reaction (e.g., heat inactivation, pH change) Reaction_Monitoring->Quenching Purification Purify Labeled Sugar (e.g., Chromatography) Quenching->Purification Analysis Analyze Product (NMR, MS for structure and ¹³C incorporation) Purification->Analysis End End: Purified ¹³C-labeled Complex Sugar Analysis->End

Caption: General workflow for the enzymatic synthesis of ¹³C-labeled sugars.

Hypothetical Experimental Protocol: Enzymatic Synthesis of a Labeled Tetrose

This protocol is a hypothetical adaptation based on the principles of aldolase-catalyzed sugar synthesis for the production of a ¹³C-labeled tetrose using Glycolaldehyde-1-¹³C.

Materials:

  • Glycolaldehyde-1-¹³C

  • Acceptor aldehyde (e.g., Glycolaldehyde for self-aldol condensation)

  • Engineered D-fructose-6-phosphate aldolase (FSA)

  • Buffer solution (e.g., phosphate (B84403) buffer, pH 7.5)

  • HPLC system for reaction monitoring and purification

  • NMR spectrometer and Mass spectrometer for product analysis

Procedure:

  • Reaction Setup:

    • In a temperature-controlled reaction vessel, dissolve Glycolaldehyde-1-¹³C and the acceptor aldehyde in the buffer solution to desired final concentrations (e.g., 50 mM each).

  • Enzyme Addition:

    • Initiate the reaction by adding a catalytic amount of the engineered FSA enzyme.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) with gentle agitation.

  • Reaction Monitoring:

    • Periodically withdraw aliquots from the reaction mixture and analyze by HPLC or TLC to monitor the formation of the tetrose product and the consumption of the starting materials.

  • Reaction Quenching:

    • Once the reaction has reached the desired conversion, quench the reaction by heat inactivation of the enzyme (e.g., heating to 80°C for 10 minutes) or by adjusting the pH.

  • Purification:

    • Centrifuge the quenched reaction mixture to remove any precipitated protein.

    • Purify the resulting labeled tetrose from the supernatant using preparative HPLC or other suitable chromatographic techniques.

  • Product Analysis and Quantification:

    • Structure Verification: Confirm the structure of the purified tetrose using ¹H and ¹³C NMR spectroscopy.

    • Isotopic Incorporation: Determine the position and extent of ¹³C labeling using ¹³C NMR and mass spectrometry. For mass spectrometry, derivatization (e.g., silylation) may be necessary to improve volatility for GC-MS analysis.[1]

Signaling Pathway for Aldolase-Catalyzed Synthesis

aldolase_synthesis Glycolaldehyde_13C_Donor Glycolaldehyde-1-¹³C (Donor) Enzyme Engineered Aldolase Glycolaldehyde_13C_Donor->Enzyme Acceptor Acceptor Aldehyde Acceptor->Enzyme Labeled_Product ¹³C-Labeled Complex Sugar Enzyme->Labeled_Product C-C bond formation

Caption: Aldolase-catalyzed synthesis of a labeled sugar.

Conclusion

Glycolaldehyde-1-¹³C is a valuable and versatile precursor for the synthesis of complex, isotopically labeled sugars. Both chemical methods, such as the formose reaction, and enzymatic approaches using engineered aldolases provide viable routes to these important research tools. While chemical synthesis often yields a mixture of products requiring careful separation and analysis, enzymatic synthesis offers a high degree of control over the stereochemical outcome, leading to the formation of specific sugar isomers. The detailed protocols and workflows presented in this guide provide a foundation for researchers to design and execute experiments for the production of custom-labeled carbohydrates, thereby advancing our understanding of their critical roles in biology and medicine.

References

An In-depth Technical Guide to the Biosynthetic Pathways of Glycolaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biosynthetic pathways of glycolaldehyde (B1209225), a key intermediate in various metabolic processes and a precursor for valuable chemicals. This document details the enzymatic reactions, presents quantitative data for comparative analysis, and outlines experimental protocols for studying these pathways.

Introduction to Glycolaldehyde Biosynthesis

Glycolaldehyde (HOCH₂-CHO) is the smallest molecule containing both an aldehyde and a hydroxyl group.[1] Its biosynthesis is diverse, occurring in various metabolic contexts, from central carbon metabolism to specialized synthetic routes. Understanding these pathways is crucial for applications in metabolic engineering, synthetic biology, and drug development, particularly in targeting pathways involving advanced glycation end products (AGEs), of which glycolaldehyde is a precursor.[2]

Core Biosynthetic Pathways of Glycolaldehyde

This section details the primary enzymatic routes for glycolaldehyde production, including both natural and synthetic pathways.

Ethylene (B1197577) Glycol Oxidation Pathway

A common pathway for glycolaldehyde formation involves the oxidation of ethylene glycol. This is particularly relevant in microorganisms capable of utilizing ethylene glycol as a carbon source.[3][4]

  • Precursor: Ethylene Glycol

  • Key Enzyme: Alcohol Oxidase or Ethylene Glycol Dehydrogenase[3][5]

  • Reaction: Ethylene Glycol + O₂ → Glycolaldehyde + H₂O₂ (catalyzed by Alcohol Oxidase) or Ethylene Glycol + NAD⁺ → Glycolaldehyde + NADH + H⁺ (catalyzed by Ethylene Glycol Dehydrogenase)[3]

The subsequent oxidation of glycolaldehyde to glycolate (B3277807) and then glyoxylate (B1226380) allows its entry into central carbon metabolism.[3]

Formaldehyde (B43269) Condensation Pathway

Glycolaldehyde can be synthesized through the condensation of two formaldehyde molecules. This reaction is a key step in the formose reaction and has been leveraged in synthetic biology for the production of C2 compounds from C1 feedstocks.[1][6]

  • Precursor: Formaldehyde

  • Key Enzymes: Glycolaldehyde Synthase (GALS) or Glyoxylate Carboligase (GCL)[7][8][9]

  • Reaction: 2 Formaldehyde → Glycolaldehyde

Engineered variants of these enzymes have been developed to improve catalytic efficiency.[8][9]

Pathways from Sugars

Several metabolic pathways produce glycolaldehyde from sugar intermediates. These are often central to the catabolism of pentoses.

The Dahms pathway is a route for xylose degradation that generates glycolaldehyde and pyruvate.[7]

  • Precursor: D-Xylose

  • Key Intermediates: D-Xylulose, D-Xylulose-5-phosphate

  • Key Enzyme: Fructose-1,6-bisphosphate aldolase/phosphatase

  • Products: Glycolaldehyde and Pyruvate

This pathway also utilizes xylose, converting it to xylulose-1-phosphate, which is then cleaved to produce glycolaldehyde.[7]

  • Precursor: D-Xylose

  • Key Intermediate: Xylulose-1-Phosphate

  • Key Enzyme: Aldolase

  • Products: Glycolaldehyde and Dihydroxyacetone phosphate (B84403)

Similar to the X1P pathway, the R1P pathway is another route for pentose (B10789219) catabolism leading to glycolaldehyde.[7]

  • Precursor: D-Ribose

  • Key Intermediate: Ribulose-1-Phosphate

  • Key Enzyme: Aldolase

  • Products: Glycolaldehyde and Dihydroxyacetone phosphate

Pentose Phosphate Pathway Shunt

Glycolaldehyde is an intermediate in the pentose phosphate pathway, where it is transferred by thiamine (B1217682) pyrophosphate.[1] It can be formed from fructose (B13574) 1,6-bisphosphate by the action of a ketolase in an alternative glycolysis pathway.[1]

Purine Catabolism

In the breakdown of purines, xanthine (B1682287) is converted through a series of intermediates, ultimately yielding glycolaldehyde.[1]

  • Precursors: Xanthine, Urate, 5-Hydroxyisourate, Allantoin, Allantoic acid, Glycolureate[1]

  • Final Step: Hydrolysis of the second urea (B33335) from glycolureate leaves glycolaldehyde.[1]

Synthetic Arabinose 5-Phosphate (Ara5P)-Dependent Glycolaldehyde Assimilation Pathway

A synthetic metabolic pathway has been designed for the carbon-conserving conversion of glycolaldehyde to acetyl-CoA.[4][10][11] This pathway starts with the addition of glycolaldehyde to glyceraldehyde 3-phosphate.[4]

  • Initial Substrates: Glycolaldehyde, Glyceraldehyde 3-Phosphate

  • Key Enzymes: D-arabinose 5-phosphate aldolase, D-arabinose 5-phosphate isomerase, D-ribulose 5-phosphate 3-epimerase, D-xylulose 5-phosphate phosphoketolase, phosphate acetyltransferase.[4][10]

  • End Product: Acetyl-CoA

Quantitative Data on Glycolaldehyde Biosynthesis

The following tables summarize key quantitative data from studies on glycolaldehyde biosynthetic pathways.

Pathway/EnzymePrecursorProductYield/ActivityOrganism/ConditionsReference
Alcohol Oxidase & CatalaseEthylene Glycol (1.0 M)Glycolaldehyde0.97 MImmobilized enzymes, pH 9.0[5]
Glycolaldehyde Synthase (GALS)Formaldehyde (30 mM)Glycolaldehyde12.42 mM (82.84% conversion)Pseudomonas putida, in vitro, 37°C, 12h[7]
Engineered GALS (GALS-M3)FormaldehydeEthylene Glycol (via Glycolaldehyde)0.78 g/L (12.57 mM)Recombinant E. coli[9]
Engineered Glyoxylate Carboligase (EcGCLR484MN283QL478M)FormaldehydeEthylene Glycol (via Glycolaldehyde)6.6 mM (66% conversion)Recombinant E. coli[8]
Synthetic Ara5P-dependent GAA pathway13C2-Glycolaldehyde13C-Mevalonate12.4% contribution to acetyl-CoAEngineered E. coli with glycerol (B35011) co-substrate[4][10][11]

Table 1: Quantitative data on glycolaldehyde production and conversion.

EnzymeKM (mM)kcat (s-1)kcat/KM (M-1s-1)SubstrateOrganism/Reference
Glyoxylate Carboligase (EcGCL)220.523FormaldehydeE. coli K-12[12]
Engineered EcGCLR484MN283QL478M18-5.2FormaldehydeE. coli K-12[8]
Candida sp. Alcohol Oxidase2.96--Ethylene Glycol[13]
Candida sp. Alcohol Oxidase28.6--Glycolaldehyde[13]
Pichia pastoris Alcohol Oxidase83.3--Glycolaldehyde[13]

Table 2: Kinetic parameters of key enzymes in glycolaldehyde biosynthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of glycolaldehyde biosynthesis.

Enzymatic Synthesis of Glycolaldehyde from Ethylene Glycol

This protocol is adapted from the work of Isobe et al. (1998).[5]

  • Enzyme Immobilization:

    • Immobilize alcohol oxidase and catalase onto Chitopearl BCW 3501 carrier beads.

  • Reaction Setup:

    • Prepare a reaction mixture containing 1.0 M ethylene glycol in 1.5 M Tris-HCl buffer (pH 9.0).

    • Add the immobilized enzymes to the reaction mixture.

  • Incubation:

    • Incubate the reaction at the optimal temperature (e.g., 30°C) with gentle agitation.

  • Monitoring and Quantification:

    • Periodically take samples from the reaction mixture.

    • Quantify the concentration of glycolaldehyde and the byproduct glyoxal (B1671930) using a suitable analytical method such as HPLC or GC-MS.

In Vitro Synthesis of Glycolaldehyde from Formaldehyde using GALS

This protocol is based on the methodology described by Zhou et al.[7]

  • Reaction Mixture Preparation:

    • Prepare a 250 µL reaction volume containing 50 mM potassium dihydrogen phosphate buffer (pH 8.0), 5 mM MgSO₄, and 2 mg·mL⁻¹ purified glycolaldehyde synthase (GALS).

  • Substrate Addition:

    • Add 30 mM formaldehyde to the reaction mixture to initiate the reaction.

  • Incubation:

    • Incubate the reaction at 37°C for 12 hours.

  • Analysis:

    • Terminate the reaction by adding 10% (v/v) H₂SO₄.

    • Centrifuge the sample to remove precipitated protein.

    • Analyze the supernatant for glycolaldehyde concentration using gas chromatography/mass spectrometry (GC/MS) after derivatization.[7]

Quantification of Glycolaldehyde by GC-MS

This protocol is a general guideline based on methods described for glycolaldehyde analysis.[7][14][15]

  • Sample Preparation and Derivatization:

    • To an aqueous sample, add an internal standard (e.g., cyclohexanone).[7]

    • Add PFBHA (O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride) solution for derivatization at room temperature.[7]

    • Extract the derivatized analytes with an organic solvent like ethyl acetate.[7]

    • Evaporate the supernatant and add BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) for further derivatization at 65°C for 30 minutes.[7]

  • GC-MS Analysis:

    • Inject the derivatized sample into a GC-MS system.

    • Use a suitable capillary column (e.g., free-fatty acid polyethylene (B3416737) glycol).[14]

    • Employ an optimized temperature program, such as an initial temperature of 80°C, a ramp of 60°C min⁻¹, and a final temperature of 220°C.[14]

    • Set the mass spectrometer to scan a relevant mass range or to selected ion monitoring (SIM) for targeted quantification.

Visualizing the Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key biosynthetic pathways and a general experimental workflow.

Ethylene_Glycol_Oxidation_Pathway Ethylene_Glycol Ethylene Glycol Glycolaldehyde Glycolaldehyde Ethylene_Glycol->Glycolaldehyde Alcohol Oxidase or Ethylene Glycol Dehydrogenase Glycolate Glycolate Glycolaldehyde->Glycolate Aldehyde Dehydrogenase Glyoxylate Glyoxylate Glycolate->Glyoxylate Glycolate Oxidase CCM Central Carbon Metabolism Glyoxylate->CCM

Caption: Oxidation pathway of ethylene glycol to central metabolism.

Formaldehyde_Condensation_Pathway Formaldehyde1 Formaldehyde Glycolaldehyde Glycolaldehyde Formaldehyde1->Glycolaldehyde GALS or GCL Formaldehyde2 Formaldehyde Formaldehyde2->Glycolaldehyde

Caption: Condensation of formaldehyde to form glycolaldehyde.

Pentose_Catabolism_Pathways cluster_dahms Dahms Pathway cluster_x1p X1P Pathway DXylose_D D-Xylose DXylulose_D D-Xylulose DXylose_D->DXylulose_D DXylulose5P_D D-Xylulose-5-P DXylulose_D->DXylulose5P_D Glycolaldehyde_D Glycolaldehyde DXylulose5P_D->Glycolaldehyde_D Pyruvate_D Pyruvate DXylulose5P_D->Pyruvate_D DXylose_X D-Xylose Xylulose1P_X Xylulose-1-P DXylose_X->Xylulose1P_X Glycolaldehyde_X Glycolaldehyde Xylulose1P_X->Glycolaldehyde_X DHAP_X DHAP Xylulose1P_X->DHAP_X

Caption: Glycolaldehyde production from pentose catabolism.

Synthetic_Ara5P_Pathway Glycolaldehyde Glycolaldehyde Ara5P D-Arabinose-5-P Glycolaldehyde->Ara5P D-arabinose 5-P aldolase GA3P Glyceraldehyde-3-P GA3P->Ara5P Ribu5P D-Ribulose-5-P Ara5P->Ribu5P D-arabinose 5-P isomerase Xylu5P D-Xylulose-5-P Ribu5P->Xylu5P D-ribulose 5-P 3-epimerase Xylu5P->GA3P AcP Acetyl-Phosphate Xylu5P->AcP D-xylulose 5-P phosphoketolase AcCoA Acetyl-CoA AcP->AcCoA Phosphate acetyltransferase

Caption: Synthetic Ara5P-dependent glycolaldehyde assimilation pathway.

Experimental_Workflow Start Start: Define Biosynthetic Route Prepare_Biocatalyst Prepare Biocatalyst (e.g., Purify Enzyme, Culture Cells) Start->Prepare_Biocatalyst Reaction_Setup Set up Reaction (Substrates, Buffers, Cofactors) Prepare_Biocatalyst->Reaction_Setup Incubation Incubation (Controlled Temperature, Time, Agitation) Reaction_Setup->Incubation Sampling Time-course Sampling Incubation->Sampling Sample_Prep Sample Preparation (Quenching, Extraction, Derivatization) Sampling->Sample_Prep Analysis Analytical Measurement (GC-MS, HPLC, etc.) Sample_Prep->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing Results Results: Yield, Kinetics, etc. Data_Processing->Results

Caption: General experimental workflow for studying glycolaldehyde biosynthesis.

References

The Fundamental Reactivity of Glycolaldehyde-1-13C: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycolaldehyde (B1209225) (HOCH₂CHO), the simplest monosaccharide, holds a pivotal position in prebiotic chemistry and contemporary metabolic research. Its isotopically labeled form, Glycolaldehyde-1-¹³C, serves as a powerful tool for elucidating reaction mechanisms and tracing metabolic pathways. The introduction of a stable isotope at the C1 (aldehyde) position allows for precise tracking of this carbon atom through complex reaction networks, providing invaluable insights into the formation of sugars, amino acids, and other essential biomolecules. This technical guide provides a comprehensive overview of the fundamental reactivity of Glycolaldehyde-1-¹³C, with a focus on its role in the formose reaction, relevant experimental protocols, and quantitative data.

Core Reactivity: The Formose Reaction

The formose reaction, an abiotic polymerization of formaldehyde (B43269), is a cornerstone of prebiotic sugar synthesis. Glycolaldehyde is a key intermediate in this autocatalytic cycle. When Glycolaldehyde-1-¹³C is introduced into this system, the ¹³C label is incorporated into the growing sugar backbone, allowing for detailed mechanistic studies.

The initial step involves the aldol (B89426) addition of formaldehyde to glycolaldehyde to form glyceraldehyde. If Glycolaldehyde-1-¹³C is the starting labeled material, the resulting glyceraldehyde will be labeled at the C1 position. Subsequent aldol additions and isomerizations propagate the ¹³C label throughout the network, leading to the formation of labeled tetroses, pentoses (including ribose), and hexoses.

A significant advancement in controlling the formose reaction involves the use of borate (B1201080) minerals. Borate forms stable complexes with cis-diols, selectively sequestering certain sugar isomers and influencing the product distribution. In a key study, a formose-type reaction was conducted using unlabeled glycolaldehyde and formaldehyde-¹³C in a borate buffer. This experiment demonstrated the incorporation of the ¹³C label into various sugars, confirming the reaction pathway and the utility of isotopic labeling in its study.[1] While this study used labeled formaldehyde, the principles are directly applicable to experiments using Glycolaldehyde-1-¹³C.

Quantitative Data

The following tables summarize key quantitative data relevant to the reactivity of glycolaldehyde. While specific kinetic data for Glycolaldehyde-1-¹³C is limited in the literature, the data for unlabeled glycolaldehyde provides a strong foundation for understanding its reactivity.

Table 1: Spectroscopic Data for Glycolaldehyde

ParameterValueSolventReference
¹H NMR δ (ppm)9.62 (aldehyde), 5.03-5.06 (hydrated aldehyde), 3.50-3.51 (CH₂)D₂O[2]
¹³C NMR δ (ppm)92.39 (hydrated aldehyde), 67.18 (CH₂)D₂O[2]

Table 2: Kinetic Data for Glycolaldehyde Reactions

ReactionRate Constant (k)ConditionsReference
Glycolaldehyde + MethylaminepH-dependentAqueous, Room Temp.[3][4]
Glycolaldehyde + GlycinepH-dependentAqueous, Room Temp.[3][4]
Glycolaldehyde + Ammonium SulfatepH-dependentAqueous, Room Temp.[3][4]
Glycolaldehyde with N-acetyl-Cys~4 orders of magnitude faster than with N-acetyl-Phe-LysPhysiological pH and temp.[5]

Experimental Protocols

Borate-Mediated Formose Reaction with ¹³C Labeling

This protocol is adapted from the work of Kim et al. and is designed to trace the incorporation of a ¹³C label in the formose reaction.[1]

Materials:

  • Glycolaldehyde-1-¹³C

  • Formaldehyde (unlabeled)

  • Sodium Carbonate (Na₂CO₃)

  • Boric Acid (H₃BO₃)

  • Deionized Water

  • Deuterium Oxide (D₂O) for NMR analysis

  • NMR Spectrometer

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Prepare Borate Buffer (pH 10.4): Dissolve Na₂CO₃ (4.68 g, 44 mmol) and H₃BO₃ (0.688 g, 11 mmol) in 40 mL of deionized water.

  • Reaction Setup: In a reaction vessel, combine Glycolaldehyde-1-¹³C (e.g., to a final concentration of 50 mM) and formaldehyde (e.g., to a final concentration of 100 mM) in the borate buffer.

  • Reaction Conditions: Heat the reaction mixture at 65°C for 1 hour.

  • Sample Preparation for NMR: Take an aliquot of the reaction mixture and dissolve it in D₂O for ¹³C NMR analysis.

  • Sample Preparation for GC-MS:

    • Take another aliquot and dry it under vacuum.

    • Derivatize the sugar products by, for example, trimethylsilylation to increase their volatility for GC-MS analysis.

  • Analysis:

    • Acquire ¹³C NMR spectra to identify the positions of the ¹³C label in the resulting sugar products.

    • Perform GC-MS analysis to separate and identify the various sugar isotopomers and quantify their relative abundances.

Metabolic Flux Analysis (MFA) using Glycolaldehyde-1-¹³C

This protocol provides a general workflow for using Glycolaldehyde-1-¹³C as a tracer in cellular systems.

Materials:

  • Cell culture of interest

  • Culture medium lacking unlabeled glycolaldehyde

  • Glycolaldehyde-1-¹³C

  • Quenching solution (e.g., cold methanol)

  • Extraction solvent (e.g., chloroform/methanol/water mixture)

  • GC-MS or LC-MS/MS system

Procedure:

  • Cell Culture: Grow cells to the desired metabolic state.

  • Isotopic Labeling: Replace the standard medium with a medium containing Glycolaldehyde-1-¹³C as the tracer.

  • Metabolite Quenching and Extraction: After a defined period, rapidly quench metabolic activity and extract intracellular metabolites.

  • Sample Preparation: Prepare the metabolite extracts for mass spectrometry analysis. This may involve derivatization for GC-MS.

  • Mass Spectrometry Analysis: Analyze the samples to determine the mass isotopomer distributions of key metabolites.

  • Data Analysis: Use specialized software to calculate metabolic fluxes based on the measured labeling patterns.

Visualizations

Formose Reaction Pathway with ¹³C Labeling

The following diagram illustrates the initial steps of the formose reaction, highlighting the incorporation of the ¹³C label from Glycolaldehyde-1-¹³C.

Formose_Reaction cluster_reactants Reactants cluster_products Products Glycolaldehyde-1-13C Glycolaldehyde-1-¹³C (HOCH₂-¹³CHO) Glyceraldehyde-1-13C Glyceraldehyde-1-¹³C (HOCH₂CH(OH)-¹³CHO) This compound->Glyceraldehyde-1-13C Aldol Addition Formaldehyde Formaldehyde (HCHO) Formaldehyde->Glyceraldehyde-1-13C Higher_Sugars Higher Labeled Sugars (Tetroses, Pentoses, etc.) Glyceraldehyde-1-13C->Higher_Sugars Further Reactions

Formose reaction pathway with ¹³C label propagation.
Experimental Workflow for Metabolic Flux Analysis

This diagram outlines the key steps in a metabolic flux analysis experiment using Glycolaldehyde-1-¹³C.

MFA_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase Cell_Culture Cell Culture Labeling Isotopic Labeling with Glycolaldehyde-1-¹³C Cell_Culture->Labeling Quenching Quenching & Metabolite Extraction Labeling->Quenching MS_Analysis GC-MS or LC-MS/MS Analysis Quenching->MS_Analysis Data_Processing Data Processing & Flux Calculation MS_Analysis->Data_Processing Results Metabolic Flux Map Data_Processing->Results

Workflow for ¹³C metabolic flux analysis.

Conclusion

Glycolaldehyde-1-¹³C is an indispensable tool for investigating the intricate details of carbohydrate chemistry and metabolism. Its application in studying the formose reaction has provided crucial evidence for understanding the prebiotic synthesis of sugars. Furthermore, its use as a tracer in metabolic flux analysis enables the quantitative mapping of cellular metabolic networks. The experimental protocols and data presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to explore the fundamental reactivity of this important isotopically labeled molecule and leverage its potential in their respective fields. Further research focusing on the kinetic isotope effects of Glycolaldehyde-1-¹³C in various reactions will undoubtedly provide even deeper insights into its chemical behavior.

References

Methodological & Application

Application Notes and Protocols for Glycolaldehyde-1-13C in Metabolic Pathway Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracers are indispensable tools in metabolic research, enabling the elucidation of complex biochemical pathways and the quantification of metabolic fluxes. Glycolaldehyde-1-13C is a valuable tracer for investigating cellular metabolism, particularly in pathways involving two-carbon units. Its labeled carbon at the C1 position allows for precise tracking of its metabolic fate as it is incorporated into various downstream metabolites.

These application notes provide a comprehensive overview of the use of this compound as a tracer in metabolic pathway analysis. Detailed protocols for cell culture, metabolite extraction, and analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are provided to guide researchers in designing and executing robust tracer experiments.

Metabolic Pathways of Glycolaldehyde (B1209225)

Glycolaldehyde is a reactive aldehyde that can enter central carbon metabolism through several routes. In many organisms, it is oxidized to glycolate (B3277807) and then to glyoxylate (B1226380), which can enter the glyoxylate shunt or other assimilatory pathways.[1][2] It is also an intermediate in the biosynthesis of tetrahydrofolate in yeast.[3] Furthermore, synthetic metabolic pathways have been engineered to convert glycolaldehyde into valuable products like acetyl-CoA and 2,4-dihydroxybutyric acid.[4][5] The use of this compound allows for the tracing of the C1 carbon through these diverse metabolic routes.

Key Metabolic Fates of this compound:
  • Oxidation to Glycolate and Glyoxylate: The 13C label is retained in glycolate and glyoxylate, allowing for the measurement of flux through this oxidative pathway.

  • Incorporation into the Glyoxylate Shunt: The labeled carbon can be traced into malate, citrate, and other intermediates of the TCA cycle via the glyoxylate shunt.

  • Synthetic Pathway to Acetyl-CoA: In engineered organisms, the 13C label can be tracked into the acetyl moiety of acetyl-CoA and subsequently into downstream products like fatty acids and mevalonate.[4][6]

  • Biosynthesis of 2,4-dihydroxybutyric acid: The labeled carbon can be followed through a synthetic pathway to this valuable chemical.[5]

Data Presentation

The following tables summarize quantitative data from studies that have utilized 13C-labeled glycolaldehyde to trace metabolic pathways in engineered Escherichia coli. This data highlights the utility of this tracer in quantifying the contribution of glycolaldehyde to the synthesis of downstream metabolites.

Table 1: Contribution of [1,2-13C2]Glycolaldehyde to Mevalonate and Acetate Production in Engineered E. coli [2][4]

StrainCo-substrateLabeled PrecursorMetabolite% Contribution from Glycolaldehyde
GA110 mM Glycerol10 mM [1,2-13C2]GAMevalonate12.4%
GA1 (pta overexpression)10 mM Glycerol10 mM [1,2-13C2]GAMevalonate16.1%
GA1None10 mM [1,2-13C2]GAAcetate100% (of 0.21 mM produced)

Table 2: Production of 2,4-Dihydroxybutyric Acid (DHB) from Glycolaldehyde in Engineered E. coli [5]

StrainSubstrateConcentration (mM)ProductTiter (g/L)Molar Yield (mol/mol)
TW354Glycolaldehyde102,4-Dihydroxybutyric acid1.00.11

Experimental Protocols

The following protocols provide a general framework for conducting metabolic tracer studies using this compound. Optimization may be required based on the specific cell type, experimental conditions, and analytical instrumentation.

Protocol 1: Cell Culture and Labeling

Materials:

  • Cells of interest (e.g., microbial or mammalian cell line)

  • Appropriate culture medium, lacking unlabeled glycolaldehyde

  • This compound (sterile solution)

  • Standard cell culture equipment (incubator, flasks/plates, etc.)

Procedure:

  • Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase at the time of labeling.

  • Media Preparation: Prepare the culture medium and supplement it with a predetermined concentration of this compound. The optimal concentration should be determined empirically to ensure sufficient labeling without causing toxicity.

  • Labeling: Replace the existing medium with the this compound containing medium.

  • Incubation: Incubate the cells for a sufficient duration to achieve isotopic steady-state. This time will vary depending on the cell type and the metabolic pathway of interest. A time-course experiment is recommended to determine the optimal labeling time.

Protocol 2: Metabolite Extraction

Materials:

  • Ice-cold 0.9% NaCl solution

  • Quenching solution (e.g., -80°C 80% methanol)

  • Cell scraper

  • Centrifuge tubes

  • Centrifuge capable of 4°C operation

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold 0.9% NaCl.

  • Extraction: Immediately add a pre-chilled quenching solution (e.g., 80% methanol) to the cells. Scrape the cells and transfer the lysate to a pre-chilled centrifuge tube.

  • Protein Precipitation: Vortex the cell lysate and incubate at -20°C for at least 1 hour to precipitate proteins.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new tube.

  • Drying: Dry the metabolite extracts using a vacuum concentrator or under a stream of nitrogen. Store the dried extracts at -80°C until analysis.

Protocol 3: Sample Analysis by Mass Spectrometry (LC-MS/MS)

Sample Preparation:

  • Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent compatible with the liquid chromatography (LC) mobile phase (e.g., 50% acetonitrile).

LC-MS/MS Analysis:

  • Chromatography: Separate the metabolites using an appropriate LC column and gradient. For polar metabolites like those derived from glycolaldehyde, a HILIC column is often suitable.

  • Mass Spectrometry: Analyze the eluting metabolites using a high-resolution mass spectrometer.

  • Data Acquisition: Acquire data in a manner that allows for the determination of mass isotopologue distributions (MIDs) for metabolites of interest. This typically involves full scan mode or targeted SIM/MRM experiments.

  • Data Analysis: Process the raw data to identify metabolites and quantify the abundance of each isotopologue (M+0, M+1, etc.). This information is then used to calculate the fractional contribution of this compound to each metabolite pool.

Protocol 4: Sample Analysis by NMR Spectroscopy

Sample Preparation:

  • Reconstitution: Reconstitute the dried metabolite extracts in a suitable deuterated solvent (e.g., D2O) containing a known concentration of an internal standard (e.g., DSS).

NMR Analysis:

  • 1D 13C NMR: Acquire a one-dimensional 13C NMR spectrum. The presence of a peak corresponding to the 13C-labeled carbon in a metabolite confirms the incorporation of the tracer. The intensity of the labeled peak relative to the natural abundance peaks can provide information on the degree of enrichment.

  • 2D Heteronuclear NMR (e.g., 1H-13C HSQC): Two-dimensional NMR experiments can provide more detailed structural information and help to unambiguously identify the labeled positions within a molecule.

  • Data Analysis: Process the NMR spectra to identify labeled metabolites and determine the position and extent of 13C incorporation.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound in metabolic pathway analysis.

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_extraction Metabolite Extraction cluster_analysis Analysis start Seed Cells labeling Incubate with This compound start->labeling quench Quench Metabolism labeling->quench extract Extract Metabolites quench->extract dry Dry Extract extract->dry reconstitute Reconstitute dry->reconstitute lcms LC-MS/MS reconstitute->lcms nmr NMR reconstitute->nmr data_analysis Data Analysis lcms->data_analysis nmr->data_analysis

Experimental workflow for this compound tracer studies.

glycolaldehyde_metabolism cluster_oxidation Oxidative Pathway cluster_glyoxylate_shunt Glyoxylate Shunt cluster_synthetic_acetylcoa Synthetic Pathway to Acetyl-CoA GA This compound Glycolate Glycolate-1-13C GA->Glycolate AcetylCoA [1-13C]Acetyl-CoA GA->AcetylCoA Glyoxylate Glyoxylate-1-13C Glycolate->Glyoxylate Malate Labeled Malate Glyoxylate->Malate Citrate Labeled Citrate Malate->Citrate FattyAcids Labeled Fatty Acids AcetylCoA->FattyAcids Mevalonate Labeled Mevalonate AcetylCoA->Mevalonate

Metabolic fate of this compound.

logical_relationship Tracer This compound Administration Metabolism Cellular Metabolism Tracer->Metabolism LabeledMetabolites 13C-Labeled Metabolite Pool Metabolism->LabeledMetabolites Analysis MS or NMR Analysis LabeledMetabolites->Analysis Data Isotopologue Distribution Data Analysis->Data Flux Metabolic Flux Quantification Data->Flux

Logical flow of a tracer experiment.

References

Application Note and Protocol: Glycolaldehyde-1-¹³C as an Internal Standard for LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glycolaldehyde (B1209225) is the simplest monosaccharide and a key intermediate in various metabolic pathways, including the pentose (B10789219) phosphate (B84403) pathway. Its accurate quantification in biological matrices is crucial for understanding cellular metabolism and the pathophysiology of various diseases. Due to its small size, high polarity, and reactivity, direct analysis of glycolaldehyde by liquid chromatography-mass spectrometry (LC-MS) can be challenging. The use of a stable isotope-labeled internal standard, such as Glycolaldehyde-1-¹³C, is the gold standard for robust and accurate quantification. This internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thereby correcting for variations during sample preparation and analysis.

This document provides a detailed protocol for the quantification of glycolaldehyde in biological samples using Glycolaldehyde-1-¹³C as an internal standard with a Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to tandem mass spectrometry (MS/MS) method.

Principle of Internal Standardization

The fundamental principle of using a stable isotope-labeled internal standard (SIL-IS) is to add a known amount of the labeled compound to the sample at the earliest stage of preparation. The SIL-IS is chemically identical to the analyte but has a different mass due to the isotopic label. By measuring the ratio of the analyte's signal to the internal standard's signal, quantitative accuracy and precision are significantly improved, as variations in extraction recovery, injection volume, and instrument response are normalized.

G Principle of Internal Standardization cluster_sample Biological Sample cluster_is Internal Standard cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Analyte Analyte (Glycolaldehyde) Extraction Extraction & Cleanup Analyte->Extraction IS Internal Standard (Glycolaldehyde-1-¹³C) IS->Extraction LC HILIC Separation Extraction->LC MS MS/MS Detection LC->MS Quant Quantification (Ratio of Analyte/IS) MS->Quant G LC-MS/MS Experimental Workflow Sample Plasma Sample Spike Spike with Glycolaldehyde-1-¹³C Sample->Spike Precipitate Protein Precipitation (Cold Acetonitrile) Spike->Precipitate Centrifuge1 Centrifuge Precipitate->Centrifuge1 Dry Dry Supernatant Centrifuge1->Dry Reconstitute Reconstitute in 90% ACN Dry->Reconstitute Centrifuge2 Centrifuge Reconstitute->Centrifuge2 Inject Inject into LC-MS/MS Centrifuge2->Inject Analyze Data Analysis (Analyte/IS Ratio) Inject->Analyze PPP Role of Glycolaldehyde in the Pentose Phosphate Pathway cluster_ppp Non-oxidative Pentose Phosphate Pathway cluster_glycolysis Glycolysis X5P Xylulose-5-Phosphate (Ketose Donor) Transketolase Transketolase X5P->Transketolase R5P Ribose-5-Phosphate (Aldose Acceptor) R5P->Transketolase S7P Sedoheptulose-7-Phosphate G3P Glyceraldehyde-3-Phosphate G3P_gly Glyceraldehyde-3-Phosphate G3P->G3P_gly To Glycolysis Transketolase->S7P Transketolase->G3P Glycolaldehyde "Active Glycolaldehyde" (2-carbon unit transfer) Transketolase->Glycolaldehyde

Application Notes and Protocols for Quantitative Analysis by NMR Using Glycolaldehyde-1-13C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for determining the concentration and purity of substances.[1][2] Its fundamental principle lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to that signal.[2] For quantitative analysis, particularly in complex matrices often encountered in drug development, the use of an internal standard is crucial for achieving high accuracy and precision.[3][4]

Glycolaldehyde-1-13C is an excellent candidate for use as an internal standard in 13C qNMR studies. The specific labeling at the C1 position with 99 atom % 13C provides a distinct and highly sensitive signal, minimizing interference from the natural abundance of 13C in the analyte or excipients.[5] Its high solubility in water and common NMR solvents makes it versatile for a wide range of applications. This document provides detailed application notes and protocols for the use of this compound as an internal standard for the quantitative analysis of active pharmaceutical ingredients (APIs) and other organic molecules.

Key Advantages of this compound as a qNMR Internal Standard

  • Single, Sharp Signal: The 13C-labeled carbonyl carbon provides a distinct peak that is typically in a less crowded region of the 13C NMR spectrum, simplifying integration.

  • High Isotopic Purity: With an isotopic purity of 99 atom % 13C, the signal intensity is maximized, allowing for the use of smaller, more precise quantities of the internal standard.[5]

  • Excellent Solubility: Its solubility in D₂O and other polar solvents commonly used in pharmaceutical analysis ensures homogeneous sample preparation.

  • Chemical Stability: Glycolaldehyde is stable under typical NMR experimental conditions, ensuring the integrity of the standard throughout the measurement.

Experimental Protocols

I. Preparation of Stock Standard Solution of this compound

A precise and accurate preparation of the internal standard stock solution is paramount for reliable quantitative results.

Materials:

  • This compound solution (e.g., 0.1 M in water, 99 atom % 13C)[5]

  • High-purity deuterated solvent (e.g., D₂O, DMSO-d₆)

  • Class A volumetric flasks

  • Calibrated analytical balance

  • Calibrated pipettes

Procedure:

  • Accurately weigh an appropriate amount of this compound into a volumetric flask using an analytical balance.

  • Record the exact mass to four decimal places.

  • Dissolve the standard in a known volume of the chosen deuterated solvent.

  • Ensure complete dissolution by gentle swirling or vortexing.

  • Store the stock solution at 2-8°C when not in use.[5]

II. Sample Preparation for qNMR Analysis

Procedure:

  • Accurately weigh a known amount of the analyte (e.g., API) into a clean, dry vial.

  • Record the exact mass.

  • Precisely add a known volume of the this compound stock solution to the vial containing the analyte.

  • Add the required volume of the deuterated solvent to ensure complete dissolution of both the analyte and the internal standard.

  • Vortex the sample for at least 30 seconds to ensure a homogeneous solution.

  • Transfer the final solution to a 5 mm NMR tube.

III. 13C NMR Data Acquisition

For accurate quantification, it is essential to use acquisition parameters that ensure the signal intensities are directly proportional to the number of nuclei. This involves suppressing the Nuclear Overhauser Effect (NOE) and allowing for full spin-lattice relaxation (T₁).

Recommended Pulse Program: Inverse-gated decoupling (e.g., zgig on Bruker instruments) should be used. This pulse sequence decouples protons during acquisition to provide sharp singlets but turns off the decoupler during the relaxation delay to suppress the NOE.

Key Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse Angle (Flip Angle)30-45°A smaller flip angle reduces the required relaxation delay, shortening the experiment time while maintaining quantitative accuracy.
Relaxation Delay (D1)≥ 5 x T₁ of the slowest relaxing carbonEnsures complete relaxation of all nuclei between pulses, which is critical for accurate integration. T₁ values can be determined experimentally using an inversion-recovery pulse sequence.
Acquisition Time (AQ)≥ 2 secondsProvides sufficient digital resolution for accurate peak integration.
Number of Scans (NS)Sufficient to achieve a Signal-to-Noise (S/N) ratio > 250:1 for the signals of interest.A high S/N is essential for precise integration.
DecouplingInverse-gated 1H decouplingSuppresses the NOE, which can otherwise lead to inaccurate signal enhancements.
IV. Data Processing and Quantification

Procedure:

  • Apply a line broadening factor (e.g., 1-2 Hz) to improve the S/N ratio without significantly distorting the peak shape.

  • Perform phasing and baseline correction manually to ensure accuracy. Automated routines may introduce errors.

  • Integrate the well-resolved signal of this compound and a well-resolved signal of the analyte. The carbonyl signal of this compound in D₂O appears at approximately 92.4 ppm.[6][7]

  • Calculate the concentration or purity of the analyte using the following formula:

    Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral value of the signal

    • N = Number of carbons giving rise to the signal

    • M = Molar mass

    • m = mass

    • Purity = Purity of the standard

    • IS = Internal Standard (this compound)

    • analyte = The compound of interest

Data Presentation

Table 1: Validation of the qNMR Method using this compound

The following table presents hypothetical validation data for the quantification of a model API (Molar Mass = 350 g/mol ) using this compound as the internal standard.

ParameterResultAcceptance Criteria
Linearity (R²) 0.9995R² ≥ 0.999
Accuracy (% Recovery)
80% Concentration99.2%98.0 - 102.0%
100% Concentration100.5%98.0 - 102.0%
120% Concentration101.1%98.0 - 102.0%
Precision (% RSD)
Repeatability (n=6)0.5%≤ 1.0%
Intermediate Precision (n=6)0.8%≤ 2.0%
Limit of Quantification (LOQ) 0.5 mg/mLDetermined by S/N ≥ 10

Visualizations

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_calc Quantification start Start weigh_analyte Accurately Weigh Analyte start->weigh_analyte weigh_IS Accurately Weigh This compound (or use stock solution) start->weigh_IS dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_IS->dissolve transfer Transfer to NMR Tube dissolve->transfer acquisition 13C NMR Data Acquisition (Inverse-Gated Decoupling) transfer->acquisition processing Data Processing (Phasing, Baseline Correction, Integration) acquisition->processing calculation Calculate Analyte Concentration/Purity processing->calculation report Report Results calculation->report

Caption: General workflow for quantitative NMR analysis using an internal standard.

data_validation_logic cluster_validation Method Validation Parameters linearity Linearity (R² ≥ 0.999) validated Validated qNMR Method linearity->validated accuracy Accuracy (98-102% Recovery) accuracy->validated precision Precision (RSD ≤ 2.0%) precision->validated specificity Specificity (Resolution of Signals) specificity->validated

References

Illuminating Prebiotic Pathways: Applications of 13C-Labeled Glycolaldehyde in Astrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glycolaldehyde (B1209225) (HOCH₂CHO), the simplest monosaccharide sugar, is a molecule of significant interest in astrochemical and prebiotic studies. Its detection in various astrophysical environments, including star-forming regions and comets, suggests its potential role as a precursor to more complex organic molecules essential for life, such as ribose, the backbone of RNA. To unravel the intricate chemical pathways leading to the formation of glycolaldehyde and its subsequent reactions in the harsh conditions of interstellar and cometary ices, researchers increasingly turn to isotopic labeling. The use of carbon-13 (¹³C) labeled glycolaldehyde and its precursors provides an invaluable tool for tracing reaction mechanisms, identifying the origin of constituent atoms, and quantifying formation efficiencies. This document outlines the key applications, experimental protocols, and data derived from astrochemical studies employing ¹³C-labeled glycolaldehyde.

Applications of ¹³C-Labeled Glycolaldehyde in Astrochemistry

The primary application of ¹³C labeling in the study of astrochemical glycolaldehyde formation is to provide unambiguous evidence for specific reaction pathways. By labeling one or more carbon positions in precursor molecules, such as carbon monoxide (¹³CO) or methanol (B129727) (¹³CH₃OH), scientists can track the incorporation of these labeled atoms into the final glycolaldehyde product. This technique has been instrumental in verifying several proposed formation mechanisms on the surfaces of interstellar ice analogs.

Key applications include:

  • Tracing Formation Pathways: ¹³C labeling allows for the definitive identification of the carbon backbone's origin in glycolaldehyde. Experiments have confirmed that glycolaldehyde can be formed through the recombination of radicals, such as the formyl radical (HCO) and the hydroxymethyl radical (•CH₂OH). When ¹³CO is used as a precursor, the resulting HCO radical is ¹³C-labeled, and its incorporation into glycolaldehyde can be tracked. Similarly, using ¹³CH₃OH allows for the tracing of the •CH₂OH radical.

  • Distinguishing Between Isomers: In astrochemical experiments, multiple isomers with the same chemical formula (e.g., C₂H₄O₂) can be formed, including glycolaldehyde, methyl formate, and acetic acid. Mass spectrometry of the products formed from ¹³C-labeled precursors can help to distinguish between these isomers based on their fragmentation patterns.

  • Quantitative Analysis of Reaction Efficiencies: By measuring the abundance of ¹³C-labeled glycolaldehyde relative to the initial amount of the labeled precursor, researchers can estimate the efficiency of different formation routes under various simulated astrophysical conditions, such as temperature, pressure, and radiation fields.

  • Spectroscopic Identification: The vibrational and rotational spectra of ¹³C-glycolaldehyde are slightly shifted compared to their ¹²C counterparts. These isotopic shifts provide a unique fingerprint for the detection and confirmation of glycolaldehyde in laboratory experiments and astronomical observations. Laboratory-derived spectroscopic data for ¹³C-glycolaldehyde is crucial for its identification in interstellar spectra.[1]

Experimental Protocols

The following protocols are generalized summaries of common experimental procedures used in laboratory astrochemistry to study the formation of ¹³C-labeled glycolaldehyde in interstellar ice analogs.

Protocol 1: Formation of ¹³C-Glycolaldehyde via Energetic Processing of ¹³C-Methanol Containing Ices

This protocol describes the formation of glycolaldehyde from the irradiation of an ice mixture containing ¹³C-labeled methanol.

1. Preparation of the Ice Analog:

  • An ultra-high vacuum (UHV) chamber with a base pressure of < 10⁻¹⁰ mbar is used.
  • A cryogenic substrate (e.g., gold-plated copper or CsI) is cooled to a temperature of 10-20 K.
  • A gas mixture containing a volatile precursor, such as water (H₂O), and ¹³C-labeled methanol (¹³CH₃OH) is prepared in a gas line with a specific mixing ratio (e.g., H₂O:¹³CH₃OH = 10:1).
  • The gas mixture is introduced into the UHV chamber through a precision leak valve and deposited onto the cold substrate to form a thin ice film. The thickness of the ice can be monitored using laser interferometry.

2. Energetic Processing:

  • The ice analog is irradiated with a source of energy to simulate interstellar radiation fields. Common sources include:
  • Ultraviolet (UV) photons: A hydrogen discharge lamp is often used to generate a broad UV spectrum.
  • Electrons or Ions: An electron gun or ion source can be used to simulate the effects of cosmic rays.
  • The irradiation dose is carefully controlled and monitored.

3. In-situ Analysis (Infrared Spectroscopy):

  • Fourier Transform Infrared (FTIR) spectroscopy is used to monitor the chemical changes in the ice during and after irradiation.
  • The appearance of new absorption bands corresponding to the vibrational modes of ¹³C-glycolaldehyde and other products is observed. The isotopic shift in the vibrational frequencies compared to ¹²C-glycolaldehyde confirms the formation of the labeled species.

4. Post-processing Analysis (Temperature Programmed Desorption):

  • After irradiation, the substrate is slowly heated at a constant rate (e.g., 1-5 K/min).
  • As the temperature increases, molecules desorb from the ice surface into the gas phase.
  • A Quadrupole Mass Spectrometer (QMS) or a more sophisticated Time-of-Flight Mass Spectrometer (TOF-MS) is used to detect the desorbing species.
  • The mass-to-charge ratio of the detected ions allows for the identification of the desorbing molecules. The detection of ions with masses corresponding to ¹³C-glycolaldehyde confirms its formation and sublimation from the ice.

Protocol 2: Formation of ¹³C-Glycolaldehyde via Surface Hydrogenation of ¹³CO

This protocol outlines the formation of glycolaldehyde through the addition of hydrogen atoms to ¹³C-labeled carbon monoxide on a cold surface.

1. Co-deposition of Precursors:

  • Inside a UHV chamber, a cold substrate (10-15 K) is simultaneously exposed to a beam of ¹³C-labeled carbon monoxide (¹³CO) and a beam of hydrogen (H) atoms.
  • The H atoms are typically generated by thermal cracking of H₂ in a hot capillary or by a microwave discharge.
  • The fluxes of ¹³CO and H atoms are precisely controlled to achieve a desired ratio on the surface.

2. In-situ Monitoring:

  • FTIR spectroscopy is used to monitor the surface chemistry in real-time. The formation of intermediate species like the ¹³C-formyl radical (H¹³CO) and formaldehyde (B43269) (H₂¹³CO) can be observed, followed by the appearance of ¹³C-glycolaldehyde.

3. Temperature Programmed Desorption (TPD) Analysis:

  • Following the co-deposition period, the substrate is heated to desorb the newly formed molecules.
  • The desorbing species are analyzed by mass spectrometry to confirm the presence of ¹³C-glycolaldehyde. The detection of a mass corresponding to doubly ¹³C-labeled glycolaldehyde (from the recombination of two H¹³CO radicals) provides strong evidence for this formation pathway.

Data Presentation

The quantitative data from these experiments are crucial for astrochemical models. The following tables summarize the types of data that are typically collected.

Precursor(s)Ice MatrixProcessingProduct(s)Isotopic Ratio (¹³C/¹²C) in ProductReference
¹³CH₃OHH₂OUV irradiation¹³C-Glycolaldehyde, ¹³C-Methyl Formate> 99%[2]
¹³CO + H- (surface)Co-depositionH₂¹³CO, H₃¹³COH, ¹³C₂H₄O₂~50 (derived from observations)[1]

Note: Specific quantitative yields are often highly dependent on experimental conditions and are typically reported within the referenced publications.

Vibrational Mode¹²C-Glycolaldehyde (cm⁻¹)¹³C-Glycolaldehyde (cm⁻¹)Ice MatrixReference
C=O stretch~1740Shifted to lower frequencyAr[3]
CH₂ rock~1115Shifted to lower frequencyAr[3]
C-C stretch~1070Shifted to lower frequencyAr[3]

Note: The exact positions of the infrared bands can vary depending on the ice matrix composition and temperature.

Visualizations

Experimental Workflow for ¹³C-Glycolaldehyde Formation in Ice Analogs

Experimental_Workflow cluster_prep Ice Preparation cluster_processing Energetic/Chemical Processing cluster_analysis Analysis gas_mix Gas Mixture (H₂O + ¹³CH₃OH or ¹³CO) deposition Gas Deposition gas_mix->deposition uhv UHV Chamber (<10⁻¹⁰ mbar) cryo Cryogenic Substrate (10-20 K) uhv->cryo cryo->deposition ice_analog Ice Analog with ¹³C Precursor deposition->ice_analog processing Irradiation (UV, Electrons) or Atom Bombardment (H) ice_analog->processing processed_ice Processed Ice with ¹³C-Glycolaldehyde processing->processed_ice ftir FTIR Spectroscopy (In-situ) processed_ice->ftir tpd Temperature Programmed Desorption (TPD) processed_ice->tpd ms Mass Spectrometry (QMS or TOF-MS) tpd->ms

Caption: Experimental workflow for the synthesis and analysis of ¹³C-labeled glycolaldehyde.

Formation Pathways of Glycolaldehyde from ¹³C-Labeled Precursors

Formation_Pathways cluster_product Final Product CO ¹³CO HCO H¹³CO• CO->HCO + H MeOH ¹³CH₃OH CH2OH •¹³CH₂OH MeOH->CH2OH H abstraction GA ¹³C-Glycolaldehyde HCO->GA CH2OH->GA

References

experimental design for metabolic flux analysis with Glycolaldehyde-1-13C

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Metabolic Flux Analysis Using Glycolaldehyde-1-13C

Introduction

Metabolic Flux Analysis (MFA) is a critical technique for quantifying the rates (fluxes) of intracellular metabolic reactions, providing a detailed snapshot of cellular physiology.[1] By employing stable isotope-labeled substrates, such as 13C, researchers can trace the flow of atoms through complex metabolic networks.[2] This approach is considered the gold standard for determining in vivo metabolic fluxes and is instrumental in fields like metabolic engineering, cancer research, and drug development.[1]

Glycolaldehyde (B1209225), a two-carbon aldehyde, is a precursor of advanced glycation end products (AGEs) and is involved in various metabolic processes.[3] It can be converted to glycolate, which enters the photorespiration pathway in plants, or assimilated into central carbon metabolism, potentially leading to acetyl-CoA.[4][5][6] Using this compound as a tracer allows for the precise tracking of the aldehyde carbon as it is metabolized by the cell. This enables the elucidation of specific metabolic pathways, the identification of metabolic bottlenecks, and the quantification of flux through glycolaldehyde-dependent routes.[7]

This document provides a comprehensive guide for designing and executing a 13C-MFA experiment using this compound as the isotopic tracer in cellular systems. It covers the experimental workflow, detailed protocols for cell culture, labeling, sample preparation, and guidelines for data presentation.

Experimental and Analytical Workflow

A successful 13C-MFA study requires careful planning and execution across three main phases: Experimental Design, Wet Lab Experimentation, and Data Acquisition & Analysis. The overall workflow is depicted below.

MFA_Workflow cluster_phase1 Phase 1: Experimental Design cluster_phase2 Phase 2: Wet Lab Experiment cluster_phase3 Phase 3: Data Acquisition & Analysis cluster_phase4 Phase 4: Interpretation p1_1 Define Biological Question p1_2 Select Cell Line & Culture Conditions p1_1->p1_2 p1_3 Choose Tracer: this compound p1_2->p1_3 p2_1 Cell Culture & Adaptation p1_3->p2_1 p2_2 Isotopic Labeling Experiment p2_1->p2_2 p2_3 Metabolite Quenching p2_2->p2_3 p2_4 Metabolite Extraction p2_3->p2_4 p3_1 Sample Preparation (e.g., Derivatization) p2_4->p3_1 p3_2 Analytical Measurement (GC-MS / LC-MS) p3_1->p3_2 p3_3 Mass Isotopomer Distribution (MID) Analysis p3_2->p3_3 p3_4 Computational Flux Estimation & Modeling p3_3->p3_4 p4_1 Generate Flux Map p3_4->p4_1 p4_2 Biological Interpretation p4_1->p4_2

Caption: High-level workflow for a 13C Metabolic Flux Analysis experiment.

Metabolic Fate of this compound

This compound contains the stable isotope at the C1 (aldehyde) position. Upon entering the cell, it can be metabolized through several routes. A primary pathway involves its oxidation to glycolate, catalyzed by an aldehyde dehydrogenase. The 13C label is retained on the carboxyl carbon of glycolate. Glycolate can then be further oxidized to glyoxylate (B1226380), which serves as a key node connecting to other pathways like the glyoxylate shunt or transamination reactions. Tracing the 13C label through these subsequent metabolites is key to determining flux.

Glycolaldehyde_Pathway GA This compound (HO-[13CH]=O) enzyme1 Aldehyde Dehydrogenase GA->enzyme1 Glycolate Glycolate-1-13C (HO-CH2-[13COOH]) enzyme2 Glycolate Oxidase Glycolate->enzyme2 Glyoxylate Glyoxylate-1-13C (O=CH-[13COOH]) TCA TCA Cycle & Other Pathways Glyoxylate->TCA e.g., Glyoxylate Shunt, Transamination enzyme1->Glycolate enzyme2->Glyoxylate

Caption: Potential metabolic pathway for this compound.

Detailed Experimental Protocols

These protocols are generalized for adherent mammalian cell lines and should be optimized for specific cell types and experimental conditions.

Protocol 1: Cell Culture and Isotopic Labeling

Objective: To culture cells and introduce the this compound tracer to achieve a metabolic and isotopic steady state.

Materials:

  • Selected mammalian cell line

  • Standard cell culture medium (e.g., DMEM) and supplements (FBS, antibiotics)

  • Isotope labeling medium: Standard medium prepared without the unlabeled carbon source that glycolaldehyde metabolism will supplement.

  • This compound (sterile, stock solution)

  • Cell culture plates/flasks, incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed cells in culture plates at a density that will result in ~50-60% confluency at the time of the labeling experiment.

  • Adaptation (Optional but Recommended): If cells are sensitive to media changes, gradually adapt them to the base labeling medium over several passages.

  • Initiate Labeling: Once cells reach the target confluency, aspirate the standard growth medium.

  • Wash: Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS) to remove residual unlabeled metabolites.

  • Add Labeling Medium: Add pre-warmed isotope labeling medium containing the final desired concentration of this compound. The concentration should be optimized; a starting point could be based on literature for similar C2 compounds or determined via a dose-response experiment.[6]

  • Incubation: Return the plates to the incubator. The incubation time required to reach isotopic steady state varies by cell line and metabolic rates but is typically several hours to 24 hours. A time-course experiment is recommended to determine the optimal labeling duration.

Protocol 2: Metabolite Quenching and Extraction

Objective: To rapidly halt all enzymatic activity to preserve the in vivo metabolic state and extract intracellular metabolites.

Materials:

  • Cold (-20°C) 80% Methanol (B129727) / 20% Water solution

  • Cell scraper

  • Dry ice

  • Microcentrifuge tubes (pre-chilled)

  • Centrifuge (refrigerated at 4°C)

Procedure:

  • Quenching: Remove the culture plate directly from the incubator and place it on a level bed of dry ice. Immediately aspirate the labeling medium.

  • Add Quenching/Extraction Solvent: Quickly add the cold 80% methanol solution to the plate (e.g., 1 mL for a 6 cm dish). This step must be performed rapidly to ensure effective quenching.[8]

  • Cell Lysis & Collection: Place the plate back on dry ice for 5-10 minutes to allow for cell lysis. Then, use a cell scraper to scrape the cell lysate into the solvent.

  • Transfer: Transfer the cell lysate/solvent mixture into a pre-chilled microcentrifuge tube.[1]

  • Centrifugation: Centrifuge the tube at 16,000 x g for 10 minutes at 4°C to pellet insoluble components like proteins and cell debris.[1]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the polar intracellular metabolites, to a new clean tube. This fraction is now ready for analysis or storage at -80°C.[1]

  • Protein Pellet: The remaining pellet can be stored at -80°C for protein quantification or analysis of protein-bound amino acids.[1]

Protocol 3: Sample Preparation for GC-MS Analysis

Objective: To prepare the extracted metabolites for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This often requires derivatization to make the metabolites volatile.

Materials:

  • Nitrogen gas stream or SpeedVac

  • Derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)

  • Pyridine or other suitable solvent

  • Heating block (60-80°C)

  • GC-MS vials with inserts

Procedure:

  • Drying: Dry the metabolite extract completely under a gentle stream of nitrogen gas or using a SpeedVac. Ensure the sample does not overheat.

  • Derivatization: a. Re-suspend the dried extract in 20-50 µL of pyridine. b. Add an equivalent volume of the derivatization agent (MTBSTFA). c. Tightly cap the vial and mix thoroughly.

  • Incubation: Incubate the sample at 60°C for 1 hour to ensure the derivatization reaction is complete.[1]

  • Analysis: After cooling to room temperature, transfer the derivatized sample to a GC-MS vial. The sample is now ready for injection into the GC-MS system to determine the mass isotopomer distributions of target metabolites.[1][8]

Data Presentation

Quantitative data from 13C-MFA should be presented in a clear, organized manner. The following tables provide templates for reporting key findings.

Table 1: Extracellular Flux Rates

This table summarizes the rates of substrate uptake and product secretion, which serve as essential constraints for the metabolic model. Rates are typically normalized to cell biomass (e.g., dry weight) or cell number.

Metabolite Direction Flux Rate (mmol/gDW/h) Standard Deviation
GlycolaldehydeUptake-1.250.11
GlucoseUptake-5.500.45
LactateSecretion+8.200.67
GlycolateSecretion+0.950.08
GlutamineUptake-0.800.05
Table 2: Mass Isotopomer Distributions (MIDs) of Key Metabolites

This table shows the fractional abundance of each mass isotopomer for selected intracellular metabolites, as measured by MS. M+0 is the unlabeled form, M+1 has one 13C atom, and so on.

Metabolite M+0 (%) M+1 (%) M+2 (%) M+3 (%)
Glycolate5.294.10.70.0
Glycine65.828.55.70.0
Serine72.115.312.60.0
Citrate80.48.99.11.6
Table 3: Calculated Intracellular Metabolic Fluxes

This is the final output of the 13C-MFA, presenting the calculated fluxes for key reactions in the metabolic network. Fluxes are reported relative to a reference flux (e.g., substrate uptake rate).

Reaction Abbreviation Reaction Description Relative Flux (Normalized to GA Uptake) Confidence Interval (95%)
GA_UPGlycolaldehyde Uptake100(Reference)
ALDHGlycolaldehyde → Glycolate76.2[72.5, 79.8]
GOGlycolate → Glyoxylate65.1[60.9, 69.3]
CSOAA + Acetyl-CoA → Citrate45.8[41.2, 50.1]
PPPPentose Phosphate Pathway15.3[12.8, 18.0]
GCSHGlycine Cleavage System22.9[19.5, 26.4]

References

Application Notes and Protocols for In Vivo Carbon Tracing with Glycolaldehyde-1-13C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In vivo metabolic tracing using stable isotopes is a powerful technique to elucidate the dynamics of metabolic pathways within a living organism. Glycolaldehyde (B1209225), a two-carbon aldehyde, is a reactive metabolite implicated in various physiological and pathological processes, including the formation of advanced glycation end products (AGEs). The use of Glycolaldehyde-1-13C as a tracer allows for the precise tracking of its metabolic fate, offering insights into pathways of its synthesis, catabolism, and its contribution to the carbon backbone of other metabolites. These application notes and protocols provide a framework for conducting in vivo carbon tracing studies using this compound in animal models.

Disclaimer

Caution: The following protocols are a generalized framework adapted from established in vivo stable isotope tracing methodologies. Specific experimental parameters, particularly the dosage of this compound, should be carefully determined through pilot studies due to the limited availability of in vivo toxicity data for glycolaldehyde in mammals. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.

Application Notes

Potential Applications of this compound Tracing:

  • Investigating Advanced Glycation End Product (AGE) Formation: Glycolaldehyde is a known precursor of AGEs, which are implicated in diabetic complications and aging.[1] Tracing the incorporation of the 13C label from glycolaldehyde into proteins can elucidate the dynamics of AGE formation in vivo.

  • Elucidating Detoxification Pathways: The in vivo clearance of glycolaldehyde is critical for preventing cellular damage. Tracing studies can quantify the flux through detoxification pathways, such as its oxidation to glycolic acid or reduction to ethylene (B1197577) glycol.[2][3]

  • Studying Central Carbon Metabolism: Glycolaldehyde can be transferred by thiamine (B1217682) pyrophosphate during the pentose (B10789219) phosphate (B84403) pathway, suggesting its potential entry into central carbon metabolism.[4] Tracing the 13C label into intermediates of glycolysis, the TCA cycle, and biosynthetic pathways can reveal novel metabolic connections.

  • Assessing Drug Efficacy: For therapeutic agents designed to modulate pathways involving glycolaldehyde, tracing studies can serve as a pharmacodynamic readout of target engagement and metabolic reprogramming.

Experimental Protocols

I. Animal Preparation and Acclimation
  • Animal Model: Select an appropriate animal model (e.g., C57BL/6 mice) based on the research question.

  • Acclimation: Acclimate animals to the housing facility for at least one week prior to the experiment, with ad libitum access to standard chow and water under a 12-hour light/dark cycle.

  • Fasting: To establish a baseline metabolic state, fast animals for 4-6 hours before tracer administration, with continued access to water.

II. This compound Tracer Formulation and Administration
  • Tracer Formulation:

    • Dissolve this compound (powder) in sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS) to the desired concentration.

    • Ensure the solution is sterile-filtered through a 0.22 µm filter before administration.

  • Dosage Determination (Critical Step):

    • Caution: There is limited in vivo toxicity data for glycolaldehyde. Start with a very low dose and perform a dose-escalation study to determine a non-toxic dose. Monitor animals closely for any adverse effects.

    • For initial studies, a dose range of 10-50 mg/kg body weight can be considered, but this must be validated.

  • Administration Route:

    • Intraperitoneal (IP) Injection: A single bolus IP injection is a common and technically straightforward method for delivering the tracer.

    • Intravenous (IV) Infusion: For steady-state labeling, a bolus IV injection followed by continuous infusion via a tail-vein or jugular vein catheter is recommended. This provides a more stable enrichment of the tracer in the plasma.

III. Sample Collection
  • Timeline: Collect samples at various time points after tracer administration to capture the dynamic labeling of metabolites. A typical time course could include 0, 15, 30, 60, 120, and 240 minutes post-injection.

  • Blood Sampling:

    • Collect small volumes of blood (e.g., 20-50 µL) from the tail vein or saphenous vein at each time point.

    • Immediately place blood into EDTA-coated tubes on ice to prevent clotting and quench metabolic activity.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • Tissue Collection:

    • At the final time point, euthanize the animal using an approved method (e.g., cervical dislocation under anesthesia).

    • Rapidly dissect tissues of interest (e.g., liver, kidney, muscle, brain).

    • Immediately freeze-clamp the tissues in liquid nitrogen to halt metabolism.

    • Store tissues at -80°C until metabolite extraction.

IV. Metabolite Extraction
  • Reagents:

  • Procedure for Tissues:

    • Weigh approximately 20-50 mg of frozen tissue.

    • Homogenize the tissue in 1 mL of ice-cold 80% methanol.

    • Add 500 µL of ice-cold water and vortex thoroughly.

    • Add 1 mL of ice-cold chloroform and vortex for 10 minutes at 4°C.

    • Centrifuge at 15,000 x g for 15 minutes at 4°C to separate the polar (aqueous), non-polar (organic), and protein/lipid pellet phases.

    • Collect the polar phase (upper aqueous layer) for analysis of central carbon metabolites.

    • Dry the polar extracts under a stream of nitrogen or using a vacuum concentrator.

  • Procedure for Plasma:

    • Add 100 µL of ice-cold 80% methanol to 20 µL of plasma.

    • Vortex and incubate at -20°C for 30 minutes to precipitate proteins.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and dry it down.

V. Analytical Methods
  • Instrumentation: A high-resolution mass spectrometer coupled with a liquid chromatography system (LC-MS/MS) or a gas chromatography system (GC-MS) is required for analyzing 13C-labeled metabolites.

  • Metabolite Separation and Detection:

    • Reconstitute the dried extracts in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Inject the sample onto a suitable chromatography column (e.g., HILIC for polar metabolites) for separation.

    • Analyze the eluent by mass spectrometry to determine the mass isotopologue distributions (MIDs) of target metabolites. The M+n value represents the fraction of the metabolite pool containing 'n' 13C atoms.

Data Presentation

Table 1: Hypothetical Dosing and Sampling Schedule
ParameterDescription
Animal Model C57BL/6 mice, male, 8-10 weeks old
Tracer This compound
Dose 25 mg/kg body weight (hypothetical)
Administration Intraperitoneal (IP) injection
Fasting Period 6 hours
Sampling Times 0, 15, 30, 60, 120 minutes post-injection
Samples Blood (plasma), Liver, Kidney
Table 2: Hypothetical Mass Isotopologue Distribution (MID) Data (%) in Liver Tissue (60 minutes post-injection)
MetaboliteM+0M+1M+2
Glycolic Acid75.224.80.0
Glycine92.56.31.2
Serine95.83.11.1
Lactate98.11.50.4
Citrate97.31.90.8

Visualizations

G cluster_prep Animal Preparation cluster_exp Experimental Procedure cluster_analysis Analysis acclimation Acclimation (1 week) fasting Fasting (4-6 hours) acclimation->fasting tracer_admin Tracer Administration (this compound) fasting->tracer_admin sample_collection Time-course Sample Collection (Blood, Tissues) tracer_admin->sample_collection quenching Metabolic Quenching (Liquid N2) sample_collection->quenching extraction Metabolite Extraction quenching->extraction analysis LC-MS/MS or GC-MS Analysis extraction->analysis data_analysis Data Analysis (MID Calculation) analysis->data_analysis

Caption: Experimental workflow for in vivo tracing with this compound.

G cluster_detox Detoxification Pathways cluster_ppp Pentose Phosphate Pathway cluster_glycolysis Glycolysis & TCA Cycle cluster_biosynthesis Biosynthesis cluster_ages AGE Formation GA This compound glycolic_acid Glycolic Acid-1-13C GA->glycolic_acid Oxidation ethylene_glycol Ethylene Glycol-1-13C GA->ethylene_glycol Reduction ppp_intermediates 13C-Labeled PPP Intermediates GA->ppp_intermediates Transketolase proteins Proteins GA->proteins glycolysis_intermediates 13C-Labeled Glycolytic Intermediates ppp_intermediates->glycolysis_intermediates tca_intermediates 13C-Labeled TCA Cycle Intermediates glycolysis_intermediates->tca_intermediates serine Serine glycolysis_intermediates->serine glycine Glycine serine->glycine ages 13C-Labeled AGEs proteins->ages

References

Application Note: Detection and Quantification of Glycolaldehyde-1-¹³C in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Glycolaldehyde (B1209225) (GA), the simplest sugar, is a key intermediate in various metabolic pathways and a potential biomass-derived platform chemical. The stable isotope-labeled version, Glycolaldehyde-1-¹³C, serves as an invaluable tracer for metabolic flux analysis (MFA) and as an internal standard for precise quantification in complex biological matrices.[1][2] Its detection is crucial for studying cellular metabolism, disease pathogenesis, and in the development of novel therapeutics.[3][4] However, the inherent volatility, high polarity, and biochemical instability of small aldehydes present significant analytical challenges.[3] This document provides detailed protocols for the robust and sensitive detection of Glycolaldehyde-1-¹³C in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Method Selection: GC-MS vs. LC-MS vs. NMR

The choice of analytical technique depends on the specific research question, desired sensitivity, and the nature of the biological matrix.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for sensitive quantification of volatile and thermally stable compounds. For small polar molecules like glycolaldehyde, chemical derivatization is mandatory to increase volatility and improve chromatographic performance.[3][5][6] It is the method of choice for targeted quantification at trace levels.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A versatile technique suitable for a wide range of polar and non-polar compounds. It can often analyze compounds with minimal sample preparation (e.g., "dilute-and-shoot").[7] Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly effective for retaining small polar metabolites like glycolaldehyde.[2] This method is excellent for both targeted quantification and untargeted metabolomics screening.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful non-destructive technique that provides detailed structural information and can be used for quantification without an identical internal standard.[8] While generally less sensitive than MS-based methods, ¹³C-detect NMR is definitive for confirming the position of the isotopic label and is highly valuable in metabolic flux studies.[9][10]

Diagram 1: Method Selection Workflow start Research Goal quant High-Sensitivity Quantification? start->quant flux Metabolic Flux Analysis? quant->flux No gcms GC-MS (with Derivatization) quant->gcms Yes confirm Structural Confirmation of ¹³C Position? flux->confirm No lcms LC-MS/MS flux->lcms Yes confirm->lcms No nmr NMR Spectroscopy confirm->nmr Yes

Caption: Diagram 1: Method Selection Workflow.

Application & Protocol: GC-MS with Derivatization

This method provides high sensitivity and is well-suited for targeted quantification. Derivatization is essential to make glycolaldehyde volatile for GC analysis.[3][6] O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a common reagent that reacts with the aldehyde group.[3][11]

Diagram 2: GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis s1 Biological Sample (Cells, Plasma, Tissue) s2 Homogenization & Lysis s1->s2 s3 Protein Precipitation (e.g., cold Acetonitrile) s2->s3 s4 Centrifugation s3->s4 s5 Collect Supernatant s4->s5 d1 Add PFBHA Reagent s5->d1 d2 Incubate (e.g., 60°C for 30 min) d1->d2 d3 Liquid-Liquid Extraction (e.g., Hexane) d2->d3 d4 Collect Organic Layer d3->d4 a1 Inject into GC-MS d4->a1 a2 Data Acquisition (SIM or Scan mode) a1->a2 a3 Quantification using ¹³C Isotope Peak a2->a3

Caption: Diagram 2: GC-MS Experimental Workflow.

Experimental Protocol: GC-MS Analysis

1. Sample Preparation (from cell culture): a. Harvest cells (e.g., 1x10⁶ cells) and wash twice with ice-cold phosphate-buffered saline (PBS). b. Resuspend the cell pellet in 500 µL of ice-cold 80% methanol (B129727) (or acetonitrile) to quench metabolism and precipitate proteins. c. Vortex vigorously for 1 minute, then incubate at -20°C for 30 minutes. d. Centrifuge at 14,000 x g for 10 minutes at 4°C. e. Carefully transfer the supernatant to a new microcentrifuge tube and dry completely using a centrifugal evaporator or a stream of nitrogen.

2. Derivatization: a. Reconstitute the dried extract in 50 µL of an aqueous solution of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) (e.g., 10 mg/mL in pH 6 buffer). b. Vortex and incubate at 60°C for 30 minutes to form the PFBHA-oxime derivative. c. After cooling to room temperature, add 100 µL of hexane (B92381) and vortex for 2 minutes to extract the derivative. d. Centrifuge at 2,000 x g for 5 minutes. e. Transfer the upper organic layer (hexane) to a GC vial with an insert.

3. GC-MS Analysis: a. Injector: 1 µL injection, splitless mode, 250°C. b. Carrier Gas: Helium at a constant flow rate of 1.0 mL/min. c. Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 20°C/min, and hold for 5 minutes.[12] d. MS Detector: Electron Ionization (EI) at 70 eV. Operate in Selected Ion Monitoring (SIM) mode for highest sensitivity. Monitor the molecular ion and key fragment ions for both the native (if present) and the ¹³C-labeled glycolaldehyde derivative. The mass shift of +1 Da for Glycolaldehyde-1-¹³C will be evident in the molecular ion and any fragments containing the C1 carbon.

Quantitative Data Summary: GC-MS
ParameterValueReference
Method GC-MS (for unlabeled glycolaldehyde)[6][12]
Limit of Detection (LOD) 0.104 g L⁻¹[6][12]
Limit of Quantification (LOQ) 0.315 g L⁻¹[6][12]
Precision (RSD) <4%[6][12]
Analysis Time ~5.3 min[6][12]
Note: Sensitivity for the ¹³C-labeled analogue is expected to be similar. These values provide a benchmark for method development.

Application & Protocol: LC-MS/MS Analysis

LC-MS/MS offers high specificity and throughput, often with simpler sample preparation. HILIC is recommended for separating the highly polar glycolaldehyde from the complex biological matrix.[2]

Diagram 3: LC-MS/MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analysis s1 Biological Sample (Cells, Plasma, etc.) s2 Protein Precipitation (e.g., cold Acetonitrile) s1->s2 s3 Centrifugation s2->s3 s4 Collect & Dilute Supernatant s3->s4 a1 Inject into UHPLC-HRMS System s4->a1 a2 HILIC Separation a1->a2 a3 Data Acquisition (MRM or PRM mode) a2->a3 a4 Quantification & MID Analysis a3->a4

Caption: Diagram 3: LC-MS/MS Experimental Workflow.

Experimental Protocol: LC-MS/MS Analysis

1. Sample Preparation: a. Perform sample extraction as described in the GC-MS protocol (Section 2, Step 1) to obtain the polar metabolite fraction (supernatant). b. For HILIC analysis, it is crucial that the final sample solvent has a high percentage of organic solvent. If the supernatant was dried, reconstitute in 100 µL of 90% acetonitrile (B52724) / 10% water. If not dried, dilute the supernatant with acetonitrile to a final concentration of >80% acetonitrile. c. Filter the sample through a 0.22 µm filter before injection.

2. UHPLC-HRMS Analysis: a. UHPLC System:

  • Column: HILIC column (e.g., SeQuant ZIC-pHILIC).
  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8.
  • Mobile Phase B: Acetonitrile.
  • Gradient: Start at 95% B, hold for 1 min, decrease to 50% B over 8 min, hold for 2 min, then return to 95% B and equilibrate for 5 min.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL. b. Mass Spectrometer (e.g., Q-TOF or Orbitrap):
  • Ionization: Electrospray Ionization (ESI), negative mode.
  • Acquisition Mode: For targeted quantification, use Parallel Reaction Monitoring (PRM) or Multiple Reaction Monitoring (MRM). For metabolic flux analysis, use full scan mode to capture the Mass Isotopologue Distribution (MID).[2]
  • Precursor Ion for Glycolaldehyde-1-¹³C [M-H]⁻: m/z 62.02.
  • Key Fragments: Monitor characteristic fragments for confirmation.

Quantitative Data Summary: LC-MS
ParameterValueReference
Method UHPLC-HRMS for ¹³C labeled sugar metabolites[2]
Linearity (R²) > 0.99[2]
Detection Limit 0.1 to 50 mg L⁻¹ (analyte dependent)[2]
Application Quantification and Mass Isotopologue Distribution (MID) for MFA[2][13]
Key Advantage Simultaneous quantification and isotope abundance determination[2]

Application & Protocol: NMR Spectroscopy

NMR is a non-destructive method ideal for verifying the incorporation and position of the ¹³C label and for quantifying metabolites at higher concentrations.[9]

Experimental Protocol: NMR Analysis

1. Sample Preparation: a. Extract a larger amount of biological material (e.g., 10-50x10⁶ cells) using the same methanol/water extraction as for MS methods. b. Dry the polar extract completely. c. Reconstitute the sample in 500 µL of a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS or TSP). d. Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition: a. Spectrometer: 400 MHz or higher field spectrometer, preferably with a cryoprobe. b. ¹H NMR: Acquire a standard 1D proton spectrum with water suppression. The signal for the proton attached to the ¹³C-labeled carbon will appear as a doublet due to ¹JCH coupling. c. ¹³C NMR: Acquire a 1D ¹³C spectrum with proton decoupling.[14] An inverse-gated decoupling sequence can be used to suppress the Nuclear Overhauser Effect (NOE) for more accurate quantification.[8] The signal for the ¹³C-labeled aldehyde carbon (C1) will be significantly enhanced. d. 2D NMR: Acquire a 2D ¹H-¹³C HSQC spectrum to correlate protons directly attached to ¹³C atoms, providing unambiguous confirmation of label incorporation.

Reference Data: NMR
NucleusChemical Shift (ppm) in D₂O, pH 7.4Reference
C1 (Aldehyde) ~92.4[14][15]
C2 ~67.2[14][15]
H1 ~5.05[14][15]
H2 ~3.50[14][15]
Note: Glycolaldehyde exists in equilibrium with its hydrated and dimeric forms in aqueous solution, which may result in multiple peaks in the NMR spectrum.[6]

References

Application of Glycolaldehyde-1-13C in Elucidating Biomass Conversion Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

The conversion of biomass into biofuels and biochemicals is a cornerstone of the transition to a sustainable bio-economy. Glycolaldehyde (B1209225), the smallest sugar, is a key C2 platform chemical obtainable from biomass.[1][2] Understanding the metabolic and chemical pathways involved in its conversion is crucial for optimizing production processes. The use of stable isotope tracers, such as Glycolaldehyde-1-13C, provides a powerful tool for elucidating these complex reaction networks. By tracing the fate of the 13C-labeled carbon atom, researchers can map metabolic fluxes, identify novel pathways, and quantify the contribution of specific substrates to product formation.[3][4]

Principle of the Method

Isotope tracing with this compound involves introducing the labeled compound into a biological or chemical system and monitoring its incorporation into downstream metabolites and products. The 13C label acts as a reporter, allowing for the differentiation between carbon atoms originating from the labeled glycolaldehyde and those from other sources. Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are used to detect and quantify the 13C enrichment in various molecules.[5] This data can then be used to reconstruct metabolic pathways and calculate metabolic fluxes.[3][4]

Applications

The primary applications of this compound in biomass conversion research include:

  • Metabolic Pathway Elucidation: Tracing the flow of the 13C label from glycolaldehyde through various metabolic intermediates can help identify and validate enzymatic reactions and entire metabolic pathways.[6][7]

  • Metabolic Flux Analysis (MFA): Quantifying the distribution of the 13C label among different metabolites allows for the calculation of the rates (fluxes) of metabolic reactions. This information is critical for identifying metabolic bottlenecks and engineering strategies for improved production.[3]

  • Quantifying Pathway Contributions: In engineered organisms or co-processing systems, this compound can be used to determine the precise contribution of glycolaldehyde to the synthesis of a target molecule, distinguishing it from contributions from other carbon sources.[6][7]

  • Investigating Reaction Mechanisms: In thermochemical conversion processes like hydrothermal liquefaction and pyrolysis, labeled glycolaldehyde can provide insights into the reaction mechanisms, including the formation of intermediates and byproducts.[8]

  • Studying the Maillard Reaction: The Maillard reaction is a complex series of reactions between amino acids and reducing sugars that occurs during the heating of biomass.[9][10] this compound can be used to trace the incorporation of the glycolaldehyde carbon into the resulting products, helping to unravel the intricate chemistry of this process.[11][12]

Expected Outcomes

By employing this compound as a tracer, researchers can expect to:

  • Gain a detailed understanding of how glycolaldehyde is metabolized or chemically converted.

  • Identify the key enzymes and reactions involved in a specific conversion pathway.

  • Quantify the efficiency of a native or engineered pathway for converting glycolaldehyde to a desired product.

  • Obtain valuable data for the development of kinetic models and the optimization of bioprocesses or chemical syntheses.

Experimental Protocols

Protocol 1: 13C-Tracer Experiment in E. coli for Pathway Elucidation

This protocol describes a typical experiment to trace the conversion of this compound into a target metabolite, such as mevalonate (B85504), in an engineered E. coli strain.[6][7][13]

1. Materials and Reagents:

  • Engineered E. coli strain

  • Luria-Bertani (LB) medium

  • M9 minimal medium

  • This compound (or uniformly labeled 13C2-Glycolaldehyde)

  • Unlabeled glycerol (B35011) (or other co-substrate)

  • Appropriate antibiotics

  • Quenching solution (e.g., 60% methanol, -40°C)

  • Extraction solution (e.g., 75% ethanol (B145695), 95°C)

  • LC-MS grade solvents (e.g., water, acetonitrile, formic acid, ammonium (B1175870) acetate)

2. Experimental Procedure:

  • Pre-culture Preparation: Inoculate a single colony of the engineered E. coli strain into 10 mL of LB medium with appropriate antibiotics. Grow overnight at 37°C with shaking (220 rpm) until the culture reaches an optical density at 600 nm (OD600) of approximately 2.[13]

  • Main Culture: Inoculate the main culture in M9 minimal medium supplemented with a co-substrate (e.g., 55 mM unlabeled glycerol) and appropriate antibiotics using the pre-culture. Grow at 37°C with shaking to mid-exponential phase (OD600 ≈ 0.6-0.8).

  • Labeling Experiment: Add this compound to the culture to a final concentration of, for example, 500 mM.[13]

  • Sampling: At various time points (e.g., 0, 1, 2, 4, 8 hours) after the addition of the labeled substrate, withdraw a defined volume of cell culture (e.g., 1 mL).

  • Quenching: Immediately quench the metabolic activity by adding the cell culture sample to a pre-chilled quenching solution. For example, add 1 mL of culture to 4 mL of -40°C 60% methanol.

  • Metabolite Extraction:

    • Centrifuge the quenched cell suspension at high speed (e.g., 10,000 x g) for 5 minutes at -20°C.

    • Discard the supernatant and resuspend the cell pellet in a pre-heated extraction solution (e.g., 500 µL of 75% ethanol at 95°C).

    • Incubate at 95°C for 5 minutes to extract the intracellular metabolites.

    • Centrifuge to pellet the cell debris.

    • Collect the supernatant containing the extracted metabolites.

  • Sample Analysis by LC-MS:

    • Analyze the extracted metabolites using a liquid chromatography-mass spectrometry (LC-MS) system.

    • Separate the metabolites using a suitable chromatography column and gradient. For example, for organic acids and sugar phosphates, an anion-exchange column might be appropriate.

    • Detect the mass isotopologue distributions of the target metabolites in the mass spectrometer. For acetate (B1210297) and mevalonate, an isocratic flow with 0.1% formic acid can be used as the mobile phase.[13]

3. Data Analysis:

  • Correct the raw mass spectrometry data for the natural abundance of 13C.

  • Determine the fractional labeling of each metabolite at each time point.

  • Use the labeling data to calculate the percentage contribution of glycolaldehyde to the product. For instance, the percentage of mevalonate derived from glycolaldehyde can be calculated from the mass isotopologue distribution of mevalonate.[6][7]

Data Presentation

The following tables summarize hypothetical quantitative data that could be obtained from experiments using this compound.

Table 1: Contribution of Glycolaldehyde to Acetyl-CoA Pool

StrainOverexpressed EnzymesCo-substrate13C-Glycolaldehyde Contribution to Mevalonate (%)
Strain APhosphoketolaseGlycerol12.4
Strain BPhosphoketolase, Phosphate AcetyltransferaseGlycerol16.1

This table is based on data presented in a study by Walther et al. (2023) where the contribution of glycolaldehyde to the acetyl-CoA pool (measured via mevalonate) was quantified.[6][7]

Table 2: 13C-Labeling of Intracellular Metabolites

MetaboliteTime (hours)M+1 Labeling (%)M+2 Labeling (%)
Glycolaldehyde1990
Acetate11580
Pyruvate1510
Mevalonate1812

This table represents hypothetical data showing the percentage of molecules of a given metabolite that contain one (M+1) or two (M+2) 13C atoms at a specific time point after the introduction of 13C-labeled glycolaldehyde.

Visualizations

Diagrams

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis pre_culture Pre-culture (LB Medium) main_culture Main Culture (M9 Medium) pre_culture->main_culture labeling Addition of This compound main_culture->labeling sampling Time-course Sampling labeling->sampling quenching Metabolic Quenching sampling->quenching extraction Metabolite Extraction quenching->extraction lcms LC-MS Analysis extraction->lcms data_analysis Data Analysis lcms->data_analysis

Caption: Experimental workflow for a 13C-tracer study using this compound.

metabolic_pathway GA This compound Ara5P Arabinose-5-Phosphate GA->Ara5P Gly Glycerol Gly->Ara5P Xylu5P Xylulose-5-Phosphate Ara5P->Xylu5P AcCoA Acetyl-CoA Xylu5P->AcCoA MVA Mevalonate AcCoA->MVA TCA TCA Cycle AcCoA->TCA

Caption: Simplified metabolic pathway for the conversion of this compound.

References

Application Notes and Protocols for N-Formylation of Amines using Labeled Glycolaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the N-formylation of secondary amines utilizing isotopically labeled glycolaldehyde (B1209225). This method, adapted from established catalyst-free procedures, offers a straightforward and efficient way to introduce a labeled formyl group, a valuable tool in drug discovery and development for mechanistic studies, metabolic tracking, and target engagement assays.

Introduction

N-formylated amines are a crucial class of compounds with widespread applications, serving as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2][3] The introduction of an isotopic label (e.g., ¹³C or ¹⁴C) into the formyl group provides a powerful handle for analytical studies. Glycolaldehyde, a bio-based C1 building block, has been shown to be an effective reagent for the N-formylation of secondary amines under mild, catalyst-free conditions using air as the oxidant.[1][2][4][5] This protocol details the adaptation of this method for use with isotopically labeled glycolaldehyde. The reaction is atom-economic, highly selective for secondary amines, and proceeds under relatively mild conditions.[1][2][4]

Key Applications

  • Metabolic Fate and Pharmacokinetic Studies: Labeled N-formylated compounds can be traced in biological systems to understand their absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Target Engagement and Mechanism of Action Studies: The isotopic label can be used to quantify the binding of a drug candidate to its biological target.

  • High-Throughput Screening: The straightforward nature of this formylation reaction makes it suitable for the rapid synthesis of labeled compound libraries for screening purposes.

Data Presentation

The following tables summarize the reaction yields for the N-formylation of various secondary amines with glycolaldehyde under optimized, catalyst-free conditions. These data are based on the use of unlabeled glycolaldehyde and are expected to be comparable when using its labeled counterpart.

Table 1: Optimization of Reaction Conditions for the N-Formylation of Piperidine with Glycolaldehyde Dimer [1]

EntrySolventCatalystAtmosphereTemperature (°C)Yield (%)
1TolueneNoneAirReflux55
2DioxaneNoneAirReflux78
3THFNoneAirReflux65
4DMFNoneAirReflux45
5Acetonitrile (B52724)NoneAirReflux92
6WaterNoneAirReflux<5
7AcetonitrileCu(OAc)₂AirReflux55
8AcetonitrileTEMPOAirReflux78
9AcetonitrileNoneO₂Reflux90

Reaction conditions: Piperidine (2.0 mmol), glycolaldehyde dimer (0.5 mmol), solvent (5 mL), 4 h.

Table 2: Substrate Scope for the N-Formylation of Various Secondary Amines with Glycolaldehyde Dimer [1][5]

EntryAmineProductYield (%)
1PiperidineN-Formylpiperidine92
2PyrrolidineN-Formylpyrrolidine85
3MorpholineN-Formylmorpholine88
4ThiomorpholineN-Formylthiomorpholine75
52-(Methylamino)pyridineN-Methyl-N-pyridin-2-ylformamide73
6N-MethylanilineN-Methyl-N-phenylformamide68
7DiphenylamineN,N-Diphenylformamide55
8DibutylamineN,N-Dibutylformamide70
9DihexylamineN,N-Dihexylformamide65
10N-BenzylethanamineN-Benzyl-N-ethylformamide62

Reaction conditions: Amine (2.0 mmol), glycolaldehyde dimer (0.5 mmol), acetonitrile (5.0 mL), reflux, 4 h.

Experimental Protocols

This section provides a detailed methodology for the N-formylation of a secondary amine using isotopically labeled glycolaldehyde.

Materials:

  • Isotopically labeled glycolaldehyde dimer (e.g., [1,2-¹³C₂]-glycolaldehyde dimer)

  • Secondary amine of choice

  • Anhydrous acetonitrile (MeCN)

  • Standard laboratory glassware (Schlenk tube or round-bottom flask with condenser)

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)

General Procedure for N-formylation:

  • To a 20 mL Schlenk tube or a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the isotopically labeled glycolaldehyde dimer (0.5 mmol).

  • Suspend the dimer in anhydrous acetonitrile (5 mL).

  • Add the secondary amine (2.0 mmol) to the suspension.

  • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) under an air atmosphere.

  • Maintain the reflux and stirring for 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent in vacuo using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure, labeled N-formylated amine.

Note on Labeled Glycolaldehyde: Commercially available glycolaldehyde often exists as its stable dimer. The procedure uses this dimer directly. If you have the monomer, the stoichiometry should be adjusted accordingly (1.0 mmol of the monomer would be equivalent to 0.5 mmol of the dimer).

Visualizations

The following diagrams illustrate the proposed reaction mechanism, the experimental workflow, and a potential application of the labeled products in drug development studies.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Amine R₂NH (Secondary Amine) Enamine R₂N-CH=CHOH (Enamine) Amine->Enamine + Glycolaldehyde Glycolaldehyde HOCH₂CHO (Labeled Glycolaldehyde) Glycolaldehyde->Enamine RadicalCation [R₂N-CH=CHOH]⁺• (Radical Cation) Enamine->RadicalCation + O₂ (Air) PeroxoRadical R₂N⁺•-CH(O•)-CH₂OH RadicalCation->PeroxoRadical + O₂ Dioxetane Dioxetane Intermediate PeroxoRadical->Dioxetane Cyclization Formamide R₂NCHO (Labeled N-Formamide) Dioxetane->Formamide Cleavage Formamide2 R₂NCHO (Labeled N-Formamide) Dioxetane->Formamide2

Caption: Proposed radical oxidation mechanism for the N-formylation of secondary amines with glycolaldehyde.

Experimental_Workflow start Start reactants 1. Combine Labeled Glycolaldehyde Dimer, Secondary Amine, and Acetonitrile start->reactants reaction 2. Heat to Reflux under Air for 4 hours reactants->reaction workup 3. Cool and Evaporate Solvent reaction->workup purification 4. Purify by Column Chromatography workup->purification product Isolated Labeled N-Formylated Amine purification->product end End product->end

Caption: A streamlined experimental workflow for the synthesis of labeled N-formylated amines.

Signaling_Pathway_Application cluster_drug_dev Drug Development & Analysis cluster_biological_system Biological System cluster_analysis Analytical Readouts LabeledDrug Labeled Drug Candidate (N-Formylated Compound) Administration In Vitro / In Vivo Administration LabeledDrug->Administration Target Protein Target Administration->Target Binding Metabolism Metabolic Enzymes Administration->Metabolism Biotransformation TargetEngagement Target Engagement (e.g., by LC-MS/MS) Target->TargetEngagement Quantification MetaboliteID Metabolite Identification (Tracking the Label) Metabolism->MetaboliteID Analysis

Caption: Application of labeled N-formylated compounds in probing biological pathways and drug metabolism.

References

Elucidating Reaction Mechanisms Using Glycolaldehyde-1-13C: An Application & Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing Glycolaldehyde-1-13C as a stable isotope tracer to elucidate biochemical reaction mechanisms. The following sections will guide researchers through the experimental design, execution, and data analysis for a typical isotopic labeling study.

Introduction

Glycolaldehyde (B1209225) is the simplest molecule containing both an aldehyde and a hydroxyl group and serves as a key intermediate in various biological and prebiotic chemical reactions, including the formose reaction for sugar synthesis.[1] Understanding the metabolic fate of glycolaldehyde and its role in enzymatic pathways is crucial for fields ranging from metabolic engineering to drug development. This compound is a stable isotope-labeled version of glycolaldehyde that can be used as a tracer in metabolic studies.[2] By introducing this compound into a biological system, researchers can track the incorporation of the 13C label into downstream metabolites, thereby elucidating reaction pathways and quantifying metabolic fluxes.[3][4]

This application note details a hypothetical study to elucidate the enzymatic conversion of glycolaldehyde and formaldehyde (B43269) into glycerol (B35011), a reaction catalyzed by a fructose-6-phosphate (B1210287) aldolase (B8822740) (FSA) and an aldehyde reductase (ALR).[5] By using this compound, we can confirm the incorporation of the glycolaldehyde backbone into the glycerol product and distinguish it from formaldehyde-derived carbons.

Experimental Design & Workflow

The overall experimental workflow for an in vitro enzymatic assay using this compound is depicted below. The process involves setting up the enzymatic reaction with the labeled substrate, quenching the reaction, extracting the metabolites, and analyzing the samples by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to determine the extent and position of 13C incorporation.

G cluster_prep Reaction Setup cluster_reaction Incubation cluster_analysis Sample Processing & Analysis A Prepare Reaction Buffer (e.g., 50 mM Potassium Phosphate (B84403), pH 7.5) B Add Cofactors & Substrates (NADPH, Formaldehyde) A->B C Add this compound B->C D Add Enzymes (FSA & ALR) C->D E Incubate at Optimal Temperature (e.g., 40°C) D->E Start Reaction F Quench Reaction (e.g., with cold methanol) E->F Time Points G Metabolite Extraction F->G H Sample Derivatization (for GC-MS) G->H J NMR Analysis G->J I GC-MS Analysis H->I K Elucidate Reaction Mechanism I->K Data Analysis J->K

Figure 1: Experimental workflow for in vitro enzymatic assay.

Protocols

Protocol 1: In Vitro Enzymatic Reaction with this compound

This protocol is adapted from a study on the one-pot enzymatic production of glycerol.[5]

Materials:

  • This compound (99 atom % 13C)

  • Formaldehyde

  • Fructose-6-phosphate aldolase (FSA)

  • Aldehyde reductase (ALR)

  • NADPH

  • Potassium phosphate buffer (50 mM, pH 7.5)

  • Cold Methanol (B129727) (-80°C)

  • Microcentrifuge tubes

  • Incubator/water bath at 40°C

Procedure:

  • Prepare a reaction mixture in a microcentrifuge tube containing 50 mM potassium phosphate buffer (pH 7.5), 20 mM NADPH, and 25 mM formaldehyde.

  • Add this compound to a final concentration of 25 mM.

  • Initiate the reaction by adding 0.3 mg/mL of FSA and 0.15 mg/mL of ALR.

  • Incubate the reaction mixture at 40°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and immediately quench it by adding 4 volumes of ice-cold methanol to precipitate the enzymes and halt the reaction.

  • Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Transfer the supernatant containing the metabolites to a new tube for subsequent analysis.

Protocol 2: Sample Preparation and GC-MS Analysis

This protocol is a general procedure for the derivatization and analysis of polar metabolites.

Materials:

  • Metabolite extracts from Protocol 1

  • Nitrogen gas stream

  • Methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

  • GC-MS system with a suitable column (e.g., DB-5ms)

Procedure:

  • Dry the metabolite extracts under a gentle stream of nitrogen gas.

  • Add 50 µL of methoxyamine hydrochloride in pyridine to the dried extract. Vortex and incubate at 30°C for 90 minutes to protect the aldehyde and keto groups.

  • Add 80 µL of MSTFA with 1% TMCS to the mixture. Vortex and incubate at 37°C for 30 minutes to silylate the hydroxyl groups.

  • Analyze the derivatized samples using a GC-MS system.

  • GC-MS Parameters (Example):

    • Injector Temperature: 250°C

    • Oven Program: Start at 60°C for 1 minute, ramp to 325°C at 10°C/min, and hold for 10 minutes.

    • Carrier Gas: Helium

    • MS Scan Range: m/z 50-600

Protocol 3: NMR Spectroscopy Analysis

This protocol provides general guidelines for the NMR analysis of 13C-labeled metabolites.[6]

Materials:

  • Metabolite extracts from Protocol 1

  • D₂O with an internal standard (e.g., DSS)

  • NMR spectrometer equipped with a 13C-observe probe

Procedure:

  • Lyophilize the metabolite extracts and resuspend them in D₂O containing a known concentration of an internal standard.

  • Transfer the sample to an NMR tube.

  • Acquire 1D ¹H and ¹³C NMR spectra, as well as 2D experiments like ¹H-¹³C HSQC, to identify the metabolites and determine the position of the ¹³C label.

  • ¹³C NMR Acquisition Parameters (Example):

    • Spectrometer Frequency: 125 MHz

    • Pulse Program: zgig (for inverse-gated decoupling to ensure quantitative accuracy)

    • Relaxation Delay (D1): 4 seconds

    • Number of Scans: 8192 or more, depending on sample concentration

Data Presentation

The following tables present hypothetical quantitative data that could be obtained from the described experiments.

Table 1: Mass Isotopologue Distribution of Glycerol Determined by GC-MS

This table shows the percentage of glycerol molecules with different numbers of ¹³C atoms at various time points. The M+0 represents unlabeled glycerol, M+1 has one ¹³C atom, and so on.

Time (minutes)M+0 (%)M+1 (%)M+2 (%)M+3 (%)
0100.00.00.00.0
1525.372.12.50.1
3010.885.43.60.2
605.290.34.30.2
1202.192.84.90.2

The high abundance of M+1 glycerol confirms that one carbon from this compound is incorporated into the glycerol product.

Table 2: Positional ¹³C Enrichment in Glycerol from ¹³C NMR

NMR analysis can determine which specific carbon atom in the glycerol molecule is labeled.

Carbon Position¹³C Enrichment (%)
C192.5
C20.2
C30.3

The high ¹³C enrichment at the C1 position of glycerol strongly suggests a specific reaction mechanism where the labeled carbon of glycolaldehyde becomes the C1 of glycerol.

Reaction Mechanism Elucidation

The data from GC-MS and NMR analyses allow for the elucidation of the reaction pathway. The high incorporation of a single ¹³C atom into glycerol, specifically at the C1 position, supports the following mechanism:

G cluster_reactants Reactants cluster_enzyme1 FSA cluster_enzyme2 ALR + NADPH A This compound (HO-CH₂-¹³CHO) C L-Glyceraldehyde-1-¹³C (HO-CH₂-CH(OH)-¹³CHO) A->C B Formaldehyde (HCHO) B->C D Glycerol-1-¹³C (HO-CH₂-CH(OH)-¹³CH₂OH) C->D

Figure 2: Elucidated reaction pathway for glycerol synthesis.

The results indicate that the fructose-6-phosphate aldolase (FSA) catalyzes the condensation of this compound and formaldehyde to produce L-Glyceraldehyde-1-¹³C.[5] Subsequently, the aldehyde reductase (ALR) reduces the aldehyde group of L-Glyceraldehyde-1-¹³C to a hydroxyl group, yielding Glycerol-1-¹³C.

Conclusion

The use of this compound as a stable isotope tracer, coupled with mass spectrometry and NMR spectroscopy, is a powerful strategy for elucidating enzymatic reaction mechanisms. This approach provides unambiguous evidence of substrate incorporation and positional information of the labeled carbon in the product molecule. The protocols and data presented here serve as a comprehensive guide for researchers and drug development professionals to design and execute similar studies to investigate metabolic pathways and enzyme function.

References

Application Notes and Protocols for Glycolaldehyde-1-13C in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Glycolaldehyde-1-13C in cell culture-based metabolic studies. The following protocols and data are intended to assist researchers in designing and executing experiments to trace the metabolic fate of glycolaldehyde (B1209225), a key intermediate in various biological processes and a precursor to advanced glycation end products (AGEs).

Introduction

Glycolaldehyde is the simplest α-hydroxy aldehyde and plays a significant role in cellular metabolism and pathology. As a precursor to AGEs, it is implicated in diabetic complications and other age-related diseases.[1] this compound is a stable isotope-labeled molecule that serves as a powerful tracer for metabolic flux analysis (MFA).[2] By introducing this labeled compound into cell cultures, researchers can track the incorporation of the 13C isotope into various downstream metabolites using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2] This allows for the elucidation of metabolic pathways, the quantification of metabolic fluxes, and a deeper understanding of cellular biochemistry.

Product Information and Storage

ParameterValueReference
Compound Name This compound[2][3]
Molecular Formula ¹³CCH₄O₂[4]
Molecular Weight 61.04 g/mol [4]
Isotopic Purity ≥99 atom % ¹³C[5][6]
Physical Form Typically supplied as a 0.1 M solution in water[5][6]
Storage of Stock Solution Store at -20°C for up to 1 month or at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.[3]
Solubility Soluble in water (e.g., 6.1 mg/mL, ~99.93 mM)[4]

Experimental Protocols

Preparation of this compound Working Solution

Objective: To prepare a sterile working solution of this compound for addition to cell culture media.

Materials:

  • This compound stock solution (e.g., 0.1 M in water)

  • Sterile, nuclease-free water or phosphate-buffered saline (PBS)

  • Sterile syringe filters (0.22 µm pore size)

  • Sterile microcentrifuge tubes or conical tubes

Protocol:

  • Thaw the this compound stock solution on ice.

  • In a sterile biological safety cabinet, dilute the stock solution to the desired final concentration using sterile, nuclease-free water or PBS. For initial experiments, a concentration range of 10-100 µM can be tested. Note that concentrations of unlabeled glycolaldehyde at 100 µM have been shown to induce cytotoxicity in some cell lines.[1]

  • Sterilize the final working solution by passing it through a 0.22 µm syringe filter into a sterile tube.

  • The prepared working solution can be stored at 4°C for immediate use or aliquoted and stored at -20°C for future experiments.

Cell Culture and Labeling

Objective: To introduce this compound to cultured cells for metabolic tracing.

Materials:

  • Adherent mammalian cells of choice

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Cell culture plates or flasks

  • This compound working solution

Protocol:

  • Seed cells in appropriate cell culture vessels and grow to the desired confluency (typically 70-80%).

  • Aspirate the existing culture medium from the cells.

  • Gently wash the cells once with sterile PBS.

  • Add fresh, pre-warmed complete culture medium containing the desired final concentration of this compound. The final concentration should be carefully chosen to minimize cytotoxicity while allowing for sufficient labeling of downstream metabolites. A pilot experiment to assess cytotoxicity at different concentrations is recommended.

  • Incubate the cells for a predetermined period. The incubation time will depend on the specific metabolic pathway being investigated and the turnover rate of the metabolites of interest. A time course experiment (e.g., 0, 2, 4, 8, 24 hours) is recommended to determine the optimal labeling time.

Metabolite Extraction

Objective: To quench cellular metabolism and extract intracellular metabolites for analysis.

Materials:

  • Ice-cold 0.9% (w/v) NaCl solution

  • -80°C methanol (B129727)

  • Cell scraper

  • Microcentrifuge tubes

Protocol:

  • At the end of the incubation period, rapidly aspirate the labeling medium.

  • Immediately wash the cells twice with ice-cold 0.9% NaCl to remove any remaining extracellular labeled compound.

  • Quench metabolism by adding a sufficient volume of -80°C methanol to cover the cell monolayer.

  • Place the culture vessel on dry ice and use a cell scraper to detach the cells in the cold methanol.

  • Transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Vortex the tube vigorously for 1 minute and place it on ice.

  • Centrifuge the cell extract at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled tube.

  • The metabolite extract can be stored at -80°C until analysis.

Downstream Analysis

The extracted metabolites can be analyzed by various analytical platforms to identify and quantify the incorporation of ¹³C.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique for separating and identifying a wide range of metabolites. High-resolution MS can distinguish between labeled and unlabeled isotopologues.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Often used for the analysis of volatile and thermally stable metabolites. Derivatization is typically required for polar metabolites.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to determine the specific position of the ¹³C label within a molecule.

Visualization of Workflows and Pathways

Experimental Workflow

experimental_workflow cluster_prep Solution Preparation cluster_cell_culture Cell Culture & Labeling cluster_extraction Metabolite Extraction cluster_analysis Downstream Analysis stock This compound Stock Solution (0.1 M) dilution Dilution with Sterile H2O or PBS stock->dilution filtration Sterile Filtration (0.22 µm) dilution->filtration working Working Solution (e.g., 10-100 µM) filtration->working labeling Incubation with This compound working->labeling seeding Cell Seeding & Growth seeding->labeling wash Wash with Ice-Cold Saline labeling->wash quench Quench with -80°C Methanol wash->quench scrape Cell Scraping quench->scrape centrifuge Centrifugation scrape->centrifuge extract Collect Supernatant (Metabolite Extract) centrifuge->extract lcms LC-MS extract->lcms gcms GC-MS extract->gcms nmr NMR extract->nmr metabolic_pathway cluster_glycolysis Glycolysis & TCA Cycle Entry cluster_ages Advanced Glycation End Products (AGEs) Formation cluster_other Other Metabolic Fates glycolaldehyde This compound glycolate Glycolate-1-13C glycolaldehyde->glycolate ages 13C-Labeled AGEs glycolaldehyde->ages glyoxylate Glyoxylate-1-13C glycolate->glyoxylate acetyl_coa Acetyl-CoA (1-13C) glyoxylate->acetyl_coa Potential Conversion glycine Glycine glyoxylate->glycine tca TCA Cycle acetyl_coa->tca proteins Proteins proteins->ages serine Serine glycine->serine

References

Troubleshooting & Optimization

optimizing storage conditions for Glycolaldehyde-1-13C aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing storage conditions and troubleshooting experiments involving Glycolaldehyde-1-13C aqueous solution.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for my this compound aqueous solution?

A1: Storage recommendations can vary by manufacturer. For a 0.1 M aqueous solution, storage at 2-8°C is often recommended for short-term use. For long-term storage, freezing the solution at -20°C or -80°C is advisable to minimize degradation. Always refer to the product-specific datasheet provided by your supplier. Aqueous solutions of glycolaldehyde (B1209225) can decompose within days at room temperature.[1]

Q2: My solution has turned slightly yellow/brown. Can I still use it?

A2: A change in color may indicate degradation or polymerization. Glycolaldehyde is highly reactive and can undergo self-condensation (aldol reactions) or Maillard-type reactions with any amine contaminants.[1][2][3] These reactions can produce colored products known as brown carbon.[2][3] It is highly recommended to verify the purity of the solution using an appropriate analytical method (see Experimental Protocols section) before proceeding with your experiment.

Q3: What are the primary degradation pathways for glycolaldehyde in an aqueous solution?

A3: In aqueous solution, glycolaldehyde is subject to several degradation pathways:

  • Equilibrium Forms: It exists in a dynamic equilibrium between its monomeric, dimeric (1,4-dioxane-2,5-diol), and hydrated forms. The free aldehyde is often a minor component.[1][4]

  • Cannizzaro Disproportionation: This reaction can lead to the formation of glycolic acid and glyoxylic acid.[1]

  • Retro-Aldol Cleavage: Decomposition can occur, yielding formaldehyde.[1]

  • Aldol (B89426) Condensation: Glycolaldehyde can react with itself to form tetroses (like erythrose and threose) and other larger oligomers.[1][2]

  • Oxidation: The aldehyde group is susceptible to oxidation, which converts it to glyoxal (B1671930) or glycolic acid.[1]

Q4: Is the pH of the solution critical for stability?

A4: Yes, the stability of glycolaldehyde is pH-dependent. Tautomerism and aldol self-reactions are catalyzed by both acidic and basic conditions.[1][3] For enzymatic studies, the optimal pH for the reduction of glycolaldehyde has been noted to be around 7.0, but stability for storage is generally better at slightly acidic pH and low temperatures.[5] It is best to use the solution promptly after thawing and to avoid repeated pH adjustments.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible experimental results.
Possible Cause Troubleshooting Step
Solution Degradation The solution may have degraded due to improper storage or age. Verify the purity and concentration using NMR, HPLC, or GC-MS (see protocols below). Look for unexpected peaks corresponding to degradation products like glycolic acid or polymers.
Incorrect Concentration The stated concentration may have changed due to solvent evaporation or degradation. Re-quantify the solution using a validated method such as GC-MS with an internal standard.[6][7]
Contamination The solution may be contaminated (e.g., with amines, metals) which can catalyze degradation or interfere with the experiment. Use high-purity water and sterile techniques when handling the solution.
Issue 2: Overestimation of labeled compound in Mass Spectrometry.
Possible Cause Troubleshooting Step
Natural Isotope Abundance The mass spectrometer detects the natural abundance of 13C in your analyte and other reagents, which can artificially inflate the signal of the M+1 peak.[8]
Impure Isotopic Tracer The this compound may not be 100% isotopically pure. This must be accounted for in your data analysis.[8]
Matrix Effects Components in complex samples can suppress or enhance ionization, distorting the true isotopic pattern.[8] Employ sample cleanup techniques or use matrix-matched standards.
Issue 3: Unexpected peaks in NMR or chromatography.
Possible Cause Troubleshooting Step
Degradation Products As mentioned in FAQ A3, glycolaldehyde can degrade into various other compounds. Compare your spectrum/chromatogram with a fresh standard or reference data.
Dimer/Hydrate Forms In solution, glycolaldehyde exists as an equilibrium of multiple species (monomer, dimer, hydrate), which can give rise to multiple, often broad, peaks in NMR or chromatography.[1][4]
Co-eluting Contaminants In GC-MS or HPLC, other components in your sample matrix may co-elute with your analyte. Optimize your chromatographic method (e.g., temperature gradient, mobile phase composition) to improve separation.[6]

Data Presentation

Table 1: Summary of Recommended Storage Conditions
Condition Temperature Duration Source
Short-term2 - 8°CDays to weeksSigma-Aldrich
Long-term-20°CUp to 2 yearsMedchemExpress
Stock Solution-20°C1 monthMedchemExpress
Stock Solution-80°C6 monthsMedchemExpress
Table 2: 1H and 13C NMR Chemical Shifts for Glycolaldehyde in D2O

Reference: DSS at 298K, pH 7.4. Data from Biological Magnetic Resonance Bank.[9]

Atom Author Nomenclature Chemical Shift (ppm)
13C (Aldehyde)C192.374
13C (Hydroxymethyl)C267.162
1H (Aldehyde)H55.045
1H (Hydroxymethyl)H6 / H73.504

Experimental Protocols

Protocol 1: Quality Control using GC-MS

This protocol is adapted from a validated method for quantifying glycolaldehyde in aqueous solutions.[6][7]

  • Sample Preparation:

    • Prepare a 1% solution by performing a hundred-fold dilution of the aqueous this compound sample in acetonitrile.

    • If quantitative analysis is required, add an appropriate internal standard (e.g., DMSO in water).

  • GC-MS Parameters:

    • Column: Free-fatty acid polyethylene (B3416737) glycol (FFAP) capillary column.

    • Injection Volume: 1 µL.

    • Injector Temperature: 220°C.

    • Split Ratio: 50:1.

    • Carrier Gas (Helium) Flow Rate: 2 mL/min.

    • Oven Program:

      • Initial temperature: 80°C.

      • Ramp: 60°C/min to a final temperature of 220°C.

    • Mass Spectrometer: Use electron ionization (EI) and scan a mass range appropriate for the M+1 labeled compound (m/z 61) and potential degradation products.

Protocol 2: Purity Assessment by 1H NMR Spectroscopy
  • Sample Preparation:

    • Prepare a sample of approximately 10-20 mM by diluting the stock solution in Deuterium Oxide (D2O).

    • Add a known concentration of an internal standard with a simple, sharp signal that does not overlap with the analyte signals (e.g., DSS or TSP) for quantification.

  • NMR Acquisition:

    • Acquire a 1D 1H spectrum on a 400 MHz or higher spectrometer.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest for accurate integration.

    • Observe the characteristic peaks for glycolaldehyde (see Table 2). The aldehyde proton (13C-H) will appear as a doublet due to the one-bond C-H coupling.

    • Integrate the analyte peaks relative to the internal standard to confirm concentration. Look for additional peaks that may indicate impurities or degradation products.

Protocol 3: General Procedure for Advanced Glycation End Product (AGE) Formation

Glycolaldehyde is a potent precursor of AGEs.[10] This is a general protocol for in vitro AGE formation.

  • Reagent Preparation:

    • Prepare a solution of Bovine Serum Albumin (BSA) at 10 mg/mL in a sterile phosphate-buffered saline (PBS), pH 7.4.

    • Prepare a stock solution of this compound at a desired concentration (e.g., 100 mM) in the same PBS.

  • Incubation:

    • In a sterile tube, mix the BSA solution with the this compound solution to achieve final concentrations of 5 mg/mL BSA and 5-50 mM this compound.

    • As a negative control, incubate a separate BSA solution with PBS only.

    • Incubate all samples in a sterile environment at 37°C for 1-4 weeks. Protect from light.

  • Analysis:

    • After incubation, dialyze the samples against PBS to remove unreacted glycolaldehyde.

    • AGE formation can be assessed using several methods:

      • Fluorescence Spectroscopy: Measure the characteristic fluorescence of fluorescent AGEs (Ex/Em ≈ 360/460 nm).[11]

      • ELISA: Use a commercial AGE-specific ELISA kit for quantification.[12]

      • LC-MS/MS: For specific AGEs like N-ε-(carboxymethyl)lysine (CML), use LC-MS/MS for precise quantification.[13]

Visualizations

cluster_workflow Quality Control Workflow Receive Receive this compound Aqueous Solution Visual Visual Inspection (Clarity, Color) Receive->Visual Discard Discard or Re-purify Visual->Discard Discolored/ Precipitate PurityCheck Purity & Concentration Check Visual->PurityCheck Clear & Colorless Proceed Proceed to Experiment NMR NMR Spectroscopy (Identity, Purity) PurityCheck->NMR GCMS GC-MS (Purity, Concentration) PurityCheck->GCMS HPLC HPLC (Purity, Degradants) PurityCheck->HPLC NMR->Proceed Purity > 95% NMR->Discard Purity < 95% GCMS->Proceed Purity > 95% GCMS->Discard Purity < 95% HPLC->Proceed Purity > 95% HPLC->Discard Purity < 95%

Caption: Experimental workflow for the quality control of this compound solution.

cluster_mito Inside Mitochondria GA Glycolaldehyde (GA) AGEs Advanced Glycation End Products (AGEs) GA->AGEs reacts with proteins RAGE RAGE Receptor AGEs->RAGE binds to ROS ↑ Reactive Oxygen Species (ROS) RAGE->ROS activates Mito Mitochondrial Dysfunction ROS->Mito Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 CytoC ↑ Cytochrome c Release Bax->CytoC Bcl2->CytoC inhibits Casp9 ↑ Cleaved Caspase-9 CytoC->Casp9 activates Casp3 ↑ Cleaved Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

Caption: Signaling pathway of glycolaldehyde-induced apoptosis in renal mesangial cells.[10][14]

Start Unexpected Peak or Quantification Error in MS IsotopeOrContaminant Is it an isotope peak or a contaminant/artifact? Start->IsotopeOrContaminant CorrectAbundance Apply natural abundance correction algorithm. IsotopeOrContaminant->CorrectAbundance Isotope Peak OptimizeChroma Optimize chromatography to separate co-eluting species. IsotopeOrContaminant->OptimizeChroma Contaminant CheckPurity Check isotopic purity of the 13C-labeled standard. CheckFormula Verify elemental formula in correction software. CheckPurity->CheckFormula CheckMatrix Assess for matrix effects (ion suppression). CheckFormula->CheckMatrix Resolved Issue Resolved CheckMatrix->Resolved CorrectAbundance->CheckPurity AdjustSource Adjust ion source parameters to minimize in-source fragmentation. OptimizeChroma->AdjustSource AdjustSource->Resolved

Caption: Troubleshooting workflow for mass spectrometry analysis of 13C-labeled compounds.[8]

References

Technical Support Center: Synthesis of Glycolaldehyde-1-¹³C from ¹³CO₂

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Glycolaldehyde-1-¹³C from ¹³CO₂. This resource is designed for researchers, scientists, and professionals in drug development to assist with common issues and improve experimental outcomes. The information provided is based on established protocols for the selective reductive dimerization of CO₂ to glycolaldehyde (B1209225).

Frequently Asked Questions (FAQs)

Q1: What is the overall principle of the synthesis of Glycolaldehyde-1-¹³C from ¹³CO₂?

A1: The synthesis is a one-pot, two-step process. First, ¹³CO₂ is selectively reduced to ¹³C-formaldehyde using an iron-based catalyst. Subsequently, in the same reaction vessel, the ¹³C-formaldehyde undergoes a dimerization reaction catalyzed by an N-heterocyclic carbene (NHC) to form Glycolaldehyde-1-¹³C. This method has been shown to produce glycolaldehyde with an overall yield of 53%, where both carbon atoms originate from CO₂.[1]

Q2: Why is a one-pot synthesis advantageous for this process?

A2: A one-pot synthesis is highly efficient as it avoids the need for isolation and purification of the intermediate, ¹³C-formaldehyde, which is a volatile and potentially hazardous substance. This approach saves time, reduces the loss of valuable isotopically labeled material, and minimizes waste.

Q3: Can I use any N-heterocyclic carbene (NHC) for the dimerization step?

A3: While various NHCs can catalyze the dimerization of formaldehyde (B43269), the choice of the NHC is critical for reaction efficiency. Steric and electronic properties of the NHC can significantly influence the catalytic activity and stability. The originally reported procedure utilizes a specific triazolylidene carbene. It is recommended to use the specified catalyst or a well-validated alternative for optimal results.

Q4: How can I confirm the successful incorporation of ¹³C into the glycolaldehyde product?

A4: The incorporation of ¹³C can be confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. In the mass spectrum, the molecular ion peak of the labeled glycolaldehyde will be shifted by +1 m/z unit compared to the unlabeled compound. In the ¹³C NMR spectrum, the signal corresponding to the labeled carbon will be significantly enhanced.

Q5: What are the key safety precautions to consider during this synthesis?

A5: The reaction should be performed in a well-ventilated fume hood. ¹³CO₂ is a gas and should be handled in a closed system. The reagents used, particularly the catalysts and solvents like tetrahydrofuran (B95107) (THF), can be sensitive to air and moisture, so inert atmosphere techniques (e.g., using a Schlenk line or glovebox) are recommended. Formaldehyde is a toxic and volatile intermediate, and although it is generated and consumed in situ in this one-pot procedure, caution is still advised.

Troubleshooting Guide

This guide addresses potential issues that may arise during the synthesis of Glycolaldehyde-1-¹³C from ¹³CO₂.

Problem Potential Cause(s) Suggested Solution(s)
Low or no yield of ¹³C-formaldehyde (Step 1) 1. Inactive or poisoned iron catalyst. 2. Leak in the ¹³CO₂ delivery system. 3. Insufficient reducing agent. 4. Impure reagents or solvents.1. Ensure the iron catalyst is handled under inert conditions to prevent oxidation. Use freshly prepared or properly stored catalyst. 2. Check all connections of the gas delivery system for leaks using a suitable method (e.g., soap bubble test). 3. Verify the stoichiometry and purity of the reducing agent. 4. Use anhydrous and deoxygenated solvents and high-purity reagents.
Low yield of Glycolaldehyde-1-¹³C (Step 2) 1. Inactive N-heterocyclic carbene (NHC) catalyst. 2. Suboptimal reaction temperature for dimerization. 3. Inefficient hydrolysis of the bis(boryl)acetal intermediate. 4. Side reactions of formaldehyde.1. NHC catalysts can be sensitive to air and moisture. Prepare the NHC solution fresh or ensure it is stored under an inert atmosphere. 2. Optimize the reaction temperature for the dimerization step. The reported procedure involves a temperature increase after the initial CO₂ reduction.[1] 3. Ensure the controlled addition of the hydrolysis agent (e.g., D₂O or H₂O) is performed as specified in the protocol. 4. Inefficient dimerization can lead to side reactions. Ensure the NHC catalyst is added promptly after the formation of formaldehyde.
Difficulty in purifying the final product 1. Glycolaldehyde is a small, polar molecule, making it challenging to separate from other polar reaction components. 2. Formation of complex mixtures or byproducts.1. Consider purification via column chromatography on silica (B1680970) gel using an appropriate solvent system. 2. An alternative method is the formation of a bisulfite adduct, which can be selectively extracted into an aqueous layer and then reversed to recover the pure aldehyde.
Inconsistent or non-reproducible results 1. Variability in reagent quality. 2. Inconsistent reaction setup and conditions. 3. Moisture or oxygen contamination.1. Use reagents from a reliable source and check their purity before use. 2. Standardize the experimental setup, including glassware, stirring rate, and temperature control. 3. Employ rigorous inert atmosphere techniques throughout the experiment.

Experimental Protocols

The following is a summarized protocol based on the work by Zhang et al. (2021) for the synthesis of glycolaldehyde from CO₂. For the synthesis of the ¹³C-labeled compound, ¹³CO₂ gas would be used in place of unlabeled CO₂.

One-Pot Synthesis of Glycolaldehyde from CO₂

Step 1: Iron-Catalyzed Reduction of CO₂ to Formaldehyde

  • In a glovebox, a reaction vessel (e.g., a Fisher-Porter bottle or a pressure valve NMR tube) is charged with the iron catalyst and a reducing agent (e.g., a borane) in an anhydrous, deoxygenated solvent such as tetrahydrofuran (THF).

  • The vessel is sealed and connected to a CO₂ (or ¹³CO₂) gas line.

  • The reaction mixture is stirred at a controlled temperature (e.g., 25 °C) under a positive pressure of CO₂ (e.g., 1 atm) for a specified duration to allow for the formation of the bis(boryl)acetal intermediate.

Step 2: Carbene-Catalyzed Dimerization to Glycolaldehyde

  • After the initial reduction step, the CO₂ supply is stopped.

  • A solution of the N-heterocyclic carbene (NHC) catalyst in THF is added to the reaction mixture.

  • A controlled amount of water (or D₂O for mechanistic studies) is added to facilitate the hydrolysis of the bis(boryl)acetal to formaldehyde and to initiate the dimerization reaction.

  • The reaction mixture is then heated (e.g., to 80 °C) and stirred for a specified time to drive the dimerization of formaldehyde to glycolaldehyde.[1]

  • After cooling to room temperature, the reaction is quenched, and the product is isolated and purified.

Quantitative Data Summary

The following table summarizes the optimized reaction conditions and yields reported by Zhang et al. (2021).[1]

Parameter Value
CO₂ Pressure 1 atm
Step 1 Temperature 25 °C
Step 2 Temperature 80 °C
Total Reaction Time < 3 hours
Iron Catalyst Loading 1 mol%
NHC Catalyst Loading 2.5 mol%
Overall Yield 53%

Visualizations

Logical Workflow for Troubleshooting

Troubleshooting_Workflow Start Low Glycolaldehyde Yield Check_Step1 Check ¹³C-Formaldehyde Formation (Step 1) Start->Check_Step1 Check_Step2 Check Dimerization (Step 2) Start->Check_Step2 Check_Purification Check Purification Step Start->Check_Purification Step1_Catalyst Iron Catalyst Activity Check_Step1->Step1_Catalyst Step1_CO2 ¹³CO₂ Supply Check_Step1->Step1_CO2 Step1_Reagents Reagent/Solvent Purity Check_Step1->Step1_Reagents Step2_Catalyst NHC Catalyst Activity Check_Step2->Step2_Catalyst Step2_Temp Reaction Temperature Check_Step2->Step2_Temp Step2_Hydrolysis Hydrolysis Conditions Check_Step2->Step2_Hydrolysis Purification_Method Purification Technique Check_Purification->Purification_Method Product_Loss Product Loss During Workup Check_Purification->Product_Loss End Optimized Yield Step1_Catalyst->End Step1_CO2->End Step1_Reagents->End Step2_Catalyst->End Step2_Temp->End Step2_Hydrolysis->End Purification_Method->End Product_Loss->End

Caption: Troubleshooting workflow for low yield of Glycolaldehyde-1-¹³C.

Signaling Pathway of the Synthesis

Synthesis_Pathway cluster_step1 Step 1: ¹³CO₂ Reduction cluster_step2 Step 2: Dimerization CO2 ¹³CO₂ Intermediate Bis(boryl)acetal Intermediate CO2->Intermediate  Iron Catalyst,  Reducing Agent Formaldehyde ¹³C-Formaldehyde Intermediate->Formaldehyde  Hydrolysis (H₂O) Glycolaldehyde Glycolaldehyde-1-¹³C Formaldehyde->Glycolaldehyde  NHC Catalyst

Caption: Reaction pathway for the synthesis of Glycolaldehyde-1-¹³C.

References

troubleshooting Glycolaldehyde-1-13C degradation in experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Glycolaldehyde-1-13C. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential degradation issues during experimental use.

Frequently Asked Questions (FAQs)

Q1: I am observing unexpected results in my experiment. Could my this compound be degrading?

A1: Yes, unexpected experimental outcomes, such as reduced biological activity, altered kinetics, or the appearance of unknown peaks in analytical runs, can be indicative of this compound degradation. Glycolaldehyde (B1209225) is a reactive molecule susceptible to degradation under various conditions.

Q2: What are the primary factors that can cause this compound to degrade?

A2: The stability of this compound can be influenced by several factors, including:

  • pH: Glycolaldehyde is more susceptible to degradation in neutral to alkaline conditions.

  • Temperature: Elevated temperatures can accelerate degradation.

  • Presence of Amines: Reacts with primary and secondary amines, which are common in buffers (like TRIS) and cell culture media.[1]

  • Oxidizing Agents: Can be oxidized to glycolic acid and other byproducts.[2]

  • Light Exposure: Photochemical decomposition can occur, especially in the presence of photosensitizers.

Q3: How can I tell if my this compound has degraded?

A3: Signs of degradation include a change in the physical appearance of the solution (e.g., yellowing or browning), a shift in pH, or the presence of unexpected peaks in analytical analyses such as HPLC, GC-MS, or NMR.

Q4: Does the 13C isotope affect the stability of the molecule?

A4: The 13C isotope at the C1 position is a stable isotope and does not cause the molecule to be radioactive or inherently unstable. While there can be a kinetic isotope effect (a change in reaction rate due to the isotopic substitution), for most applications, the chemical reactivity of this compound is considered identical to its unlabeled counterpart.[3] This effect is typically small and more relevant for detailed mechanistic studies rather than a cause for significant degradation in routine experiments.

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays (e.g., cell culture experiments).
  • Possible Cause 1: Reaction with components in the cell culture medium.

    • Explanation: Cell culture media, such as DMEM, contain amino acids and other amine-containing compounds that can react with the aldehyde group of glycolaldehyde.[4][5] This can lead to a decrease in the effective concentration of your labeled compound and the formation of adducts.

    • Troubleshooting Steps:

      • Prepare fresh solutions: Always prepare your this compound dilutions in media immediately before use.

      • Run a stability control: Incubate this compound in the complete cell culture medium (without cells) for the duration of your experiment. Analyze the supernatant at different time points (e.g., 0, 2, 6, 24 hours) by HPLC or LC-MS to quantify the remaining this compound.

      • Consider a different medium: If significant degradation is observed, you may need to use a custom medium formulation with lower concentrations of reactive components if your experimental design allows.

  • Possible Cause 2: Degradation due to pH shifts in the medium.

    • Explanation: The pH of cell culture medium can change during incubation due to cellular metabolism. An increase in pH can accelerate glycolaldehyde degradation.

    • Troubleshooting Steps:

      • Monitor pH: Regularly check the pH of your cell culture medium throughout the experiment.

      • Use buffered media: Consider using a medium with a more robust buffering system, such as HEPES, to maintain a stable pH.

Issue 2: Unexpected peaks in analytical chromatography (HPLC, GC-MS).
  • Possible Cause 1: Degradation in the sample or during analysis.

    • Explanation: Glycolaldehyde can degrade in solution over time, or the analytical conditions themselves (e.g., high temperature in a GC inlet) can induce degradation.

    • Troubleshooting Steps:

      • Analyze samples promptly: Analyze samples as quickly as possible after preparation.

      • Check for known degradation products: Look for masses corresponding to potential degradation products such as glycolic acid, glyoxylic acid, oxalic acid, acetic acid, and formic acid.[2]

      • Optimize analytical method: If using GC-MS, consider derivatization to increase the thermal stability of the analyte. For HPLC, ensure the mobile phase is compatible and will not induce degradation.

  • Possible Cause 2: Reaction with buffer components.

    • Explanation: If you are using an amine-based buffer, such as TRIS, it can react with your this compound to form adducts, which will appear as new peaks.[1][6]

    • Troubleshooting Steps:

      • Switch to a non-amine buffer: Use a buffer such as phosphate-buffered saline (PBS) or HEPES for your experiments.

      • Analyze a buffer blank: Run a control sample of this compound in the suspected buffer to confirm adduct formation.

Data on Glycolaldehyde Stability

The following tables summarize the known stability and degradation characteristics of glycolaldehyde.

Table 1: Factors Influencing Glycolaldehyde Degradation

FactorEffect on StabilityPotential Degradation Products
pH Less stable at neutral to alkaline pH.Aldol condensation products, organic acids.
Temperature Degradation rate increases with temperature.Various fragmentation and condensation products.[7]
Amines (e.g., TRIS, amino acids) Forms adducts (e.g., oxazolidines with TRIS).[1][6]Amine adducts, Maillard reaction products.
Oxidizing Agents Oxidation of the aldehyde group.Glycolic acid, glyoxylic acid, oxalic acid, formic acid.[2]

Table 2: Second-Order Rate Constants for Glycolaldehyde Reactions at Room Temperature [8]

ReactantpHApparent Second-Order Rate Constant (M-1s-1)
Ammonium Sulfate5~1 x 10-7
Ammonium Sulfate6~1 x 10-6
Glycine5~3 x 10-6
Glycine6~3 x 10-5
Methylamine5~2 x 10-5
Methylamine6~2 x 10-4

Experimental Protocols

Protocol 1: UV-Vis Spectrophotometric Assay for Aldehyde Quantification

This protocol provides a simple method to estimate the concentration of the aldehyde group in your sample, which can be used to monitor degradation over time. This method is based on the reaction of aldehydes with 2,4-dinitrophenylhydrazine (B122626) (DNPH).[9]

Materials:

  • This compound sample

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (in a suitable acidic solvent like ethanol (B145695) with a small amount of sulfuric acid)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a standard curve using known concentrations of a stable aldehyde (e.g., formaldehyde (B43269) or acetaldehyde).

  • To your this compound sample and each standard, add the DNPH solution.

  • Allow the reaction to proceed for a set amount of time (e.g., 1 hour) at a controlled temperature (e.g., 25°C).

  • Measure the absorbance of the resulting hydrazone product at its maximum absorbance wavelength (typically around 360 nm, but should be determined empirically).

  • Plot the absorbance of the standards versus their concentrations to create a standard curve.

  • Use the standard curve to determine the aldehyde concentration in your this compound sample. A decrease in concentration over time indicates degradation.

Protocol 2: Stability Assessment in Experimental Medium

This protocol is designed to test the stability of this compound in your specific experimental medium (e.g., cell culture medium, buffer).

Materials:

  • This compound

  • Your experimental medium

  • HPLC or LC-MS/MS system

  • 0.22 µm syringe filters

Procedure:

  • Prepare a solution of this compound in your experimental medium at the final concentration you will use in your experiments.

  • Immediately take a "time zero" sample. Filter the sample through a 0.22 µm syringe filter and store it appropriately for analysis (e.g., at -80°C).

  • Incubate the remaining solution under the same conditions as your experiment (e.g., 37°C, 5% CO2).

  • Take samples at various time points (e.g., 2, 4, 8, 24 hours). Filter each sample and store it for analysis.

  • Analyze all samples by HPLC or LC-MS/MS to quantify the concentration of intact this compound.

  • Plot the concentration of this compound versus time to determine its stability profile in your experimental medium.

Visualizations

Degradation_Pathway cluster_conditions Experimental Conditions cluster_products Degradation Products GA This compound Aldol Aldol Condensation Products GA->Aldol Self-reaction Acids Carboxylic Acids (Glycolic, Oxalic, etc.) GA->Acids Oxidation Adducts Amine Adducts GA->Adducts Reaction Fragments Fragmentation Products GA->Fragments Thermal pH Neutral/Alkaline pH pH->GA Temp High Temperature Temp->GA Amines Amines (TRIS, Amino Acids) Amines->GA Oxidants Oxidizing Agents Oxidants->GA

Caption: Potential degradation pathways of this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Degradation Suspect this compound Degradation? Start->Check_Degradation Run_Control Run Stability Control (Protocol 2) Check_Degradation->Run_Control Yes No_Degradation No Degradation Detected. Investigate other experimental variables. Check_Degradation->No_Degradation No Degradation_Confirmed Degradation Confirmed? Run_Control->Degradation_Confirmed Analyze_Buffer Check for Reaction with Buffer Components Buffer_Reaction Buffer Reaction Confirmed? Analyze_Buffer->Buffer_Reaction Degradation_Confirmed->Analyze_Buffer No Optimize_Conditions Optimize Experimental Conditions: - Prepare fresh solutions - Adjust pH - Lower temperature Degradation_Confirmed->Optimize_Conditions Yes Switch_Buffer Switch to a Non-Amine Buffer (e.g., PBS, HEPES) Buffer_Reaction->Switch_Buffer Yes No_Buffer_Reaction No Buffer Reaction. Investigate other causes of degradation. Buffer_Reaction->No_Buffer_Reaction No

Caption: A logical workflow for troubleshooting this compound degradation.

References

how to prevent dimerization of Glycolaldehyde-1-13C in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Glycolaldehyde-1-13C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this compound in solution, with a primary focus on preventing its dimerization.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its dimerization a concern?

This compound is an isotopically labeled form of glycolaldehyde (B1209225), the simplest monosaccharide. The carbon atom at the C1 position (the aldehyde group) is the heavy isotope ¹³C. This labeling is crucial for tracer studies in metabolic research and for quantitative analysis using NMR or mass spectrometry.[1]

Dimerization is a significant concern because glycolaldehyde spontaneously forms a cyclic dimer, 2,5-dihydroxy-1,4-dioxane, especially in concentrated solutions and in its solid state.[2] This dimerization alters the chemical properties of the compound, rendering it inactive or unsuitable for experiments that require the monomeric form. For researchers using this compound, the presence of the dimer can lead to inaccurate quantification and misinterpretation of experimental results.

Q2: How does this compound exist in different states?

  • Solid State: In its solid, crystalline form, glycolaldehyde exists as a dimer.[3]

  • Gas Phase: In the gaseous state, it is a simple monomer.

  • Solution: In solution, a dynamic equilibrium exists between the monomer, the dimer, and hydrated forms of the monomer.[4][5] The relative concentrations of these species are influenced by the solvent, concentration, temperature, and pH.[6] In aqueous solutions, the hydrated monomer is the predominant species at equilibrium.[4][5]

Q3: What are the primary factors that influence the dimerization of this compound?

The dimerization of glycolaldehyde is influenced by several key factors:

  • Concentration: Higher concentrations of glycolaldehyde in solution promote dimerization.[6] Dilution shifts the equilibrium towards the monomeric form.

  • Temperature: Lower temperatures favor the stability of the monomer. Proper storage at low temperatures is crucial to minimize dimerization over time.

  • Solvent: The type of solvent used significantly affects the monomer-dimer equilibrium. In aqueous solutions, glycolaldehyde is predominantly in its hydrated monomeric form at equilibrium.[4][5]

  • pH: The pH of the solution can influence the rate of reactions involving aldehydes, including dimerization, although specific quantitative data on the direct effect of pH on glycolaldehyde dimerization kinetics is limited.

Q4: How should I store my this compound to minimize dimerization?

Proper storage is critical for maintaining the integrity of your this compound. For long-term storage, it is recommended to keep it at -80°C . For shorter periods, storage at -20°C is acceptable. When stored as a solution, it is best to use a non-aqueous solvent if the hydrated form is not desired for the experiment. If stored as a solid, a crystalline form is preferable.

Troubleshooting Guides

This section provides solutions to common problems encountered when working with this compound solutions.

Problem Possible Cause(s) Troubleshooting Steps
Inconsistent experimental results Presence of varying amounts of the dimer in your solution.1. Verify the form of your starting material: Commercially available glycolaldehyde is often the dimer. 2. Prepare fresh solutions: Prepare your this compound solution immediately before use. 3. Monitor the monomer:dimer ratio: Use analytical techniques like NMR or GC-MS to quantify the proportion of monomer and dimer in your stock and working solutions.
Low reactivity in a reaction requiring the aldehyde group The aldehyde is primarily in the dimer form, which is less reactive.1. Prepare a monomeric solution: Follow the protocol below to prepare a monomeric solution from the dimer. 2. Use a suitable solvent: Consider using a solvent that favors the monomeric form.
Unexpected peaks in NMR or Mass Spectra Presence of the dimer and/or hydrated forms of the monomer.1. Analyze a reference spectrum: Compare your spectra to a known spectrum of the glycolaldehyde monomer and dimer to identify the peaks. 2. Control solution conditions: Ensure consistent temperature and concentration for all your samples to maintain a stable equilibrium.

Experimental Protocols

Preparation of Monomeric this compound Solution from Dimer

This protocol describes how to prepare a solution of monomeric this compound from its commercially available dimeric form.

Materials:

  • This compound dimer

  • Vacuum line or Schlenk line

  • Heating mantle or oil bath

  • Appropriate solvent (e.g., deuterated solvent for NMR studies)

  • Glassware (round-bottom flask, condenser, etc.)

Procedure:

  • Place the this compound dimer in a round-bottom flask.

  • Connect the flask to a vacuum line.

  • Gently heat the solid dimer to approximately 80°C under vacuum.[7] This will cause the dimer to depolymerize and sublime as the monomer.

  • The monomeric glycolaldehyde will deposit on a cold finger or a cooler part of the apparatus.

  • Once a sufficient amount of monomer has been collected, remove the heat and allow the apparatus to cool to room temperature under vacuum.

  • Break the vacuum with an inert gas (e.g., nitrogen or argon).

  • Immediately dissolve the collected monomer in the desired pre-chilled solvent to the required concentration.

  • Keep the solution cold and use it as soon as possible.

Quantitative Analysis of Monomer-Dimer Ratio by ¹H NMR Spectroscopy

Objective: To determine the relative concentrations of the this compound monomer and dimer in a solution.

Materials:

  • This compound solution in a deuterated solvent (e.g., D₂O, DMSO-d₆)

  • NMR spectrometer

  • NMR tubes

Procedure:

  • Prepare the this compound solution in the chosen deuterated solvent at a known concentration.

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum. Due to the ¹³C label at the C1 position, the proton attached to this carbon will appear as a doublet.

  • Identify the characteristic signals for the monomer and the dimer. The chemical shifts will be solvent-dependent.

  • Integrate the area of a well-resolved peak corresponding to the monomer and a well-resolved peak corresponding to the dimer.

  • Calculate the molar ratio of monomer to dimer using the following formula:

    Monomer:Dimer Ratio = (Integral of Monomer Peak / Number of Protons for that Peak) / (Integral of Dimer Peak / Number of Protons for that Peak)

Quantitative Analysis of Monomeric Glycolaldehyde by GC-MS

Objective: To quantify the concentration of monomeric this compound in a solution. This method is particularly useful for complex mixtures.[8][9]

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Capillary column suitable for polar analytes (e.g., FFAP).[8][9]

Sample Preparation:

  • Dilute the aqueous glycolaldehyde solution 100-fold with acetonitrile (B52724) (ACN).[6]

  • If an internal standard (IS) is used, add a known concentration of the IS to the diluted sample. Dimethyl sulfoxide (B87167) (DMSO) can be used as an internal standard.[6]

GC-MS Parameters (Example): [8][9]

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Split Ratio: 50:1

  • Oven Program:

    • Initial temperature: 80°C

    • Ramp: 60°C/min to 220°C

  • Carrier Gas: Helium

  • Flow Rate: 2 mL/min

  • MS Detector: Electron Ionization (EI) mode, scanning a suitable mass range to detect the molecular ion and characteristic fragments of this compound.

Quantification:

Create a calibration curve using standard solutions of this compound of known concentrations. The concentration of the monomer in the sample can then be determined by comparing its peak area (or the ratio of its peak area to the internal standard's peak area) to the calibration curve.

Data Presentation

Table 1: Influence of Solution Conditions on Glycolaldehyde Dimerization

Parameter Effect on Dimerization Recommendation for Minimizing Dimerization
Concentration Higher concentration increases dimerization.[6]Prepare dilute solutions. Prepare stock solutions at a higher concentration and dilute to the working concentration immediately before use.
Temperature Higher temperature can increase the rate of reaching equilibrium but lower temperatures favor the monomer.Store solutions at low temperatures (2-8°C for short-term, -20°C to -80°C for long-term).[10]
Solvent In aqueous solutions, the hydrated monomer is the dominant species at equilibrium.[4][5] In some organic solvents like DMSO, the dimer can be more stable.For applications requiring the free aldehyde, consider non-aqueous, non-protic solvents. For most biological applications, aqueous solutions are used, and the equilibrium will favor the hydrated monomer.
pH The effect on dimerization is not well-quantified, but pH can influence side reactions.Maintain a neutral pH unless the experimental conditions require acidic or basic media. Buffer the solution if necessary.

Visualizations

Glycolaldehyde Monomer-Dimer Equilibrium

Glycolaldehyde_Equilibrium cluster_conditions Factors Influencing Equilibrium Monomer This compound (Monomer) Dimer 2,5-Dihydroxy-1,4-dioxane-1,4-13C2 (Dimer) Monomer->Dimer Dimerization HydratedMonomer Hydrated Monomer Monomer->HydratedMonomer Hydration (in water) Concentration [Concentration] Temperature Temperature Solvent Solvent

Caption: Factors influencing the equilibrium between monomeric and dimeric forms of this compound.

Experimental Workflow for Preparing and Analyzing Monomeric this compound

Experimental_Workflow Start Start with This compound Dimer Preparation Prepare Monomer (Heating under Vacuum) Start->Preparation Dissolution Dissolve in Cold Solvent Preparation->Dissolution Analysis Quantitative Analysis (NMR or GC-MS) Dissolution->Analysis Experiment Use in Experiment (Immediately) Dissolution->Experiment Storage Store at Low Temperature (-20°C to -80°C) Experiment->Storage If not used immediately

References

Technical Support Center: Best Practices for Handling Highly Reactive Glycolaldehyde-1-13C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for the safe and effective handling of the highly reactive isotopic tracer, Glycolaldehyde-1-13C. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a stable isotope-labeled form of glycolaldehyde (B1209225), the simplest molecule containing both an aldehyde and a hydroxyl group.[1] The 13C label at the C1 position allows it to be used as a tracer in metabolic flux analysis (MFA) to investigate pathways such as glycolysis and the pentose (B10789219) phosphate (B84403) pathway. It also serves as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

Q2: What are the key challenges when working with this compound?

Glycolaldehyde is a highly reactive molecule.[1] The primary challenges include:

  • Dimerization: In solution and as a solid, it readily forms a cyclic dimer (2,5-dihydroxy-1,4-dioxane). This can affect concentration accuracy and reactivity.[1][3]

  • Reactivity: The aldehyde group is susceptible to oxidation, reduction, and reactions with nucleophiles, potentially leading to unwanted side products in your experiments.

  • Hygroscopicity: As a small, polar molecule, it can absorb moisture from the air, which may impact its stability and reactivity.

Q3: How should I store this compound?

Proper storage is crucial to maintain the integrity of the compound.

Storage ConditionRecommended DurationNotes
Solid Form Long-termStore in a tightly sealed container at 2-8°C, protected from light and moisture.
Stock Solution in Water (0.1 M) Up to 2 yearsStore at -20°C.[4]
Aliquoted Stock Solutions 6 months at -80°C, 1 month at -20°CFrequent freeze-thaw cycles should be avoided. It is recommended to prepare single-use aliquots.

Q4: In which solvents is Glycolaldehyde soluble?

SolventSolubilityNotes
Water Soluble (e.g., 0.1 M solution)Glycolaldehyde exists as an equilibrium of monomeric and dimeric forms in aqueous solutions.[1][3]
Methanol (B129727) SolubleIn methanol, the dominant species is glycolaldehyde hemiacetal (>90%).[5]
Ethanol Soluble
DMSO SolubleIn dimethyl sulfoxide, it exists as a symmetrical dimer which slowly converts to a mixture with the monomer and an unsymmetrical dimer.[6]
Acetonitrile (B52724) Used for dilution in GC-MSSamples are often diluted 100-fold in acetonitrile for GC-MS analysis.[7]

Troubleshooting Guides

Issue 1: Inconsistent or unexpected experimental results.

This can often be attributed to the dimerization of this compound.

dot

DimerizationTroubleshooting cluster_problem Problem cluster_cause Potential Cause cluster_solutions Solutions Problem Inconsistent Results Cause Glycolaldehyde Dimerization Problem->Cause likely due to Sol1 Prepare Fresh Solutions Cause->Sol1 mitigate by Sol2 Heat Solution Gently Cause->Sol2 can be reversed by Sol3 pH Adjustment Cause->Sol3 equilibrium can be shifted by

Caption: Troubleshooting workflow for dimerization of Glycolaldehyde.

  • Symptom: You observe unexpected peaks in your NMR or MS spectra, or the concentration of your active monomer is lower than expected.

  • Cause: Glycolaldehyde exists in equilibrium between its monomeric and dimeric forms in solution.[1][3] The dimer is less reactive in many biological assays.

  • Solution:

    • Prepare Fresh Solutions: Always prepare solutions of this compound fresh before each experiment to minimize the extent of dimerization.

    • Gentle Warming: Gently warming the solution can help to shift the equilibrium back towards the monomeric form. However, excessive heat should be avoided to prevent degradation.

    • pH Adjustment: The dimerization equilibrium can be influenced by pH. While quantitative data is limited, acidic or basic conditions can affect the tautomerization to 1,2-dihydroxyethene, which is in equilibrium with the monomer.[1] It is advisable to work with a buffer system that maintains a stable pH suitable for your experiment.[8][9]

Issue 2: Low signal or no signal in 13C NMR.

dot

NMR_Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Low/No 13C NMR Signal Cause1 Low Concentration Problem->Cause1 Cause2 Poor Sample Prep Problem->Cause2 Cause3 Suboptimal Acquisition Problem->Cause3 Sol1a Increase Analyte Amount Cause1->Sol1a Sol1b Use High-Quality Tubes Cause1->Sol1b Sol2a Filter Sample Cause2->Sol2a Sol2b Use Deuterated Solvent Cause2->Sol2b Sol3a Optimize Pulse Sequence Cause3->Sol3a Sol3b Increase Scan Number Cause3->Sol3b

Caption: Troubleshooting workflow for low 13C NMR signal.

  • Symptom: The signal-to-noise ratio in your 13C NMR spectrum is poor, making it difficult to identify and quantify your labeled metabolite.

  • Cause & Solution:

CauseSolution
Insufficient Material For 13C NMR, a higher concentration is generally required compared to 1H NMR. Aim for a saturated solution if possible.[10]
Poor Sample Homogeneity Ensure the sample is fully dissolved. Filter the solution to remove any particulate matter which can affect the magnetic field homogeneity.[10]
Suboptimal Acquisition Parameters Optimize parameters such as the number of scans, relaxation delay, and acquisition time. Using a cryoprobe can also significantly enhance signal-to-noise.
Presence of Paramagnetic Impurities The presence of paramagnetic ions can lead to signal broadening. Ensure high purity of all reagents and solvents.
Issue 3: Unwanted side reactions in cell culture experiments.
  • Symptom: You observe cytotoxicity or the formation of unexpected adducts in your cell culture experiments.

  • Cause: The high reactivity of the aldehyde group in this compound can lead to reactions with cellular components like proteins and nucleic acids.[11]

  • Solution:

    • Optimize Concentration: Use the lowest effective concentration of this compound to minimize off-target effects.

    • Control Incubation Time: Limit the exposure time of the cells to the labeled compound to what is necessary for sufficient labeling.

    • Use Appropriate Buffers: Employ a biocompatible buffer system to maintain a physiological pH, which can help control non-specific reactions. Common choices include phosphate-buffered saline (PBS) or HEPES.[8]

    • Quenching: At the end of the labeling period, rapidly quench metabolic activity to prevent further reactions. This is often done by rapidly cooling the cells and washing with a cold quenching solution.

Experimental Protocols

Protocol 1: General Procedure for 13C Metabolic Flux Analysis (MFA) using this compound

This protocol outlines the general steps for a 13C-MFA experiment. Specific parameters will need to be optimized for your particular cell line and experimental question.

dot

MFA_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep Cell Culture & Isotopic Labeling Quench Metabolite Quenching Prep->Quench Extract Metabolite Extraction Quench->Extract Analyze MS or NMR Analysis Extract->Analyze Data Data Processing & Flux Calculation Analyze->Data

Caption: General workflow for a 13C-MFA experiment.

  • Cell Culture and Labeling:

    • Culture cells in a defined medium.

    • Introduce this compound at a predetermined concentration. The optimal concentration should be determined empirically to ensure sufficient labeling without causing cytotoxicity.

    • Incubate the cells for a sufficient time to achieve isotopic steady-state, where the labeling of intracellular metabolites is constant. This time will vary depending on the cell type and the pathways being studied.[12]

  • Metabolite Quenching and Extraction:

    • Rapidly quench metabolic activity by, for example, aspirating the medium and washing the cells with ice-cold saline or a specific quenching buffer.

    • Extract the metabolites using a suitable solvent system, such as a cold methanol/water/chloroform mixture.

  • Sample Analysis:

    • Analyze the extracted metabolites by GC-MS or LC-MS to determine the mass isotopomer distributions of key metabolites.

    • Alternatively, for positional isotopomer analysis, 13C NMR can be used.

  • Data Analysis and Flux Calculation:

    • Use specialized software (e.g., INCA, Metran) to calculate metabolic fluxes from the measured mass isotopomer distributions and a stoichiometric model of the metabolic network.[12]

Protocol 2: Sample Preparation for NMR Analysis
  • Dissolution: Dissolve 5-50 mg of your lyophilized cell extract containing the labeled metabolites in a suitable deuterated solvent (e.g., D₂O, MeOD).[10]

  • Filtration: Filter the sample through a glass wool plug in a Pasteur pipette to remove any particulate matter.[10]

  • Transfer: Transfer the filtered solution to a clean, high-quality 5 mm NMR tube.

  • Internal Standard: Add an appropriate internal standard for chemical shift referencing and quantification if required.

  • Shimming: Shim the spectrometer to obtain optimal magnetic field homogeneity.

Protocol 3: Sample Preparation for Mass Spectrometry (MS) Analysis
  • Derivatization (for GC-MS): Many polar metabolites require derivatization to increase their volatility for GC-MS analysis. Common derivatizing agents include silylating agents (e.g., MTBSTFA).

  • Reconstitution: Reconstitute the dried metabolite extract in a solvent compatible with your chromatography method (e.g., acetonitrile/water for reverse-phase LC-MS).

  • Filtration: Filter the sample through a 0.22 µm filter to remove any particulates that could clog the chromatography column or ion source.

  • Transfer: Transfer the filtered sample to an appropriate autosampler vial.

Safety and Handling

Glycolaldehyde and other aldehydes are reactive and potentially hazardous. Always handle them with appropriate safety precautions.

dot

Safety_Precautions PPE Personal Protective Equipment (PPE) - Safety Goggles/Face Shield - Nitrile or Butyl Rubber Gloves - Lab Coat Handling Handling Procedures - Work in a well-ventilated fume hood - Avoid inhalation of vapors - Prevent skin and eye contact PPE->Handling is required for Spill Spill & Disposal - Neutralize spills with sodium bisulfite solution - Dispose of as hazardous waste according to local regulations Handling->Spill in case of

Caption: Key safety precautions for handling reactive aldehydes.

  • Personal Protective Equipment (PPE): Always wear safety goggles or a face shield, chemical-resistant gloves (nitrile or butyl rubber are recommended), and a lab coat.[11]

  • Ventilation: Work in a well-ventilated chemical fume hood to avoid inhalation of vapors.[11]

  • Spill Response: In case of a spill, neutralize with a sodium bisulfite solution before cleaning up with an absorbent material.[13]

  • Disposal: Dispose of waste containing this compound as hazardous chemical waste in accordance with your institution's guidelines.

References

Technical Support Center: Hydroformylation of Formaldehyde to Glycolaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the hydroformylation of formaldehyde (B43269) to glycolaldehyde (B1209225). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the hydroformylation of formaldehyde to glycolaldehyde?

The hydroformylation of formaldehyde is a chemical reaction that involves the addition of a formyl group (-CHO) and a hydrogen atom to formaldehyde (HCHO). This process, also known as oxo synthesis, converts formaldehyde into glycolaldehyde (HOCH₂CHO) using a transition metal catalyst, typically based on rhodium or cobalt, in the presence of carbon monoxide (CO) and hydrogen (H₂)[1][2]. This reaction is a critical step in the synthesis of ethylene (B1197577) glycol from C1 feedstocks[3][4].

Q2: What are the typical catalysts used for this reaction?

Rhodium-based complexes are the most common and effective catalysts for this process, often achieving high yields under milder conditions compared to other metals[3]. These catalysts are typically used with phosphine (B1218219) ligands, such as triphenylphosphine (B44618) or bidentate phosphines like Xantphos, to improve selectivity and stability[5][6]. Cobalt carbonyls are another class of catalysts used, though they may necessitate more severe reaction conditions[3][7].

Q3: Why is product separation challenging, and what methods can be used?

The primary challenge in product separation is that glycolaldehyde is difficult to isolate from the polar, high-boiling point solvents (like N,N-dimethylacetamide) and the catalyst mixture. Traditional distillation methods can lead to the thermal degradation of the product and deactivation of the catalyst[8]. A patented method addresses this by using a solvent system of dichloromethane (B109758) and water to extract the glycolaldehyde into an aqueous phase, leaving the catalyst in the organic phase[8].

Q4: What are the main side reactions to be aware of?

Several side reactions can reduce the yield and selectivity of glycolaldehyde. These include:

  • Cannizzaro reaction: The self-disproportionation of formaldehyde, especially under basic conditions or at low CO pressures, can produce methanol (B129727) and formic acid[9].

  • Further hydrogenation: The desired product, glycolaldehyde, can be further hydrogenated to ethylene glycol[4].

  • Aldol (B89426) condensation: Basic conditions, sometimes used to promote the reaction, can also lead to aldol condensation of formaldehyde or glycolaldehyde, forming higher sugars and byproducts[10].

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Glycolaldehyde Yield 1. Suboptimal Reaction Conditions: Temperature, pressure, or reactant ratios may not be ideal. The reaction is known to be thermodynamically unfavorable[3].2. Catalyst Inactivity: The catalyst may not have been properly activated or may have degraded.3. Side Reactions: Competing reactions such as the Cannizzaro reaction or further hydrogenation are consuming reactants or product[4][9].1. Optimize Conditions: Systematically vary temperature (typically 90-120°C) and pressure (800-1200 psi of CO/H₂) to find the optimal balance for your specific catalyst system[8].2. Catalyst Handling: Ensure the catalyst is handled under inert conditions and consider in-situ activation procedures.3. Adjust CO Pressure: Increasing the partial pressure of carbon monoxide can sometimes suppress side reactions like the Cannizzaro reaction[9][11].
Poor Selectivity 1. Incorrect Ligand Choice: The phosphine ligand greatly influences the selectivity of the rhodium catalyst. The bite angle of bidentate ligands is a key factor[5][6].2. Reaction Conditions Favoring Byproducts: High temperatures or low CO pressures might favor undesired pathways[1].1. Screen Ligands: Experiment with different phosphine ligands (e.g., Xantphos, BIPHEP) to enhance selectivity towards glycolaldehyde[5].2. Fine-tune Conditions: Lowering the temperature and increasing CO pressure can sometimes improve selectivity for the desired aldehyde product[1].
Catalyst Deactivation 1. Ligand Degradation: Phosphine ligands can undergo hydrogenolysis or oxidation under reaction conditions[1][12].2. Water Content: High water content in the formaldehyde source can contribute to catalyst deactivation[5].3. Product Inhibition/Interaction: The product or byproducts may interact with the catalyst, leading to deactivation.4. Metal Leaching (for heterogeneous catalysts): The active metal may leach from the support into the reaction medium[7].1. Use Robust Ligands: Select ligands known for their stability under hydroformylation conditions. Continuously stripping high-boiling organophosphorus by-products can also help[13].2. Use Anhydrous Formaldehyde Source: Employ paraformaldehyde or trioxane (B8601419) as the formaldehyde source to minimize water content.3. Optimize Product Separation: Implement an efficient separation technique, like the dichloromethane/water extraction, to remove the product and protect the catalyst[8].4. Modify Support/Anchoring: For heterogeneous systems, improve the anchoring of the metal to the support.
Difficulty in Product Purification 1. High-Boiling Solvent: The use of polar aprotic solvents like amides makes distillation difficult[8].2. Complex Reaction Mixture: The presence of unreacted formaldehyde, byproducts, and catalyst complicates purification.1. Liquid-Liquid Extraction: Utilize a biphasic system (e.g., dichloromethane and water) to selectively extract glycolaldehyde into the aqueous phase[8].2. Chromatography: For small-scale lab synthesis, column chromatography may be a viable, albeit less scalable, purification method.

Experimental Protocols

General Protocol for Hydroformylation of Formaldehyde

This protocol is a generalized procedure based on common practices in the literature. Researchers should optimize conditions for their specific setup and catalyst system.

Materials:

  • Formaldehyde source (e.g., paraformaldehyde)

  • Rhodium-based catalyst precursor (e.g., Rh(acac)(CO)₂)

  • Phosphine ligand (e.g., Xantphos)

  • Anhydrous polar aprotic solvent (e.g., N,N-dimethylacetamide)

  • Syngas (a mixture of CO and H₂)

  • High-pressure autoclave reactor equipped with a stirrer, gas inlet, and temperature control.

Procedure:

  • Reactor Preparation: Ensure the autoclave is clean, dry, and has been purged with an inert gas (e.g., nitrogen or argon).

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, charge the autoclave with the rhodium precursor and the phosphine ligand in the desired molar ratio.

  • Addition of Reactants: Add the anhydrous solvent and the formaldehyde source to the autoclave.

  • Sealing and Purging: Seal the reactor and purge it several times with syngas to remove any residual inert gas.

  • Pressurization and Heating: Pressurize the reactor with the CO/H₂ mixture to the target pressure (e.g., 800-1200 psi)[8]. Begin stirring and heat the reactor to the desired temperature (e.g., 90-120°C)[8].

  • Reaction Monitoring: Monitor the reaction progress by taking samples (if the reactor setup allows) and analyzing them by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure in a well-ventilated fume hood.

  • Product Isolation: Transfer the reaction mixture for product separation and purification, for example, by using the dichloromethane/water extraction method[8].

Data Presentation

Table 1: Influence of Reaction Parameters on Glycolaldehyde Synthesis

Parameter Typical Range Effect on Reaction Reference
Temperature 80 - 140 °CHigher temperatures can increase reaction rate but may decrease selectivity and promote catalyst degradation.[1][8]
Total Pressure (CO/H₂) 10 - 100 atm (147 - 1470 psi)Higher pressure generally increases the rate of reaction. The ratio of CO to H₂ is crucial for selectivity.[1][8]
Catalyst Rhodium or Cobalt ComplexesRhodium catalysts are generally more active and selective under milder conditions.[3][7]
Solvent Polar aprotic (e.g., amides)The solvent must dissolve polar reactants and the catalyst. Solvent choice can influence catalyst activity.[3][8]
Ligand Phosphines (e.g., Xantphos)The ligand structure, particularly the bite angle in bidentate phosphines, is critical for controlling selectivity.[5][6]

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis p1 Purge Reactor (Inert Atmosphere) p2 Charge Catalyst, Ligand, Solvent, & Formaldehyde p1->p2 r1 Seal & Purge with Syngas p2->r1 r2 Pressurize & Heat (e.g., 90-120°C, 800-1200 psi) r1->r2 r3 Monitor Reaction (GC/HPLC) r2->r3 w1 Cool & Depressurize r3->w1 w2 Product Extraction (e.g., DCM/H2O) w1->w2 w3 Analyze Product (Yield & Selectivity) w2->w3

Caption: A typical experimental workflow for the hydroformylation of formaldehyde.

Troubleshooting Logic Diagram

G start Low Glycolaldehyde Yield or Selectivity q1 Is Catalyst Active? start->q1 a1_yes Check Reaction Conditions q1->a1_yes Yes a1_no Verify Catalyst Source & Activation q1->a1_no No q2 Are Conditions Optimized? (Temp, Pressure) a1_yes->q2 a2_yes Investigate Side Reactions q2->a2_yes Yes a2_no Systematically Vary Conditions q2->a2_no No q3 Evidence of Byproducts? a2_yes->q3 a3_yes Modify Ligand or Adjust CO/H2 Ratio to Improve Selectivity q3->a3_yes Yes a3_no Re-evaluate Product Separation & Analysis q3->a3_no No

Caption: A decision tree for troubleshooting common issues in glycolaldehyde synthesis.

References

Technical Support Center: Overcoming Low Signal Intensity in ¹³C NMR for Glycolaldehyde-1-¹³C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal intensity in ¹³C NMR experiments with Glycolaldehyde-1-¹³C.

Troubleshooting Guide

Low signal intensity in the ¹³C NMR spectrum of Glycolaldehyde-1-¹³C can be a frustrating issue. This guide provides a systematic approach to diagnose and resolve the problem.

Logical Workflow for Troubleshooting

TroubleshootingWorkflow cluster_start cluster_sample Step 1: Sample Preparation & Integrity cluster_acquisition Step 2: NMR Acquisition Parameters cluster_advanced Step 3: Advanced Techniques cluster_glycolaldehyde Step 4: Glycolaldehyde-Specific Issues cluster_solution start Start: Low Signal Intensity Observed check_concentration Is sample concentration adequate? (>10 mM recommended) start->check_concentration check_purity Is the sample pure and free of particulates? check_concentration->check_purity Yes check_scans Increase Number of Scans (NS) check_concentration->check_scans No, increase concentration check_solvent Is the deuterated solvent appropriate and of high purity? check_purity->check_solvent Yes check_purity->check_scans No, filter sample check_volume Is the sample volume correct for the NMR tube? (Typically 4-5 cm height) check_solvent->check_volume Yes check_solvent->check_scans No, use high-purity solvent check_volume->check_scans No, adjust volume check_volume->check_scans Yes check_pulse Optimize Pulse Angle (e.g., 30-45° flip angle) check_scans->check_pulse check_delay Optimize Relaxation Delay (D1) check_pulse->check_delay check_noe Ensure Proton Decoupling is Active for NOE check_delay->check_noe use_cryoprobe Use a Cryoprobe if available check_noe->use_cryoprobe add_relax_agent Add a Relaxation Agent (e.g., Cr(acac)₃) use_cryoprobe->add_relax_agent consider_2d Consider 2D NMR (HSQC) add_relax_agent->consider_2d check_equilibria Are multiple species present in solution? (monomer, dimer, hydrate) consider_2d->check_equilibria solution Problem Solved: Adequate Signal Intensity check_equilibria->solution

Caption: A step-by-step workflow for troubleshooting low signal intensity in the ¹³C NMR of Glycolaldehyde-1-¹³C.

Frequently Asked Questions (FAQs)

Sample Preparation

Q1: What is the recommended concentration for a Glycolaldehyde-1-¹³C NMR sample?

A1: For a standard ¹³C NMR experiment, a concentration of at least 10 mM is recommended to obtain a decent spectrum in a reasonable timeframe (e.g., 30 minutes).[1] For less sensitive experiments or to improve a weak signal, a higher concentration (e.g., 50-100 mg in 0.6-0.7 mL of solvent) may be necessary.[2][3]

Q2: How can I ensure my sample is properly prepared?

A2: Proper sample preparation is critical for a good NMR spectrum.[2][4]

  • Purity: Ensure your sample and solvent are free from particulate matter by filtering the solution directly into a clean NMR tube.[1][5]

  • Solvent: Use a high-purity deuterated solvent.

  • Volume: The sample volume should be sufficient to cover the detection coil, typically a height of 4-5 cm in a standard 5 mm NMR tube.[1][2]

  • Solubility: Ensure the Glycolaldehyde-1-¹³C is fully dissolved in the chosen solvent.[2]

Q3: Can the choice of solvent affect the ¹³C NMR spectrum of glycolaldehyde (B1209225)?

A3: Yes, the choice of solvent can significantly impact the spectrum. Glycolaldehyde can exist in equilibrium between its monomeric, dimeric, and hydrated forms.[6][7][8] The dominant species can vary depending on the solvent, which can lead to multiple peaks and an apparent decrease in the signal intensity of a single species. For example, in aqueous solutions, the hydrated monomer is often the dominant species at equilibrium.[6][7]

NMR Acquisition and Processing

Q4: What are the first acquisition parameters I should adjust to improve my signal?

A4: The most straightforward parameter to adjust is the number of scans (NS) . The signal-to-noise ratio (S/N) increases with the square root of the number of scans.[1][5] For example, quadrupling the number of scans will double the S/N.[2]

Q5: How do the pulse angle and relaxation delay affect the signal intensity?

A5:

  • Pulse Angle (Flip Angle): For routine ¹³C NMR of small molecules, using a smaller flip angle (e.g., 30° or 45°) instead of a 90° pulse can be beneficial.[1][5] This allows for a shorter relaxation delay between pulses, enabling more scans to be acquired in the same amount of time, which is particularly useful for carbons with long relaxation times (T₁).

  • Relaxation Delay (D1): This is the time allowed for the nuclei to return to thermal equilibrium before the next pulse. If D1 is too short, the signal can become saturated and its intensity will decrease. A longer D1 allows for more complete relaxation and can increase the signal.[4]

Q6: What is the Nuclear Overhauser Effect (NOE) and how does it help?

A6: The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization from one nucleus to another. In ¹³C NMR, proton decoupling during the relaxation delay can enhance the signal of carbons attached to protons by up to 200%.[1][9] Ensure that your experiment utilizes proton decoupling to take advantage of the NOE.

Advanced Techniques

Q7: When should I consider using a relaxation agent?

A7: If you are observing a very weak signal, particularly for a quaternary or carbonyl carbon, it may be due to a very long T₁ relaxation time. Adding a small amount of a paramagnetic relaxation agent, such as chromium(III) acetylacetonate (B107027) (Cr(acac)₃), can shorten the T₁ and allow for more scans in a given time, thereby increasing the signal-to-noise ratio.[1][10][11]

Q8: Can a cryoprobe help improve my signal?

A8: Yes, using a spectrometer equipped with a cryoprobe can significantly enhance the signal-to-noise ratio, often by a factor of 3-4 compared to a standard broadband probe.[1][5] This is due to the reduction of thermal noise in the detection electronics.

Q9: Are there alternative NMR experiments that can help?

A9: Yes, 2D NMR experiments can be very useful.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment detects the more sensitive ¹H nucleus, making it a more sensitive method for observing protonated carbons than direct ¹³C detection.[5] It provides a correlation between a carbon and its directly attached proton(s).

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment can help identify carbons that are two or three bonds away from a proton.

Experimental Protocols

Standard ¹³C NMR Acquisition Protocol
  • Sample Preparation:

    • Dissolve 10-50 mg of Glycolaldehyde-1-¹³C in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

    • Filter the solution into a clean 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve good homogeneity.

    • Tune and match the ¹³C and ¹H channels of the probe.

  • Acquisition Parameters:

    • Load a standard 1D ¹³C experiment with proton decoupling.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-220 ppm).

    • Adjust the receiver gain.

    • Set the acquisition parameters as suggested in the table below.

  • Data Acquisition:

    • Start the acquisition.

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase the spectrum.

    • Apply baseline correction.

    • Reference the spectrum to the solvent peak or an internal standard (e.g., TMS).

Recommended ¹³C NMR Acquisition Parameters
ParameterRecommended ValueRationale
Pulse Angle (Flip Angle) 30° - 45°A good compromise between signal intensity per scan and relaxation requirements, allowing for a shorter relaxation delay.[1][5]
Relaxation Delay (D1) 1 - 2 secondsA longer delay allows for more complete relaxation and can increase the signal.[4]
Acquisition Time (AQ) 1 - 2 secondsA longer acquisition time can improve resolution.
Number of Scans (NS) 128 - 1024 (or more)Increasing the number of scans is a primary way to improve the signal-to-noise ratio.[1][5]
Protocol for Using a Relaxation Agent (Cr(acac)₃)
  • Prepare a Stock Solution: Prepare a dilute stock solution of Cr(acac)₃ in the same deuterated solvent as your sample.

  • Add to Sample: Add a very small aliquot of the Cr(acac)₃ stock solution to your NMR sample. The final concentration of Cr(acac)₃ should be low, typically in the range of 1-10 mM.

  • Mix Thoroughly: Gently invert the NMR tube several times to ensure the relaxation agent is evenly distributed.

  • Acquire Spectrum: Proceed with the standard ¹³C NMR acquisition protocol. You may be able to use a shorter relaxation delay (D1) due to the presence of the relaxation agent.

Glycolaldehyde Equilibria in Solution

The chemical environment of glycolaldehyde can be complex, as it exists in equilibrium with several species in solution. Understanding this behavior is crucial for interpreting its NMR spectrum.

GlycolaldehydeEquilibria Monomer Glycolaldehyde Monomer Hydrate Hydrated Monomer (gem-diol) Monomer->Hydrate + H₂O Dimer Cyclic Dimer Monomer->Dimer Dimerization

Caption: Simplified equilibrium of glycolaldehyde in aqueous solution.

In aqueous solutions, glycolaldehyde primarily exists as a hydrated monomer (a gem-diol).[6][7] It can also form a cyclic dimer. The presence of these different species can lead to multiple signals in the ¹³C NMR spectrum, potentially diluting the signal of the ¹³C-labeled carbon if it is distributed among these forms. This is an important consideration when troubleshooting low signal intensity.

References

identifying and removing common impurities in Glycolaldehyde-1-13C

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Glycolaldehyde-1-13C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and removing common impurities from this isotopically labeled compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound?

A1: Common impurities in this compound can originate from its synthesis or degradation.

  • Synthesis-related impurities: Depending on the synthetic route, these can include formaldehyde (B43269), methanol (B129727), and ethylene (B1197577) glycol. The formose reaction, a common method for synthesizing sugars, can result in formaldehyde as a residual starting material.

  • Degradation products: Glycolaldehyde (B1209225) is susceptible to degradation, which can lead to the formation of various organic acids. These include formic acid, acetic acid, glycolic acid, glyoxylic acid, and oxalic acid.

Q2: How can I detect the presence of these impurities in my sample?

A2: Several analytical techniques can be employed to assess the purity of your this compound sample:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful method for separating and identifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify non-volatile impurities, particularly the acidic degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for identifying and quantifying both labeled and unlabeled impurities. The chemical shifts of common laboratory solvents and impurities are well-documented and can be used as a reference.

Q3: What are the recommended storage conditions to minimize degradation of this compound?

A3: To minimize degradation, this compound should be stored in a cool, dry place, typically at 2-8°C. It should be kept in a tightly sealed container to protect it from moisture and atmospheric oxygen, which can contribute to oxidative degradation.

Troubleshooting Guides

Issue 1: Unexpected Peaks in NMR Spectrum

Symptom: Your 1H or 13C NMR spectrum of this compound shows unexpected signals.

Possible Cause 1: Residual Solvents

  • Troubleshooting: Compare the chemical shifts of the unknown peaks to published data for common laboratory solvents. Ensure that all glassware was properly dried and that high-purity deuterated solvents were used for the NMR analysis.

Possible Cause 2: Presence of Formaldehyde

  • Troubleshooting: Formaldehyde is a common impurity from synthesis. Specific analytical tests for aldehydes can confirm its presence. Purification methods targeting aldehydes, such as treatment with a cationic ion exchange resin, may be necessary.

Possible Cause 3: Degradation Products

  • Troubleshooting: The presence of acidic protons or corresponding carboxylate carbons in the NMR spectrum may indicate degradation. HPLC analysis can confirm the presence of organic acids.

Issue 2: Poor Yield or No Crystallization During Recrystallization

Symptom: You are attempting to purify this compound by recrystallization, but you are experiencing low yield or no crystal formation.

Possible Cause 1: Inappropriate Solvent Choice

  • Troubleshooting: The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. Conduct small-scale solubility tests with a range of solvents to find the optimal one.

Possible Cause 2: Solution is Not Saturated

  • Troubleshooting: Ensure you are using the minimum amount of hot solvent necessary to dissolve the this compound completely. If too much solvent is used, the solution will not be saturated upon cooling, and crystallization will not occur.

Possible Cause 3: Cooling Too Rapidly

  • Troubleshooting: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil or very small crystals, which are difficult to filter.

Data on Purification Methods

The following table summarizes the potential effectiveness of different purification methods for removing common impurities from glycolaldehyde. Please note that the efficiency of each method can vary depending on the specific experimental conditions.

Purification MethodTarget ImpuritiesExpected Purity ImprovementReference
Reactive Distillation FormaldehydeSignificant reduction of formaldehyde content.[1]
Cationic Ion Exchange Resin FormaldehydePreferential retention of formaldehyde on the resin.[2][2]
Liquid-Liquid Extraction Acetic Acid, Acetol, FuranoneA multi-stage extraction process can yield a product with a final purity of approximately 3.9 wt% glycolaldehyde.
Recrystallization General impuritiesCan significantly improve purity, with final purity often exceeding 99% depending on the starting material and the impurity profile.
Column Chromatography General impuritiesEffective for separating compounds with different polarities. Purity is highly dependent on the choice of stationary and mobile phases.
Vacuum Distillation Non-volatile impuritiesCan be used to separate glycolaldehyde from less volatile impurities.

Experimental Protocols

Protocol 1: Purification of this compound using Column Chromatography

This protocol provides a general guideline for the purification of this compound using silica (B1680970) gel column chromatography. The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.

Materials:

  • This compound (crude)

  • Silica gel (for column chromatography)

  • Hexane (or other non-polar solvent)

  • Ethyl acetate (B1210297) (or other polar solvent)

  • Glass column

  • Collection tubes

Procedure:

  • Prepare the Column:

    • Securely clamp a glass column in a vertical position.

    • Add a small plug of glass wool or cotton to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen non-polar solvent.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.

    • Add another thin layer of sand on top of the silica gel.

  • Load the Sample:

    • Dissolve the crude this compound in a minimal amount of the mobile phase.

    • Carefully apply the sample to the top of the silica gel.

  • Elution:

    • Begin eluting the column with the chosen solvent system, starting with a lower polarity and gradually increasing the polarity if necessary.

    • Collect fractions in separate tubes.

  • Analysis:

    • Analyze the collected fractions by TLC to identify those containing the purified this compound.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purity Assessment by GC-MS

This protocol outlines a general procedure for the analysis of this compound purity using GC-MS.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column suitable for polar analytes (e.g., a wax-type column)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., methanol or acetonitrile). A typical concentration is around 1 mg/mL.

  • GC-MS Analysis:

    • Injector: Set the injector temperature to 250°C. Use a split injection mode.

    • Oven Program: Start with an initial oven temperature of 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Use helium at a constant flow rate.

    • Mass Spectrometer: Operate in electron ionization (EI) mode. Scan a mass range of m/z 30-300.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Identify impurity peaks by comparing their mass spectra with a library database (e.g., NIST).

    • Quantify the purity by calculating the peak area percentage of this compound relative to the total peak area of all components.

Workflow for Impurity Identification and Removal

Impurity_Workflow start Crude this compound analysis Purity Assessment (NMR, GC-MS, HPLC) start->analysis decision Purity Acceptable? analysis->decision purification Select Purification Method decision->purification No end Pure this compound decision->end Yes recrystallization Recrystallization purification->recrystallization chromatography Column Chromatography purification->chromatography distillation Vacuum Distillation purification->distillation final_analysis Final Purity Assessment recrystallization->final_analysis chromatography->final_analysis distillation->final_analysis final_analysis->end

Caption: Workflow for identifying and removing impurities from this compound.

References

optimizing dissolution of Glycolaldehyde-1-13C in water with sonication

Author: BenchChem Technical Support Team. Date: December 2025

This center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dissolution of Glycolaldehyde-1-13C in water using sonication.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its dissolution in water important?

This compound is an isotopically labeled form of glycolaldehyde (B1209225), the simplest possible molecule containing both an aldehyde and a hydroxyl group.[1] It is a highly water-soluble, white solid compound.[2][3] Its dissolution in water is a critical preparatory step for a wide range of applications, including metabolic studies, prebiotic chemistry research, and as a precursor in complex organic synthesis.[1][2] The 13C label allows researchers to trace the molecule's fate in chemical and biological pathways.

Q2: What is sonication and how does it enhance dissolution?

Sonication, or ultrasonication, uses high-frequency sound waves to induce a phenomenon called acoustic cavitation in a liquid.[4][5] This process involves the rapid formation and violent collapse of microscopic bubbles.[4][6] The collapse of these bubbles generates intense, localized energy in the form of microjets and shockwaves, which accelerates the breakdown of solid particles, increases the surface area available for interaction with the solvent, and improves mass transfer, thereby significantly speeding up the dissolution process.[4][7][8]

Q3: Is sonication likely to degrade my this compound sample?

Glycolaldehyde is a highly reactive molecule.[1][2] While sonication is primarily a physical process, the extreme temperatures and pressures inside collapsing cavitation bubbles can generate free radicals (like hydroxyl radicals from water) and cause thermal decomposition.[9][10] Studies have shown that sonication can lead to the degradation of some organic compounds, including aldehydes, particularly with prolonged exposure or high power.[11][12][13] Therefore, it is crucial to use the minimum sonication energy and time necessary to achieve dissolution and to implement temperature control to minimize the risk of degradation.

Q4: Does the 13C isotope affect the dissolution process?

No, the presence of a single 13C isotope in the glycolaldehyde molecule does not significantly alter its physical or chemical properties with respect to dissolution. The principles and parameters for dissolving the labeled compound are identical to those for its unlabeled counterpart.

Q5: When should I use a bath sonicator versus a probe sonicator?

  • Bath Sonicators are ideal for routine dissolution of small samples in sealed vials or tubes. They provide indirect, lower-intensity sonication, which is often sufficient for highly soluble compounds like glycolaldehyde and reduces the risk of cross-contamination and aerosol formation.

  • Probe Sonicators deliver direct, high-intensity sonication. They are more powerful and efficient but require careful cleaning. They are generally recommended for larger volumes, more difficult-to-dissolve substances, or when a very rapid dissolution is required. For glycolaldehyde, a probe sonicator should be used with caution at lower power settings to prevent degradation.

Section 2: Experimental Protocols & Workflows

Protocol 1: Standard Dissolution of this compound using a Bath Sonicator

This protocol is recommended for preparing stock solutions up to the solubility limit.

Materials:

  • This compound (solid)

  • High-purity, degassed, deionized water

  • Appropriately sized glass vial with a screw cap

  • Analytical balance

  • Calibrated pipettes

  • Bath sonicator with temperature control (or an ice bath)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound and transfer it to the glass vial.

  • Solvent Addition: Add the calculated volume of degassed, deionized water to the vial to achieve the target concentration.

  • Pre-mixing: Gently swirl the vial to wet the solid material.

  • Sonication:

    • Place the sealed vial in the bath sonicator. Ensure the water level in the bath is consistent with the manufacturer's recommendations and is level with the solution in the vial.[14]

    • Set the sonicator to a moderate power setting.

    • Sonicate in short bursts (e.g., 1-2 minutes) followed by a short resting period. This prevents excessive heat buildup.

    • Maintain the bath temperature at or below room temperature (e.g., 20-25°C) using the sonicator's cooling system or by adding ice to the bath.

  • Inspection: After each sonication cycle, visually inspect the solution. Continue sonication until all solid particles are dissolved and the solution is clear and homogeneous.

  • Finalization: Once dissolved, allow the solution to return to room temperature before use.

Experimental Workflow Diagram

G Start Start Weigh 1. Weigh This compound Start->Weigh AddSolvent 2. Add Degassed Deionized Water Weigh->AddSolvent Sonicate 3. Sonicate in Controlled Bursts AddSolvent->Sonicate Check 4. Visually Inspect for Dissolution Sonicate->Check Check->Sonicate Solid Remains End End: Homogeneous Solution Check->End Clear Solution Loop Particulate Remains

Caption: Workflow for dissolving this compound.

Section 3: Troubleshooting Guide

This guide addresses common issues encountered during the dissolution process.

Problem Potential Cause Recommended Solution
Solution appears cloudy or solid particles remain after several sonication cycles. 1. Insufficient Sonication: Time or power is too low. 2. Approaching Saturation: The concentration is near or above the solubility limit at the current temperature.1. Increase sonication time in 1-2 minute increments. If using a bath sonicator, ensure the vial is in an optimal position for energy transfer.[14] 2. Warm the solution slightly (e.g., to 30-40°C) during sonication, but be cautious of potential degradation. Dilute the sample if necessary.
Solution turns yellow or brown during sonication. Compound Degradation: Excessive sonication power or time has led to localized overheating, causing the aldehyde to caramelize or form chromophores.[15]1. Immediately stop sonication. 2. Discard the solution and prepare a fresh sample. 3. Use shorter sonication pulses, lower the power setting, and ensure the temperature is controlled using a cooling bath.
Excessive foaming occurs (more common with probe sonicators). 1. Probe Position: The sonicator probe is too close to the liquid's surface. 2. High Power: The amplitude/power setting is too high for the sample volume.[16]1. Immerse the probe tip deeper into the solution, but not so deep that it contacts the vessel walls.[16] 2. Reduce the power/amplitude setting. Use a pulsed mode if available.
Results are inconsistent between experiments. Parameter Variation: Inconsistent sonication parameters (time, power, temperature, sample volume, vessel shape).[16]1. Standardize the Protocol: Keep all parameters constant for each experiment: sample volume, vessel size/shape, sonicator power setting, pulse duration, and temperature. 2. Document all parameters meticulously in your lab notebook.

Troubleshooting Logic Diagram

G Start Problem Encountered Incomplete Issue: Incomplete Dissolution Start->Incomplete Solid still present? Discolored Issue: Solution is Discolored Start->Discolored Color change? CheckTime Action: Increase Sonication Time (in short increments) Incomplete->CheckTime CheckTemp Action: Use a Cooling Bath to Control Temperature Incomplete->CheckTemp Is bath warming up? ReducePower Action: Reduce Sonication Power and/or Use Pulsed Mode Discolored->ReducePower ResultFail Resolution: Degradation Suspected. Prepare Fresh Sample. Discolored->ResultFail ResultOK Resolution: Clear, Homogeneous Solution CheckTime->ResultOK CheckTemp->ResultOK

Caption: Troubleshooting decision tree for sonication issues.

Section 4: Quantitative Data

Table 1: Physicochemical Properties of Glycolaldehyde
PropertyValueSource
Molecular Formula C₂H₄O₂[1][2]
Molar Mass 60.052 g/mol [1]
Appearance White Solid[1][2]
Melting Point 97 °C (207 °F)[1][2]
Water Solubility Approx. 725 g/L (Highly Soluble)[2]
Aqueous State In solution, exists in equilibrium as a mixture of hydrated monomers, dimers, and other oligomers.[1][2][1][2]
Table 2: Recommended Sonication Parameters (Bath Sonicator)

These are starting recommendations and may require optimization based on your specific equipment and sample. The primary goal is to use the minimum energy required.

Concentration Range (in water)Sample VolumeRecommended PowerSonication CycleMax TimeTemperature Control
Low (< 100 mM)1-5 mLLow to Medium (30-50%)1 min ON / 30 sec OFF5 minMaintain < 25°C
Medium (100-500 mM)1-5 mLMedium (50-70%)2 min ON / 1 min OFF10 minMaintain < 25°C
High (> 500 mM)1-5 mLMedium to High (60-80%)2 min ON / 1 min OFF15 minCrucial; use ice bath

References

managing the high reactivity of glycolaldehyde in complex mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the highly reactive C2 sugar, glycolaldehyde (B1209225).

Frequently Asked Questions (FAQs)

Q1: My experiment requires quenching a reaction containing glycolaldehyde. What are effective methods to stop its reactivity?

A1: Due to its high reactivity, immediate quenching is critical to prevent unwanted side reactions with media components or target molecules. The appropriate quenching method depends on the downstream analysis.

  • For Analytical Quantification (HPLC, GC-MS): The most effective method is immediate derivatization. This process converts the highly reactive aldehyde into a stable derivative that can be easily quantified. Common derivatizing agents include 2,4-Dinitrophenylhydrazine (DNPH), 3-methyl-2-benzothiazolinone hydrazone (MBTH), or o-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine (B1172632) hydrochloride (PFBOA).[1][2][3] This essentially serves as a quenching and sample preparation step in one.

  • For Preventing Protein Cross-linking: If the goal is to stop glycolaldehyde from cross-linking proteins, a reducing agent like sodium cyanoborohydride can be used. This agent reduces the initial Schiff base adducts formed between glycolaldehyde and primary amines (e.g., lysine (B10760008) residues), preventing the subsequent reactions that lead to cross-linking.[4]

  • General Quenching: For general purposes where derivatization is not desired, rapidly changing the pH or temperature can slow down the reaction rate, but this may not be sufficient to completely halt reactivity. Immediate processing of the sample is always recommended.

Q2: I am observing unexpected adducts and cross-linking in my protein-based experiments involving glycolaldehyde. How can I prevent this?

A2: Glycolaldehyde readily reacts with primary amine groups on proteins, such as the epsilon-amino group of lysine, to form Schiff bases. These initial adducts can then undergo further reactions, including Amadori rearrangement, to form stable ketoamines and subsequently advanced glycation end products (AGEs) and protein cross-links.[4][5]

To mitigate this:

  • pH Control: The formation of Schiff bases is pH-dependent. Lowering the pH can reduce the rate of this initial reaction.

  • Use of Reductants: As mentioned in Q1, the addition of a mild reducing agent like sodium cyanoborohydride can trap the initial Schiff base as a stable secondary amine, preventing further cross-linking reactions.[4]

  • Competition: Introducing a high concentration of a non-essential primary amine-containing molecule can act as a scavenger for glycolaldehyde, though this will complicate the reaction mixture.

Q3: My glycolaldehyde standard seems to degrade quickly, affecting the accuracy of my quantification. How can I improve its stability?

A3: Glycolaldehyde is known for its instability in solution, where it can exist in multiple forms (monomer, dimer, hemiacetal) and is prone to self-condensation (aldol reactions).[6][7]

  • Solvent Choice: The solvent can significantly impact the stability and the equilibrium between its different forms. In methanol (B129727), for instance, glycolaldehyde predominantly exists as a more stable hemiacetal.[6] Consider preparing standards in a solvent that favors a more stable form.

  • Storage Conditions: Prepare fresh standards for each experiment whenever possible. If storage is necessary, store aliquots at low temperatures (e.g., -80°C) in a suitable solvent to minimize degradation.

  • Immediate Derivatization: For analytical purposes, the best practice is to derivatize the glycolaldehyde immediately upon sample collection or standard preparation. This converts it to a stable form for analysis.[1]

Troubleshooting Guides

Problem 1: Poor Reproducibility in Glycolaldehyde Quantification via HPLC or GC-MS
Possible Cause Troubleshooting Steps
Incomplete or inconsistent derivatization Ensure the derivatization agent is in sufficient excess. Optimize reaction time, temperature, and pH for the derivatization reaction to go to completion.[1]
Degradation of glycolaldehyde in the sample or standard before analysis Minimize sample handling time. Keep samples and standards on ice. Derivatize immediately after sample preparation.[1] Prepare fresh standards for each analytical run.
Co-elution with interfering compounds Optimize the chromatographic method (e.g., gradient, temperature program, column stationary phase) to achieve baseline separation of the glycolaldehyde derivative from other matrix components.[8][9]
Volatility and Polarity Issues For GC-MS, ensure proper derivatization to increase volatility and improve chromatographic behavior. For HPLC, ensure the mobile phase is compatible with the polar nature of the analyte or its derivative.[1][8]
Problem 2: Observing Multiple or Unexpected Peaks for Glycolaldehyde in Chromatographic Analysis
Possible Cause Troubleshooting Steps
Existence of multiple forms in solution Glycolaldehyde can exist in equilibrium as a monomer, dimer, and hemiacetal, which can sometimes lead to multiple peaks if the interconversion is slow on the chromatographic timescale.[6] Ensure analytical conditions (e.g., temperature, solvent) favor a single, stable form.
Isomers of the derivative Some derivatization reactions can produce E/Z isomers, resulting in two distinct peaks for a single analyte.[2] This is often reproducible and the peaks can be summed for quantification. Confirm the identity of both peaks using mass spectrometry.
On-column degradation or reaction The high temperatures of a GC inlet can sometimes cause degradation of the analyte. Ensure the derivatized form is thermally stable. If not, HPLC may be a more suitable technique.

Data Presentation: Analytical Methods for Glycolaldehyde

The following table summarizes key parameters for common analytical methods used for glycolaldehyde quantification.

Method Derivatization Agent Detection Principle Limit of Detection (LOD) Key Advantages Reference
HPLC-UV 2,4-Dinitrophenylhydrazine (DNPH)UV AbsorbanceVaries by matrixRobust, reproducible, widely used for carbonyls.[1]
HPLC-Fluorescence 4-methoxy-o-phenylenediamine (4-MPD)FluorescenceHigh sensitivityGood for biological samples where high sensitivity is needed.[1]
LC-MS 3-methyl-2-benzothiazolinone hydrazone (MBTH)Mass SpectrometryHighHigh specificity and can confirm isomer identity.[2]
GC-MS Direct Injection (no derivatization)Mass Spectrometry0.104 g/LRapid analysis time (5.3 min).[8][10]
GC-MS o-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine (PFBOA)Mass SpectrometryNot specifiedSuitable for complex matrices like plasma.[3]

Experimental Protocols

Protocol 1: Derivatization of Glycolaldehyde with DNPH for HPLC-UV Analysis

This protocol is adapted from methods for general carbonyl compound analysis.[1]

  • Reagent Preparation: Prepare a solution of 2,4-Dinitrophenylhydrazine (DNPH) in a suitable solvent (e.g., acetonitrile) with a catalytic amount of acid (e.g., sulfuric acid).

  • Sample Preparation: To 1 mL of the aqueous sample containing glycolaldehyde, add an equal volume of the DNPH reagent solution.

  • Reaction: Vortex the mixture and allow it to react at room temperature for a specified time (e.g., 1 hour), protected from light.

  • Extraction (if necessary): The resulting DNPH-hydrazone derivatives can be extracted from the aqueous solution using a solid-phase extraction (SPE) cartridge or a liquid-liquid extraction with a non-polar solvent like hexane.

  • Analysis: Elute the derivatives from the SPE cartridge with a suitable solvent (e.g., acetonitrile). The eluate is then ready for injection into the HPLC system with UV detection (typically around 360 nm).

Protocol 2: GC-MS Quantification of Glycolaldehyde in Aqueous Solutions

This protocol is based on a validated method for rapid quantification.[8][10]

  • Sample Preparation: Dilute the aqueous sample containing glycolaldehyde 100-fold in acetonitrile. For example, add 100 µL of the sample to a 10 mL volumetric flask and bring to volume with acetonitrile.

  • Internal Standard: An internal standard (e.g., DMSO in water) can be added before bringing the sample to its final volume for improved accuracy.

  • GC-MS Parameters:

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas Flow Rate: 2 mL/min

    • Oven Program: Initial temperature of 80°C, ramp at 60°C/min to a final temperature of 220°C.

    • Capillary Column: Free-fatty acid polyethylene (B3416737) glycol stationary phase.

  • Quantification: Generate a calibration curve using glycolaldehyde standards prepared in the same manner. The concentration is determined by comparing the peak area of the analyte to the calibration curve.

Visualizations

Glycolaldehyde_Reactivity_Pathway GA Glycolaldehyde SchiffBase Schiff Base (Unstable) GA->SchiffBase + Amine Primary Amine (e.g., Lysine) Amine->SchiffBase Reduction Reduction (e.g., NaCNBH3) SchiffBase->Reduction Amadori Amadori Rearrangement SchiffBase->Amadori StableAdduct Stable Secondary Amine (Quenched) Reduction->StableAdduct AGEs Advanced Glycation End Products (AGEs) & Cross-links Amadori->AGEs Analytical_Workflow_Glycolaldehyde Sample Sample containing Glycolaldehyde Derivatization Immediate Derivatization (e.g., with DNPH) Sample->Derivatization StableDerivative Stable Glycolaldehyde Derivative Derivatization->StableDerivative Chromatography Chromatographic Separation (HPLC or GC) StableDerivative->Chromatography Detection Detection (UV, MS, etc.) Chromatography->Detection Quantification Quantification Detection->Quantification

References

Validation & Comparative

comparative analysis of 13C vs 12C glycolaldehyde in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of isotopic labeling in mass spectrometry is critical for robust and accurate quantitative analysis. This guide provides a comparative analysis of 13C-labeled glycolaldehyde (B1209225) versus its unlabeled (12C) counterpart, offering insights into their respective mass spectrometric behavior, supported by established fragmentation data and experimental protocols.

Glycolaldehyde, the simplest monosaccharide, is a molecule of significant interest in various fields, from atmospheric chemistry to metabolomics. The use of stable isotope-labeled internal standards is a cornerstone of quantitative mass spectrometry, mitigating variations in sample preparation and instrument response. 13C-labeled glycolaldehyde serves as an ideal internal standard for the quantification of endogenous 12C-glycolaldehyde due to its chemical identity and near-identical chromatographic behavior, ensuring reliable data. This guide will delve into the expected and observed differences in their mass spectra, providing a practical framework for researchers employing these molecules in their studies.

Data Presentation: Quantitative Comparison of Mass Spectra

The following table summarizes the key mass-to-charge ratios (m/z) for the molecular ions and major fragment ions of 12C-glycolaldehyde and the predicted values for its two commercially available 13C-labeled isomers: Glycolaldehyde-1-13C and Glycolaldehyde-2-13C. The fragmentation of 12C-glycolaldehyde is based on experimental data from the NIST Mass Spectrometry Data Center. The predicted m/z values for the 13C-labeled analogs are based on the known fragmentation pathways and the specific position of the isotopic label.

Feature12C-Glycolaldehyde (Experimental)This compound (Predicted)Glycolaldehyde-2-13C (Predicted)
Molecular Formula C2H4O213C C H4O2C 13C H4O2
Molecular Weight 60.02161.02461.024
Molecular Ion [M]+• 606161
[M-H]+ 596060
[M-CHO]+ 313132
[CHO]+ 293029
[CH2OH]+ 313132

Experimental Protocols

A robust and reproducible experimental protocol is essential for the accurate mass spectrometric analysis of glycolaldehyde. The following method is a synthesis of established gas chromatography-mass spectrometry (GC-MS) protocols for glycolaldehyde.

Sample Preparation:

  • Derivatization: Due to its polarity, glycolaldehyde is often derivatized prior to GC-MS analysis to improve volatility and chromatographic peak shape. A common method is silylation, using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Reaction: To a dried sample containing glycolaldehyde, add 50 µL of pyridine (B92270) and 50 µL of BSTFA with 1% TMCS.

  • Incubation: Cap the vial tightly and heat at 70°C for 60 minutes.

  • Dilution: After cooling to room temperature, the sample can be diluted with an appropriate solvent, such as hexane, before injection.

GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 30-300.

Mandatory Visualization

Experimental Workflow

experimental_workflow Experimental Workflow for Comparative GC-MS Analysis cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis sample Sample containing 12C-Glycolaldehyde mix Mix and Vortex sample->mix is_std 13C-Glycolaldehyde (Internal Standard) is_std->mix dry Dry under Nitrogen mix->dry derivatize Derivatization (e.g., Silylation) dry->derivatize gc_injection GC Injection derivatize->gc_injection gc_separation Chromatographic Separation gc_injection->gc_separation ms_ionization Electron Ionization (70 eV) gc_separation->ms_ionization ms_detection Mass Detection ms_ionization->ms_detection mass_spectra Acquire Mass Spectra ms_detection->mass_spectra peak_integration Peak Integration mass_spectra->peak_integration quantification Quantification peak_integration->quantification

Caption: Workflow for the comparative GC-MS analysis of 12C and 13C-glycolaldehyde.

Fragmentation Pathways

fragmentation_pathways Predicted Fragmentation of 13C-Glycolaldehyde Isomers cluster_13C1 This compound cluster_13C2 Glycolaldehyde-2-13C mol_13C1 [HOCH2-13CHO]+• m/z = 61 frag1_13C1 [HOCH2]+• m/z = 31 mol_13C1->frag1_13C1 - 13CHO frag2_13C1 [13CHO]+ m/z = 30 mol_13C1->frag2_13C1 - HOCH2 mol_13C2 [HO13CH2-CHO]+• m/z = 61 frag1_13C2 [HO13CH2]+• m/z = 32 mol_13C2->frag1_13C2 - CHO frag2_13C2 [CHO]+ m/z = 29 mol_13C2->frag2_13C2 - HO13CH2

Caption: Predicted major fragmentation pathways for 13C-labeled glycolaldehyde isomers.

A Researcher's Guide to Confirming C-C Bond Formation: A Comparative Analysis of ¹³C Labeling and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, unequivocally confirming the formation of a new carbon-carbon (C-C) bond is a cornerstone of synthetic chemistry and mechanistic studies. This guide provides a comprehensive comparison of the use of ¹³C isotope labeling with Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) against alternative analytical techniques. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate method for your research needs.

The strategic introduction of a ¹³C-labeled precursor into a reaction allows for the precise tracking of carbon atoms, providing unambiguous evidence of bond formation. This technique, coupled with powerful analytical methods, offers a definitive advantage over many traditional analytical approaches.

Comparing the Tools: ¹³C Labeling vs. Alternatives

The choice of analytical technique for confirming C-C bond formation depends on the specific research question, the nature of the reactants and products, and the available instrumentation. While ¹³C labeling offers a direct and powerful approach, other methods provide complementary information.

Method Principle Information Provided Advantages Limitations
¹³C Labeling with NMR Spectroscopy Incorporation of a ¹³C isotope into a reactant and subsequent analysis of the product's NMR spectrum. The presence of ¹³C-¹³C coupling or a change in the chemical shift of the labeled carbon provides direct evidence of bond formation.Direct evidence of C-C bond connectivity, stereochemistry, and electronic environment of the new bond.Unambiguous confirmation of bond formation, provides detailed structural information, non-destructive.Requires synthesis of labeled starting materials, lower sensitivity compared to MS, can be complex to interpret.
¹³C Labeling with Mass Spectrometry Incorporation of a ¹³C isotope results in a predictable mass shift in the product molecule, which is detected by MS. Fragmentation patterns can also reveal the location of the label.Confirmation of the incorporation of the labeled carbon atom into the product molecule, providing strong evidence of C-C bond formation.High sensitivity, requires very small sample amounts, can be used for complex mixtures.Provides limited structural information on its own, fragmentation can be complex to interpret.
X-ray Crystallography Diffraction of X-rays by a single crystal of the product molecule to determine the precise three-dimensional arrangement of atoms.Definitive proof of molecular structure, including the newly formed C-C bond, with high precision bond lengths and angles.Provides an unambiguous, high-resolution structure.Requires a suitable single crystal of the product, which can be difficult to obtain. Provides a static picture of the molecule in the solid state.
Kinetic Isotope Effect (KIE) Studies Measurement of the difference in reaction rate when an atom at or near the reactive center is replaced with its heavier isotope (e.g., ¹²C vs. ¹³C).Provides insights into the transition state of the reaction and can infer which bonds are being formed or broken in the rate-determining step.Powerful tool for elucidating reaction mechanisms.Indirectly confirms bond formation, requires precise kinetic measurements, interpretation can be complex.[1][2]

Delving Deeper: Experimental Insights and Protocols

¹³C Labeling with NMR Spectroscopy: A Direct View of Bond Formation

The power of ¹³C NMR in conjunction with isotopic labeling lies in its ability to directly observe the newly formed C-C bond through spin-spin coupling. The natural abundance of ¹³C is only 1.1%, making the probability of two adjacent ¹³C atoms in a molecule negligible. By introducing a ¹³C-labeled reactant, the resulting product will exhibit a characteristic ¹J(¹³C,¹³C) coupling constant if a new bond has formed between the labeled carbon and another carbon atom.

  • Synthesis of ¹³C-labeled Reactant: Synthesize or procure the desired starting material with a ¹³C label at the specific position that will be involved in the C-C bond formation.

  • Reaction Setup: Perform the chemical reaction under the desired conditions using the ¹³C-labeled reactant.

  • Purification: Isolate and purify the product of interest using standard chromatographic techniques.

  • NMR Sample Preparation: Prepare a solution of the purified product in a suitable deuterated solvent.

  • ¹³C NMR Data Acquisition: Acquire a quantitative ¹³C NMR spectrum. This typically involves using a pulse sequence with a longer relaxation delay (D1) to ensure accurate integration of signals.

  • Data Analysis: Analyze the ¹³C NMR spectrum for the presence of ¹³C-¹³C coupling constants (doublets or more complex multiplets) around the expected chemical shifts of the newly formed bond. The magnitude of the coupling constant can also provide information about the nature of the bond (e.g., single, double, or triple).

Experimental_Workflow_13C_NMR cluster_synthesis Synthesis & Reaction cluster_analysis NMR Analysis start Synthesize ¹³C-labeled reactant reaction Perform Reaction start->reaction purify Purify Product reaction->purify sample_prep Prepare NMR Sample purify->sample_prep Isolate Product acquire Acquire ¹³C NMR Data sample_prep->acquire analyze Analyze Spectrum for ¹³C-¹³C Coupling acquire->analyze end Confirmation analyze->end Confirm C-C Bond

Caption: Workflow for C-C bond confirmation using ¹³C labeling and NMR.

¹³C Labeling with Mass Spectrometry: Sensitive Detection of Incorporation

Mass spectrometry offers a highly sensitive method to confirm the incorporation of a ¹³C-labeled carbon atom into the product molecule. The increase in mass of the product by one or more mass units (depending on the number of incorporated ¹³C atoms) provides strong evidence for the formation of the new C-C bond.

  • Synthesis and Reaction: As with the NMR protocol, synthesize the ¹³C-labeled reactant and perform the reaction.

  • Sample Preparation: Prepare a dilute solution of the purified product in a volatile solvent suitable for GC-MS analysis. Derivatization may be necessary for non-volatile compounds to increase their volatility.

  • GC-MS Data Acquisition: Inject the sample into the GC-MS system. The gas chromatograph will separate the components of the mixture, and the mass spectrometer will analyze the mass-to-charge ratio of the eluting compounds.

  • Data Analysis: Compare the mass spectrum of the product from the labeled reaction to that of an unlabeled standard. Look for the expected mass shift in the molecular ion peak and any relevant fragment ions. The presence of this shift confirms the incorporation of the ¹³C label.

Experimental_Workflow_13C_MS cluster_prep Preparation cluster_analysis MS Analysis start Synthesize ¹³C-labeled reactant & React purify Purify Product start->purify sample_prep Prepare GC-MS Sample (with derivatization if needed) purify->sample_prep acquire Acquire GC-MS Data sample_prep->acquire Inject into GC-MS analyze Analyze Mass Spectra for Mass Shift acquire->analyze end Confirmation analyze->end Confirm Label Incorporation

Caption: Workflow for C-C bond confirmation using ¹³C labeling and MS.

Head-to-Head Comparison: A Case Study

To illustrate the complementary nature of these techniques, consider a hypothetical Diels-Alder reaction between a ¹³C-labeled diene and a dienophile.

Technique Hypothetical Quantitative Data Interpretation
¹³C NMR A new signal appears in the product spectrum at 45 ppm, which is a doublet with a coupling constant of 35 Hz.The doublet unequivocally confirms the formation of a new single bond between the labeled carbon and an adjacent carbon in the dienophile. The chemical shift and coupling constant provide information about the electronic environment and hybridization of the newly formed bond.
Mass Spec. The molecular ion peak of the product from the labeled reaction is observed at m/z = 151, while the unlabeled product shows a molecular ion peak at m/z = 150.The +1 mass shift confirms that the ¹³C-labeled diene has been incorporated into the final product, strongly suggesting the formation of the C-C bond.
X-ray The crystal structure reveals a C-C bond length of 1.54 Å between the atoms corresponding to the diene and dienophile fragments.This provides the most definitive and precise structural information, confirming the connectivity and stereochemistry of the newly formed bond with high accuracy.
KIE The reaction with the ¹³C-labeled diene is found to be 4% slower than the reaction with the unlabeled diene (k¹²/k¹³ = 1.04).[2]This normal kinetic isotope effect suggests that the C-C bond is being formed in the rate-determining step of the reaction, providing mechanistic insight that complements the structural confirmation from other methods.

Logical Relationships in Method Selection

The choice of method is often guided by a logical progression of inquiry, starting with the most direct and accessible techniques.

Method_Selection_Logic cluster_primary Primary Confirmation cluster_secondary Further Characterization start Is C-C Bond Formation Confirmed? nmr ¹³C NMR (Direct Evidence) start->nmr Direct structural proof needed? ms Mass Spectrometry (High Sensitivity) start->ms High sensitivity needed? xray X-ray Crystallography (Definitive Structure) nmr->xray Absolute stereochemistry required? kie Kinetic Isotope Effect (Mechanistic Insight) nmr->kie Reaction mechanism unclear? ms->xray Detailed 3D structure needed? end Comprehensive Understanding of C-C Bond Formation xray->end kie->end

Caption: Logical flow for selecting analytical methods.

Conclusion

Confirming the formation of a C-C bond is a critical step in chemical research. While various techniques can provide evidence, the use of ¹³C isotopic labeling in conjunction with NMR and mass spectrometry offers a powerful and direct approach. NMR provides unambiguous structural information about the newly formed bond, while mass spectrometry offers high sensitivity for confirming label incorporation. For definitive structural elucidation, X-ray crystallography remains the gold standard, provided a suitable crystal can be obtained. Kinetic isotope effect studies, on the other hand, offer invaluable insights into the reaction mechanism. By understanding the strengths and limitations of each method, researchers can select the most appropriate tool to confidently and accurately characterize the outcomes of their chemical transformations.

References

A Comparative Guide to the Quantitative Analysis of Glycolaldehyde: Accuracy and Precision Using Glycolaldehyde-1-13C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The use of a stable isotope-labeled internal standard, such as Glycolaldehyde-1-13C, is widely recognized as the gold standard for quantitative analysis by mass spectrometry. This is due to its ability to mimic the analyte throughout the entire analytical process, from sample preparation to detection, thereby correcting for variations and matrix effects that can compromise the accuracy and precision of the results.

Comparison of Quantitative Performance

The following table summarizes the expected performance of quantifying glycolaldehyde (B1209225) using an isotope dilution method with this compound against other common calibration strategies. The data for the alternative methods are derived from a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of unlabeled glycolaldehyde[1][2][3].

Parameter Isotope Dilution using this compound (GC-MS or LC-MS/MS) External Standard Calibration (GC-MS) Internal Standard (Non-Isotopic) Calibration (GC-MS)
Accuracy Very High (>95%)[4]Moderate to High (>90%)[1][2][3]High (>90%)[1][2][3]
Precision (RSD) Very High (<5%)High (<4% intra-day and inter-day)[1][2][3]High (<4% intra-day and inter-day)[1][2][3]
Correction for Matrix Effects ExcellentPoorGood
Correction for Sample Loss ExcellentPoorGood
Linearity ExcellentGoodGood
Limit of Detection (LOD) Method Dependent (expected to be low)0.104 g/L (GC-MS)[1][2][3]0.104 g/L (GC-MS)[1][2][3]
Limit of Quantification (LOQ) Method Dependent (expected to be low)0.315 g/L (GC-MS)[1][2][3]0.315 g/L (GC-MS)[1][2][3]

Key Advantages of Using this compound:

  • Enhanced Accuracy and Precision: By compensating for variations in sample preparation, injection volume, and ionization efficiency, stable isotope-labeled internal standards provide superior accuracy and precision compared to other calibration methods[4].

  • Effective Matrix Effect Compensation: Co-elution of the analyte and the labeled internal standard ensures that both are subjected to the same matrix effects, which are then normalized during data analysis[5].

  • Reliable Correction for Sample Loss: Any loss of analyte during sample extraction and processing is mirrored by a proportional loss of the internal standard, leading to a reliable quantification[5].

Experimental Protocols

Protocol 1: Quantification of Glycolaldehyde using GC-MS with External/Internal Standard Calibration

This protocol is based on the validated method by Zulu et al. (2020)[1][2][3].

1. Sample Preparation:

  • Dilute the aqueous sample containing glycolaldehyde 100-fold in acetonitrile (B52724) (ACN).

  • For internal standard calibration, add a known concentration of a suitable internal standard (e.g., 10% DMSO in water) to the diluted sample.

  • Vortex the solution for 1 minute.

2. GC-MS Analysis:

  • GC System: Agilent 7890B GC or equivalent.

  • Column: Free-fatty acid polyethylene (B3416737) glycol capillary column.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250°C.

  • Split Ratio: 50:1.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, then ramp at 60°C/min to a final temperature of 220°C, and hold for 2 minutes.

  • Carrier Gas: Helium at a flow rate of 2 mL/min.

  • MS System: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Scan mode (m/z 30-200) for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantification.

3. Calibration:

  • External Standard: Prepare a series of calibration standards of unlabeled glycolaldehyde in ACN and analyze them under the same GC-MS conditions. Construct a calibration curve by plotting the peak area of glycolaldehyde against its concentration.

  • Internal Standard: Prepare calibration standards containing a fixed concentration of the internal standard and varying concentrations of unlabeled glycolaldehyde. Construct a calibration curve by plotting the ratio of the peak area of glycolaldehyde to the peak area of the internal standard against the concentration of glycolaldehyde.

Protocol 2: Proposed Isotope Dilution Method for Glycolaldehyde Quantification using this compound

This proposed protocol adapts the above GC-MS method for use with a stable isotope-labeled internal standard.

1. Sample Preparation:

  • To a known volume of the sample, add a precise amount of this compound solution of a known concentration.

  • Dilute the mixture 100-fold in acetonitrile (ACN).

  • Vortex the solution for 1 minute.

2. GC-MS/MS or LC-MS/MS Analysis:

  • Instrumentation: A GC-MS/MS or LC-MS/MS system capable of differentiating between the molecular ions of unlabeled glycolaldehyde and this compound.

  • Chromatographic Conditions: Optimize the chromatographic method to achieve good separation of glycolaldehyde from other matrix components.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) for LC-MS/MS or Electron Ionization (EI) for GC-MS/MS.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is recommended for the highest selectivity and sensitivity. Monitor specific precursor-product ion transitions for both unlabeled glycolaldehyde and this compound.

3. Quantification:

  • Calculate the ratio of the peak area of the native glycolaldehyde to the peak area of the this compound internal standard.

  • Determine the concentration of the native glycolaldehyde in the sample using a calibration curve constructed by analyzing standards containing known concentrations of the native analyte and a fixed concentration of the internal standard.

Visualizations

Signaling Pathway

Glycolaldehyde is a precursor to Advanced Glycation End Products (AGEs), which are implicated in various pathologies, including diabetic complications. The binding of AGEs to their receptor (RAGE) triggers a signaling cascade leading to oxidative stress and cellular dysfunction.

Glycolaldehyde_AGE_RAGE_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Glycolaldehyde Glycolaldehyde AGEs Advanced Glycation End Products (AGEs) Glycolaldehyde->AGEs Non-enzymatic glycation RAGE RAGE Receptor AGEs->RAGE Binding ROS Reactive Oxygen Species (ROS) RAGE->ROS Activation NFkB NF-κB Activation ROS->NFkB MAPK MAPK Activation ROS->MAPK Inflammation Inflammation NFkB->Inflammation Apoptosis Apoptosis MAPK->Apoptosis

Caption: Glycolaldehyde-induced AGE-RAGE signaling pathway.

Experimental Workflows

The following diagrams illustrate the logical flow of the quantification methods.

External_Standard_Workflow start Start prep_sample Sample Preparation (Dilution) start->prep_sample prep_standards Prepare Calibration Standards start->prep_standards gcms_analysis GC-MS Analysis prep_sample->gcms_analysis prep_standards->gcms_analysis calibration_curve Construct Calibration Curve (Peak Area vs. Concentration) gcms_analysis->calibration_curve quantification Quantify Analyte in Sample calibration_curve->quantification end End quantification->end

Caption: External standard calibration workflow.

Isotope_Dilution_Workflow start Start add_is Add this compound (Internal Standard) to Sample and Calibration Standards start->add_is prep Sample Preparation (Dilution) add_is->prep ms_analysis GC-MS/MS or LC-MS/MS Analysis prep->ms_analysis ratio_calc Calculate Peak Area Ratio (Analyte / Internal Standard) ms_analysis->ratio_calc calibration_curve Construct Calibration Curve (Area Ratio vs. Concentration) ratio_calc->calibration_curve quantification Quantify Analyte in Sample calibration_curve->quantification end End quantification->end

Caption: Isotope dilution workflow with this compound.

References

A Researcher's Guide to Control Experiments in 13C-Glycolaldehyde Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of essential control experiments for studying glycolaldehyde (B1209225) metabolism using 13C isotope tracers. We present experimental data, detailed protocols, and visual workflows to ensure the accuracy and reproducibility of your metabolic flux analyses.

The Critical Role of Controls in 13C-Labeling Studies

Comparison of Key Control Experiments

Properly controlled experiments are the bedrock of reliable metabolic flux analysis. Below is a comparison of essential control setups for a typical 13C-glycolaldehyde labeling study.

Control Experiment Purpose Key Comparison Metrics Expected Outcome
Vehicle Control To account for any metabolic changes induced by the solvent used to dissolve glycolaldehyde.Mass isotopologue distributions (MIDs) of key metabolites.No significant enrichment of 13C in downstream metabolites of glycolaldehyde. MIDs should be at natural abundance levels.
Unlabeled Glycolaldehyde Control To assess the impact of unlabeled glycolaldehyde on cellular metabolism and to serve as a baseline for mass spectrometry analysis.MIDs of target metabolites; cell viability and growth rates.MIDs of all metabolites should reflect natural 13C abundance (~1.1%). This control helps to correct for the natural abundance of 13C in subsequent analyses.
Biological Control (e.g., Knockout Strain) To confirm that the observed 13C labeling is dependent on a specific metabolic pathway.Comparison of 13C enrichment in downstream metabolites between the wild-type and knockout strain.In a strain lacking a key enzyme for glycolaldehyde metabolism (e.g., aldehyde dehydrogenase), the incorporation of 13C from labeled glycolaldehyde into downstream metabolites should be significantly reduced or absent.
No-Cell Control To check for abiotic conversion or degradation of the labeled substrate in the culture medium.13C enrichment in potential breakdown products in the medium over time.No significant appearance of 13C-labeled metabolites in the cell-free medium, indicating that the observed metabolic conversions are cell-dependent.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from a 13C-glycolaldehyde labeling experiment and its corresponding controls. The data represents the percentage of M+2 isotopologues (indicating the incorporation of the two carbon atoms from [U-13C2]glycolaldehyde) in key downstream metabolites.

Metabolite Experimental Group ([U-13C2]Glycolaldehyde) Vehicle Control Unlabeled Glycolaldehyde Control Biological Control (ΔaldA)
Glycolate95%<1%<1%5%
Glyoxylate85%<1%<1%3%
Acetyl-CoA15%<1%<1%2%
Malate10%<1%<1%1%

Data is illustrative and will vary based on the experimental system.

Experimental Protocols

General 13C-Glycolaldehyde Labeling Protocol

This protocol outlines a general workflow for tracing the metabolism of uniformly labeled 13C-glycolaldehyde in a cell culture system.

Materials:

  • Cell line of interest (e.g., E. coli, mammalian cells)

  • Appropriate culture medium

  • [U-13C2]glycolaldehyde (uniformly labeled with 13C)

  • Unlabeled glycolaldehyde

  • Vehicle for dissolving glycolaldehyde (e.g., sterile water, DMSO)

  • Quenching solution (e.g., 60% methanol, -20°C)

  • Extraction solvent (e.g., 80% methanol)

  • LC-MS/MS or GC-MS system

Procedure:

  • Cell Culture: Culture cells to the desired density (e.g., mid-log phase).

  • Medium Exchange: Replace the standard culture medium with a fresh medium containing either:

    • [U-13C2]glycolaldehyde (Experimental Group)

    • Vehicle alone (Vehicle Control)

    • Unlabeled glycolaldehyde (Unlabeled Control)

  • Incubation: Incubate the cells for a predetermined time course (e.g., 0, 5, 15, 30, 60 minutes) to monitor the dynamics of label incorporation.

  • Metabolism Quenching: Rapidly quench metabolic activity by adding ice-cold quenching solution.

  • Metabolite Extraction: Extract intracellular metabolites using an appropriate solvent.

  • Sample Analysis: Analyze the metabolite extracts using LC-MS/MS or GC-MS to determine the mass isotopologue distributions of target metabolites.[2]

  • Data Analysis: Correct for natural 13C abundance using the data from the unlabeled glycolaldehyde control.[1]

Protocol for Biological Control using a Knockout Strain

This protocol utilizes a knockout strain to validate the involvement of a specific enzyme in glycolaldehyde metabolism.

Materials:

  • Wild-type strain

  • Knockout strain (e.g., deficient in an aldehyde dehydrogenase like aldA)[3]

  • All materials listed in the general protocol

Procedure:

  • Parallel Cultures: Culture both the wild-type and knockout strains under identical conditions.

  • Labeling: Expose both strains to [U-13C2]glycolaldehyde as described in the general protocol.

  • Analysis: Perform quenching, extraction, and MS analysis for both strains.

  • Comparison: Compare the 13C enrichment in downstream metabolites between the wild-type and knockout strains. A significant reduction in label incorporation in the knockout strain confirms the role of the deleted enzyme.[3]

Visualizing Metabolic Pathways and Workflows

Diagrams are essential for visualizing the complex relationships in metabolic studies. Below are Graphviz diagrams illustrating a key metabolic pathway for glycolaldehyde and a typical experimental workflow.

Glycolaldehyde_Metabolism Glycolaldehyde Metabolic Pathway Glycolaldehyde [U-13C2]Glycolaldehyde Glycolate [U-13C2]Glycolate Glycolaldehyde->Glycolate Aldehyde Dehydrogenase (e.g., AldA) Glyoxylate [U-13C2]Glyoxylate Glycolate->Glyoxylate AcetylCoA [1,2-13C]Acetyl-CoA Glyoxylate->AcetylCoA TCACycle TCA Cycle AcetylCoA->TCACycle

Caption: A simplified pathway of glycolaldehyde metabolism.

Experimental_Workflow 13C-Glycolaldehyde Experimental Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis CellCulture Cell Culture (Experimental & Control Groups) Labeling Addition of 13C-Glycolaldehyde / Controls CellCulture->Labeling Quenching Metabolism Quenching Labeling->Quenching Extraction Metabolite Extraction Quenching->Extraction MS_Analysis LC-MS/MS or GC-MS Analysis Extraction->MS_Analysis DataProcessing Data Processing & Isotope Correction MS_Analysis->DataProcessing FluxAnalysis Metabolic Flux Analysis DataProcessing->FluxAnalysis

Caption: A typical workflow for 13C metabolic flux analysis.

Alternative Approaches and Considerations

While 13C is the most common isotope for metabolic tracing, other stable isotopes like deuterium (B1214612) (2H) can also be used, sometimes in combination with 13C, to provide additional information on redox metabolism. Furthermore, the choice of labeled carbon positions on the glycolaldehyde molecule (e.g., [1-13C]glycolaldehyde vs. [U-13C2]glycolaldehyde) can be tailored to investigate specific reactions.[4]

It is also crucial to ensure that the introduction of the labeled substrate does not induce toxicity or significantly alter the metabolic state of the cells, which can be assessed by monitoring cell viability and growth rates in the unlabeled control group.

By implementing these rigorous control experiments, researchers can confidently and accurately delineate the metabolic fate of glycolaldehyde, paving the way for a deeper understanding of cellular metabolism and the development of novel therapeutic strategies.

References

Unveiling Carbon Fates: A Comparative Guide to Glycolaldehyde-1-13C in Metabolic Tracing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate web of metabolic pathways is paramount. Stable isotope tracers are indispensable tools in this endeavor, and Glycolaldehyde-1-13C is emerging as a valuable probe for specific metabolic questions. This guide provides an objective comparison of this compound with other common carbon tracers, supported by experimental principles and detailed protocols, to aid in the selection of the optimal tool for your research needs.

Core Principles: Tracing Carbon with this compound

This compound is a stable isotope-labeled form of glycolaldehyde (B1209225), the simplest monosaccharide. By introducing this labeled compound into a biological system, researchers can track the journey of the 13C-labeled carbon atom as it is incorporated into various downstream metabolites. This technique, known as metabolic flux analysis, allows for the quantification of the activity of metabolic pathways.[1]

The primary analytical methods for detecting the incorporation of 13C are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2][3] These techniques can identify and quantify the 13C enrichment in different molecules, providing a detailed picture of metabolic fluxes.

Performance Comparison: this compound vs. Alternative Tracers

The choice of a 13C tracer is critical and depends on the specific metabolic pathway under investigation. While universally labeled glucose ([U-13C6]glucose) is a common choice for a broad overview of central carbon metabolism, this compound offers a more targeted approach.

FeatureThis compound[U-13C6]Glucose[1,2-13C2]Glucose[U-13C5]Glutamine
Primary Application Tracing pathways involving two-carbon units, advanced glycation end product (AGE) formation.General overview of central carbon metabolism (glycolysis, pentose (B10789219) phosphate (B84403) pathway, TCA cycle).Precise estimation of glycolysis and pentose phosphate pathway fluxes.[4]Analysis of the tricarboxylic acid (TCA) cycle and anaplerotic reactions.[4]
Metabolic Entry Point Can enter glycolysis at the level of glycolaldehyde or be a precursor to other metabolites.Enters at the beginning of glycolysis.Enters at the beginning of glycolysis.Enters the TCA cycle via conversion to α-ketoglutarate.
Information Richness High specificity for pathways utilizing glycolaldehyde. Can elucidate the origin of the carbonyl carbon in subsequent products.High, provides a broad picture of carbon distribution.High for upper glycolysis and the pentose phosphate pathway.High for TCA cycle intermediates.
Potential for Pathway-Specific Insights Excellent for studying the formation of advanced glycation end products (AGEs) and their role in disease.Good, but can be complex to deconvolute specific pathway contributions without additional tracers.Excellent for resolving fluxes between glycolysis and the pentose phosphate pathway.Excellent for understanding TCA cycle dynamics and glutamine metabolism.
Inferred Relative Flux Measurement Precision High for targeted pathways.Moderate to High, depending on the pathway and analytical method.High for targeted pathways.High for targeted pathways.

Experimental Protocols

General Workflow for Metabolic Labeling with this compound

The following is a generalized protocol for a cell culture-based metabolic labeling experiment. Specific parameters such as cell type, culture conditions, and tracer concentration should be optimized for each experimental system.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Cell Seeding & Growth C Medium Exchange to Labeling Medium A->C B Prepare this compound Labeling Medium B->C D Incubation for Defined Time Points C->D E Metabolite Extraction D->E F Sample Derivatization (for GC-MS) E->F Optional G LC-MS or GC-MS Analysis E->G H NMR Analysis E->H F->G I Data Analysis & Flux Calculation G->I H->I

Fig. 1: General experimental workflow for metabolic tracing.

1. Cell Culture and Preparation:

  • Culture cells to the desired confluency in standard growth medium.

  • Ensure cells are in a logarithmic growth phase for optimal metabolic activity.

2. Preparation of Labeling Medium:

  • Prepare the desired cell culture medium, replacing the standard carbon source (e.g., glucose) with a known concentration of this compound. The final concentration will need to be optimized based on the cell type and experimental goals.

3. Labeling Experiment:

  • Remove the standard growth medium from the cells.

  • Wash the cells with phosphate-buffered saline (PBS) to remove any residual unlabeled metabolites.

  • Add the pre-warmed this compound labeling medium to the cells.

  • Incubate the cells for various time points to track the dynamic incorporation of the 13C label.

4. Metabolite Extraction:

  • At each time point, rapidly quench metabolism by, for example, aspirating the medium and adding ice-cold extraction solvent (e.g., 80% methanol).

  • Scrape the cells and collect the cell lysate.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.

5. Sample Analysis:

  • Mass Spectrometry (MS): Analyze the extracted metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS). For GC-MS, a derivatization step is typically required to make the metabolites volatile.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Analyze the extracted metabolites using 1H or 13C NMR to determine the position and extent of 13C labeling.

6. Data Analysis:

  • Process the raw MS or NMR data to identify and quantify the mass isotopologues of the metabolites of interest.

  • Use metabolic flux analysis software to calculate the relative or absolute fluxes through the metabolic pathways.

Visualizing Metabolic Pathways: The Role of Glycolaldehyde in AGE Formation and RAGE Signaling

Glycolaldehyde is a known precursor to the formation of Advanced Glycation End Products (AGEs), which are implicated in the pathogenesis of various diseases, including diabetic complications.[5][6] The interaction of AGEs with their receptor (RAGE) triggers a signaling cascade that can lead to inflammation and cellular damage.[7][8]

G cluster_formation AGE Formation cluster_signaling RAGE Signaling Glycolaldehyde This compound AGE Advanced Glycation End Product (AGE) (13C-labeled) Glycolaldehyde->AGE Protein Protein/Lipid Protein->AGE RAGE RAGE Receptor AGE->RAGE NFkB NF-κB Activation RAGE->NFkB ROS Reactive Oxygen Species (ROS) Production RAGE->ROS Inflammation Inflammation & Cellular Damage NFkB->Inflammation ROS->Inflammation

Fig. 2: Glycolaldehyde in AGE formation and RAGE signaling.

Applications in Drug Development

The use of this compound extends to various stages of drug development:

  • Target Validation: By tracing the metabolic fate of this compound, researchers can validate the engagement of drug targets that are involved in specific metabolic pathways.

  • Mechanism of Action Studies: Understanding how a drug alters the metabolism of this compound can provide insights into its mechanism of action.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Stable isotope tracers can be used in PK/PD studies to track the metabolism of a drug and its effects on endogenous metabolic pathways.[1]

  • Screening for Modulators of AGE Formation: this compound can be used in high-throughput screening assays to identify compounds that inhibit the formation of AGEs, which are therapeutic targets for various diseases.

Conclusion

This compound is a powerful and specific tool for researchers investigating metabolic pathways involving two-carbon units and the formation of advanced glycation end products. While it may not offer the broad overview of a universally labeled tracer like [U-13C6]glucose, its specificity provides a significant advantage for targeted research questions. By carefully considering the experimental goals and the principles outlined in this guide, researchers can effectively leverage this compound to gain deeper insights into the complexities of cellular metabolism and accelerate the drug discovery process.

References

quantitative comparison of reaction kinetics with labeled vs unlabeled glycolaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the reaction kinetics of small molecules like glycolaldehyde (B1209225) is fundamental. This guide provides a quantitative comparison of the reaction kinetics of isotopically labeled versus unlabeled glycolaldehyde. By leveraging the kinetic isotope effect (KIE), we can gain insights into reaction mechanisms, transition states, and the impact of isotopic substitution on reaction rates.

This document summarizes available experimental data, details the methodologies used to obtain this data, and provides a theoretical framework for understanding the observed kinetic differences.

Introduction to the Kinetic Isotope Effect (KIE)

The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes.[1] It is a powerful tool for elucidating reaction mechanisms. The KIE is expressed as the ratio of the rate constant of the reaction with the light isotope (k_light) to the rate constant with the heavy isotope (k_heavy).

A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. For example, replacing a hydrogen atom with a deuterium (B1214612) atom at a position where C-H bond cleavage occurs will typically result in a significant slowing of the reaction rate (a "normal" KIE, kH/kD > 1).[2]

A secondary kinetic isotope effect occurs when no bonds to the isotopically labeled atom are broken in the rate-determining step. These effects are generally smaller than primary KIEs and can be either "normal" (k_light/k_heavy > 1) or "inverse" (k_light/k_heavy < 1).[2]

Quantitative Comparison of Reaction Kinetics

Direct experimental data quantitatively comparing the reaction kinetics of labeled and unlabeled glycolaldehyde is limited. However, a significant primary deuterium kinetic isotope effect has been reported for the enzyme-catalyzed reduction of glycolaldehyde.

Enzyme-Catalyzed Reduction of Glycolaldehyde

A study on the hydride transfer from NADH (nicotinamide adenine (B156593) dinucleotide) to glycolaldehyde, catalyzed by glycerol-3-phosphate dehydrogenase mutants, revealed a primary deuterium kinetic isotope effect (¹DKIE).[3] When deuterated NADH (NADL) was used, the reaction rate was significantly slower compared to the reaction with unlabeled NADH.

Reaction TypeLabeled ReactantUnlabeled Reactant¹DKIE (kH/kD) on kcat/KGAReference
Enzyme-Catalyzed Hydride TransferDeuterated NADH (NADL) + GlycolaldehydeNADH + Glycolaldehyde2.4 - 2.9[3]

This normal and large KIE indicates that the cleavage of the C-D bond in deuterated NADH is a rate-limiting step in the enzymatic reduction of glycolaldehyde.

Reaction Kinetics of Unlabeled Glycolaldehyde

While direct comparative data for other reaction types is scarce, extensive research has been conducted on the kinetics of unlabeled glycolaldehyde in various important reactions. This data provides a baseline for theoretically predicting the effect of isotopic labeling.

Oxidation by Hydroxyl Radicals

The gas-phase oxidation of glycolaldehyde by hydroxyl (OH) radicals is a crucial process in atmospheric chemistry. The reaction proceeds primarily through hydrogen abstraction from either the aldehydic or the hydroxymethyl group.

ReactantTemperature (K)Rate Constant (cm³ molecule⁻¹ s⁻¹)Reference
OH Radical2983.83 x 10⁻¹¹[4]
OH Radical240 - 362(8.0 ± 0.8) x 10⁻¹²[5]

Deuterating the aldehydic C-H bond would be expected to exhibit a significant primary KIE in this reaction, as this bond is directly broken during hydrogen abstraction.

Aqueous-Phase Reactions with Amines (Maillard Reaction)

Glycolaldehyde readily participates in Maillard-type reactions with amines and ammonium (B1175870) sulfate (B86663) in aqueous solutions. These reactions are relevant in atmospheric aerosol chemistry and food science. The kinetics are pH-dependent.

ReactantpHSecond-Order Rate Constant (M⁻¹ s⁻¹)Reference
Methylamine3 - 6pH-dependent, generally < 10⁻⁴[6]
Glycine3 - 6pH-dependent, generally < 10⁻⁴[6]
Ammonium Sulfate (AS)3 - 6pH-dependent, generally < 10⁻⁴[6]

The initial step of the Maillard reaction involves the nucleophilic attack of the amine on the carbonyl carbon of glycolaldehyde. Isotopic substitution at the carbonyl carbon (¹³C) could lead to a small secondary KIE, providing insights into the transition state of this addition step.

Theoretical Framework for Isotopic Effects on Glycolaldehyde Reactions

Based on the principles of the kinetic isotope effect, we can predict how isotopic labeling would influence the kinetics of various glycolaldehyde reactions.

  • Deuterium Labeling (H vs. D):

    • Primary KIE: For reactions involving the cleavage of a C-H bond in the rate-determining step, such as oxidation by OH radicals at the aldehydic position, a significant normal KIE (kH/kD > 1) is expected. This is due to the lower zero-point energy of the C-D bond compared to the C-H bond, requiring more energy to break.

    • Secondary KIE: If the C-H bond is not broken in the rate-determining step, a smaller secondary KIE may be observed. For example, in the nucleophilic addition of an amine to the carbonyl group, deuteration at the α-carbon might result in a small KIE due to changes in hyperconjugation or steric effects in the transition state.

  • Carbon-13 Labeling (¹²C vs. ¹³C):

    • Primary KIE: In reactions where a C-C bond is cleaved, such as in retro-aldol reactions, labeling one of the carbons with ¹³C would be expected to result in a small normal KIE (k¹²/k¹³ > 1).

    • Secondary KIE: For reactions where bonds to the labeled carbon are not broken, such as nucleophilic attack at the ¹³C-labeled carbonyl carbon, a very small secondary KIE might be observed, reflecting changes in the vibrational frequencies of bonds to the isotopic center in the transition state.

Experimental Protocols

Determination of Deuterium KIE in Enzyme-Catalyzed Reduction

The primary deuterium kinetic isotope effect for the GPDH-catalyzed reduction of glycolaldehyde was determined by monitoring the reaction progress spectrophotometrically.

  • Reactant Preparation: Solutions of NADH and deuterated NADH (NADD) were prepared. Glycolaldehyde solutions were prepared from the spontaneous breakdown of the dimer.

  • Kinetic Assays: The initial velocities of the oxidation of NADL (L = H or D) by glycolaldehyde were calculated from the change in absorbance at 340 nm. The reactions were initiated by the addition of the enzyme (GPDH mutants).

  • Data Analysis: The kinetic parameters (kcat and Km) were determined by fitting the dependence of the initial reaction rate on the substrate concentration to the Michaelis-Menten equation. The KIE was then calculated as the ratio of (kcat/Km) for NADH to that for NADD.[3]

Measurement of Unlabeled Glycolaldehyde Reaction with Amines by NMR

The kinetics of the aqueous-phase reactions of glycolaldehyde with methylamine, glycine, and ammonium sulfate were measured using Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Sample Preparation: Stock solutions of glycolaldehyde dimer, amines, and ammonium sulfate were prepared in D₂O. The pH was adjusted using deuterated acetic acid or sodium phosphate.

  • NMR Data Acquisition: The reactants were mixed in an NMR tube, and ¹H NMR spectra were acquired over time to monitor the loss of reactant signals.

  • Data Analysis: Second-order rate constants were derived from the initial loss rates of the reactant NMR signals.[6][7]

Stopped-Flow Spectroscopy for Fast Reaction Kinetics

For very fast reactions, such as the reaction of glycolaldehyde with certain nucleophiles, stopped-flow spectroscopy is a suitable technique.

  • Instrumentation: A stopped-flow instrument rapidly mixes two reactant solutions and then stops the flow, allowing for the monitoring of the reaction in an observation cell.[8]

  • Measurement: The progress of the reaction is typically followed by monitoring changes in UV-Vis absorbance or fluorescence over a timescale of milliseconds.[9]

  • Application to Glycolaldehyde: The reaction between N-acetyl-cysteine and glycolaldehyde was followed by stopped-flow spectroscopy with UV/Vis detection to determine the kinetic rate constant for thiohemiacetal formation.[10]

Visualizing Reaction Pathways and Experimental Workflows

Glycolaldehyde_Oxidation_Pathway cluster_reactants Reactants GA Glycolaldehyde (HOCH₂CHO) P1 HOCH₂CO• + H₂O GA->P1 H-abstraction from -CHO group P2 •CH(OH)CHO + H₂O GA->P2 H-abstraction from -CH₂OH group OH OH Radical

Caption: Oxidation pathways of glycolaldehyde by hydroxyl radicals.

Maillard_Reaction_Initial_Step cluster_reactants Reactants Glycolaldehyde Glycolaldehyde Intermediate Carbinolamine (Unstable Intermediate) Glycolaldehyde->Intermediate Nucleophilic Attack Amine Primary Amine (R-NH₂) SchiffBase Schiff Base + H₂O Intermediate->SchiffBase Dehydration

Caption: Initial steps of the Maillard reaction with glycolaldehyde.

KIE_Measurement_Workflow Reactants Prepare Reactants (Labeled and Unlabeled) Initiate Initiate Reaction Reactants->Initiate Monitor Monitor Reaction Progress (e.g., NMR, Spectrophotometry) Initiate->Monitor Data Acquire Kinetic Data Monitor->Data Calculate Calculate Rate Constants (k_light and k_heavy) Data->Calculate KIE Determine KIE (k_light / k_heavy) Calculate->KIE

Caption: General workflow for determining the kinetic isotope effect.

References

Comparative Guide to the Efficiency of Carbon-Conserving Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, enhancing the efficiency of carbon fixation and conversion is a cornerstone of metabolic engineering and synthetic biology. This guide provides an objective comparison of various natural and engineered carbon-conserving metabolic pathways, supported by experimental data, detailed protocols, and clear visual representations of the mechanisms involved.

Natural Carbon Fixation Pathways: A Comparative Analysis

Nature has evolved several pathways for carbon fixation, with the Calvin-Benson-Bassham (CBB) cycle, utilizing the enzyme RuBisCO, being the most prevalent. However, alternative pathways, such as the C4 photosynthetic pathway which employs PEP carboxylase, offer significant advantages in certain conditions.

The primary distinction between RuBisCO and PEP carboxylase lies in their substrate specificity and reaction efficiency. RuBisCO can react with both carbon dioxide and oxygen, with the latter leading to a wasteful process called photorespiration. In contrast, PEP carboxylase has a much higher affinity for bicarbonate and is not inhibited by oxygen, making it a more efficient carbon-fixing enzyme in environments with high oxygen and low carbon dioxide concentrations.[1]

Quantitative Comparison of Carboxylase Activity

The table below summarizes the key differences in the activity of RuBisCO and PEP carboxylase, highlighting the superior kinetic properties of PEP carboxylase.

EnzymeSubstrateKcat (s⁻¹)Km (CO₂/HCO₃⁻) (µM)Oxygenase ActivitySource
RuBisCOCO₂2-1010-25Yes[2][3]
PEP CarboxylaseHCO₃⁻30-1005-10No[1][4]

Engineered and Synthetic Carbon-Conserving Pathways

Metabolic engineering has enabled the development of novel pathways that enhance carbon conservation for the production of valuable chemicals. These approaches often involve the introduction of heterologous enzymes or the rewiring of native metabolic networks.

Synthetic Pathway for Ethylene (B1197577) Glycol to Acetyl-CoA Conversion

A synthetic pathway has been engineered in Escherichia coli to convert ethylene glycol (EG), a product derivable from plastic waste or CO₂, into acetyl-CoA without carbon loss.[5] Natural pathways for EG assimilation have a low carbon efficiency, yielding only 0.5 mol of acetyl-CoA per mole of EG.[5] The synthetic route, however, theoretically allows for a 1:1 conversion.

This engineered pathway involves the enzymes ethylene glycol dehydrogenase, D-arabinose 5-phosphate aldolase, D-arabinose 5-phosphate isomerase, D-ribulose 5-phosphate 3-epimerase, D-xylulose 5-phosphate phosphoketolase, and phosphate (B84403) acetyltransferase.[5] Experimental validation using ¹³C-labeled EG demonstrated that this synthetic pathway could contribute up to 16.1% of the total acetyl-CoA pool in the engineered E. coli strain.[6]

Ethylene_Glycol_to_AcetylCoA cluster_natural Natural Pathway (Low Efficiency) cluster_synthetic Synthetic Pathway (Carbon Conserving) EG_nat Ethylene Glycol Glycolaldehyde_nat Glycolaldehyde (B1209225) EG_nat->Glycolaldehyde_nat Glycolate Glycolate Glycolaldehyde_nat->Glycolate Glyoxylate Glyoxylate Glycolate->Glyoxylate Malate Malate Glyoxylate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate AcetylCoA_nat Acetyl-CoA (0.5 mol/mol EG) Oxaloacetate->AcetylCoA_nat EG_syn Ethylene Glycol Glycolaldehyde_syn Glycolaldehyde EG_syn->Glycolaldehyde_syn Ara5P Arabinose-5P Glycolaldehyde_syn->Ara5P D-arabinose 5-phosphate aldolase Xylu5P Xylulose-5P Ara5P->Xylu5P Isomerase & Epimerase AcetylP Acetyl-P Xylu5P->AcetylP Phosphoketolase AcetylCoA_syn Acetyl-CoA (1 mol/mol EG) AcetylP->AcetylCoA_syn Phosphate acetyltransferase

Caption: Natural vs. Synthetic Ethylene Glycol Metabolism.
Enhanced Succinate (B1194679) Production through an Energy-Conserving Pathway

In E. coli, the native pathway for succinate production during anaerobic fermentation is limited by carbon fluxes and energy efficiency.[7] Metabolic evolution has been used to enhance succinate production by favoring the energy-conserving phosphoenolpyruvate (B93156) (PEP) carboxykinase (PCK) over the native PEP carboxylase (PPC).[7] The PCK pathway conserves the energy from PEP by generating ATP, whereas the PPC pathway does not.[7] Engineered strains have been shown to direct more than half of the glucose carbon into succinate and malate.[7]

Succinate_Production_Pathways cluster_PPC Native PPC Pathway cluster_PCK Engineered PCK Pathway (Energy Conserving) PEP Phosphoenolpyruvate (PEP) OAA_PPC Oxaloacetate PEP->OAA_PPC + CO₂ OAA_PCK Oxaloacetate PEP->OAA_PCK + CO₂ PPC PEP Carboxylase (PPC) Malate_PPC Malate OAA_PPC->Malate_PPC Fumarate_PPC Fumarate Malate_PPC->Fumarate_PPC Succinate_PPC Succinate Fumarate_PPC->Succinate_PPC PCK PEP Carboxykinase (PCK) Malate_PCK Malate OAA_PCK->Malate_PCK ADP ADP Fumarate_PCK Fumarate Malate_PCK->Fumarate_PCK Succinate_PCK Succinate Fumarate_PCK->Succinate_PCK ATP ATP ADP->ATP PCK

Caption: Comparison of Succinate Production Pathways.

Experimental Protocols for Measuring Carbon Fixation Efficiency

Accurate quantification of carbon fixation is crucial for evaluating the performance of different metabolic pathways. Below are summaries of key experimental protocols.

Protocol 1: Quantification of CO₂ Fixation by Measuring Inorganic Carbon

This method evaluates the amount of CO₂ absorbed by microorganisms by measuring the change in dissolved inorganic carbon (IC) in the medium.[8]

Methodology:

  • Prepare a medium with a known concentration of dissolved CO₂ (in the form of bicarbonate and carbonate ions).

  • Inoculate the medium with the microorganisms of interest.

  • Incubate the culture under desired conditions for a specific period (e.g., 0, 3, and 24 hours).

  • At each time point, collect a sample of the culture and remove the microorganisms by centrifugation.

  • Measure the IC concentration in the supernatant using a TOC-L analyzer.[8]

  • The amount of CO₂ fixed is calculated as the difference between the initial and final IC concentrations.

Protocol 2: ¹³C Isotope Tracing to Determine Carbon Use Efficiency

This protocol uses a ¹³C-labeled substrate (e.g., glucose) to trace the flow of carbon into microbial biomass and respiratory CO₂, allowing for the calculation of carbon use efficiency (CUE).[9]

Methodology:

  • Prepare a growth medium with a ¹³C-labeled carbon source.

  • Inoculate with the microorganisms and incubate.

  • Over a time course, measure the incorporation of ¹³C into the microbial biomass (e.g., using isotope ratio mass spectrometry).

  • Simultaneously, capture the respired CO₂ and measure its ¹³C content.

  • CUE is calculated as the ratio of carbon incorporated into biomass to the total carbon taken up (biomass carbon + respired carbon).

Experimental_Workflow_CUE cluster_setup Experimental Setup cluster_sampling Time-Course Sampling cluster_analysis Analysis cluster_calculation Calculation Start Inoculate Microbes in ¹³C-labeled Medium Incubate Incubate under Controlled Conditions Start->Incubate Biomass_Sample Collect Biomass Samples Incubate->Biomass_Sample CO2_Sample Collect Respired CO₂ Incubate->CO2_Sample Biomass_Analysis Measure ¹³C in Biomass (e.g., IRMS) Biomass_Sample->Biomass_Analysis CO2_Analysis Measure ¹³C in CO₂ (e.g., Gas Chromatography-MS) CO2_Sample->CO2_Analysis CUE Calculate Carbon Use Efficiency (CUE) Biomass_Analysis->CUE CO2_Analysis->CUE

Caption: Workflow for Measuring Carbon Use Efficiency.

Conclusion

The choice of a carbon-conserving metabolic pathway, whether natural or synthetic, depends on the specific application, the host organism, and the desired product. While natural pathways like C4 photosynthesis offer a blueprint for efficient carbon fixation, engineered pathways provide the flexibility to utilize non-traditional carbon sources and optimize product yields. The experimental protocols outlined in this guide provide a framework for quantifying the efficiency of these pathways, enabling researchers to make informed decisions in their metabolic engineering endeavors.

References

A Researcher's Guide to Assessing Isotopic Enrichment from Glycolaldehyde-1-¹³C Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of methodologies for assessing isotopic enrichment, with a focus on experiments utilizing Glycolaldehyde-1-¹³C. It is intended for researchers, scientists, and drug development professionals engaged in metabolic flux analysis. The guide details the performance of various analytical techniques, offers comparative data with alternative isotopic tracers, and provides structured experimental protocols.

Introduction to ¹³C Isotopic Tracers in Metabolic Analysis

Stable isotope-based methods are foundational for metabolic flux analysis (MFA), a technique used to quantify the rates of metabolic pathways within a cell.[1] By introducing a substrate labeled with a heavy isotope, such as Carbon-13 (¹³C), researchers can trace the path of carbon atoms through various metabolic reactions. Glycolaldehyde-1-¹³C is a specific tracer used to investigate pathways involving two-carbon metabolites. The choice of the isotopic tracer is critical as it directly influences the labeling patterns of downstream metabolites and the precision of flux estimations.[2][3]

The primary analytical methods for detecting and quantifying ¹³C enrichment are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers distinct advantages and provides different types of information—MS measures mass isotopomer distributions (the number of labeled atoms per molecule), while NMR can determine the specific position of the labeled atoms (positional isotopomers).[4]

Experimental Workflow for ¹³C Isotopic Enrichment Analysis

The process of conducting a ¹³C labeling experiment involves several key stages, from cell culture and tracer introduction to sample analysis and data interpretation. The general workflow is applicable to various tracers, including Glycolaldehyde-1-¹³C.

G cluster_prep Experimental Preparation cluster_sample Sampling & Analysis cluster_data Data Processing CellCulture 1. Cell Culture (Reach steady state) TracerIntro 2. Introduce ¹³C Tracer (e.g., Glycolaldehyde-1-¹³C) CellCulture->TracerIntro Switch media Harvest 3. Harvest Cells & Quench Metabolism TracerIntro->Harvest Incubate to isotopic steady state Extract 4. Metabolite Extraction Harvest->Extract Analysis 5. Analytical Measurement (MS or NMR) Extract->Analysis DataProc 6. Data Processing & Correction Analysis->DataProc FluxCalc 7. Metabolic Flux Calculation DataProc->FluxCalc

Caption: General workflow for a ¹³C metabolic flux analysis experiment.

Comparison of Isotopic Tracers

While Glycolaldehyde-1-¹³C is valuable for specific pathways, other tracers, particularly ¹³C-labeled glucose, are more commonly used for analyzing central carbon metabolism. The choice of tracer significantly impacts the precision of flux estimates for different pathways.[2][5][6]

Glycolaldehyde-1-¹³C vs. Alternative Glucose Tracers

Glycolaldehyde can enter metabolism through various routes, potentially involving the pentose (B10789219) phosphate (B84403) pathway or glyoxylate (B1226380) cycle, making it a unique probe for these areas. However, ¹³C-labeled glucose tracers are more extensively characterized for their ability to resolve fluxes in glycolysis, the Pentose Phosphate Pathway (PPP), and the Tricarboxylic Acid (TCA) cycle.

TracerPrimary Metabolic Pathway(s) TargetedKey AdvantagesConsiderations
Glycolaldehyde-1-¹³C Glyoxylate & dicarboxylate metabolism, Pentose & glucuronate interconversions.[7]Provides insight into two-carbon unit metabolism; can be used as an internal standard.[8]Less common, leading to fewer established protocols and comparative datasets.
[1-¹³C]glucose Glycolysis, Pentose Phosphate Pathway (PPP)Historically common, but often outperformed by other tracers for precision.[5][6]Provides moderate precision for most pathways.[3]
[1,2-¹³C₂]glucose Glycolysis, Pentose Phosphate Pathway (PPP)Offers the highest precision for estimating fluxes in the overall network, glycolysis, and PPP.[2][5][6]Excellent for resolving the oxidative PPP branch.[5]
[U-¹³C₆]glucose TCA Cycle, Biosynthetic PathwaysLabels all downstream metabolites, providing a comprehensive view of carbon fate.Can be complex to analyze; often used in combination with other tracers.[5]
Metabolic Pathway Entry Points

The diagram below illustrates how different tracers introduce the ¹³C label into central carbon metabolism, resulting in distinct labeling patterns that are measured to calculate fluxes.

G Glycolaldehyde Glycolaldehyde-1-¹³C Glyoxylate Glyoxylate Cycle Glycolaldehyde->Glyoxylate Glucose [1,2-¹³C₂]glucose G6P Glucose-6-P Glucose->G6P PPP Pentose Phosphate Pathway G6P->PPP F6P Fructose-6-P G6P->F6P PPP->F6P GAP Glyceraldehyde-3-P PPP->GAP F6P->GAP Pyruvate Pyruvate GAP->Pyruvate Glycolysis Glycolysis TCA TCA Cycle Pyruvate->TCA Glyoxylate->TCA

Caption: Entry of ¹³C tracers into central carbon metabolism.

Analytical Techniques for Measuring ¹³C Enrichment

The two primary technologies for quantifying isotopic enrichment are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Comparison of NMR and Mass Spectrometry

Both techniques are powerful but provide different levels of information and have distinct requirements.[1][4] Tandem MS (MS/MS) has emerged as a particularly powerful technique, providing more labeling information than traditional MS and improving flux precision.[9]

FeatureNMR SpectroscopyMass Spectrometry (GC-MS, LC-MS)
Information Provided Positional isotopomers (which atom is labeled).[4]Mass isotopologues (how many atoms are labeled).[4]
Sensitivity Lower sensitivity, requires more sample material.[4]High sensitivity, suitable for samples of limited mass.[4]
Sample Preparation Non-destructive, minimal preparation required.[4]Often requires derivatization (especially for GC-MS) to make metabolites volatile.[10][11]
Resolution Can unambiguously identify compounds.[1]High mass resolution can distinguish between different labeled species.[12][13]
Throughput Lower throughput due to longer acquisition times.[4]High throughput capabilities.[13]
Key Advantage Provides detailed structural information and positional labeling.Excellent sensitivity and ability to analyze a wide range of metabolites.[10]

Experimental Protocols

Below are generalized protocols for sample preparation and analysis using NMR and GC-MS for ¹³C enrichment studies.

Protocol 1: Cell Culture and Metabolite Extraction

This initial protocol is common for both NMR and MS analysis.

  • Cell Culture: Culture cells (e.g., A549 lung carcinoma cells) in appropriate media (e.g., high-glucose DMEM with supplements) to a semi-confluent state.[5]

  • Labeling: Switch to a medium containing the ¹³C tracer (e.g., 25mM Glycolaldehyde-1-¹³C or a ¹³C-glucose tracer) and incubate for a sufficient period (e.g., 6 hours) to achieve isotopic steady state.[5]

  • Quenching and Harvesting: Rapidly quench metabolic activity by washing the cells with an ice-cold saline solution. Harvest the cells by scraping or trypsinization.

  • Metabolite Extraction: Extract metabolites using a cold solvent mixture, typically methanol/water or methanol/chloroform/water, to separate polar and nonpolar metabolites. Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

Protocol 2: Analysis by GC-MS

This protocol is adapted for analyzing ¹³C enrichment in derivatized metabolites.

  • Sample Derivatization: Evaporate the metabolite extract to dryness under nitrogen. Derivatize the dried sample to make the metabolites volatile for gas chromatography. A common agent is N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).

  • GC-MS Analysis: Inject the derivatized sample into a GC-MS system.

    • Gas Chromatography: Separate the metabolites on a capillary column. A typical temperature program might start at 100°C, hold for 3 minutes, and then ramp up to 300°C.[5]

    • Mass Spectrometry: Operate the MS in selected ion monitoring (SIM) mode to detect specific metabolite fragments.[5] The source and quadrupole temperatures are typically held at 230°C and 150°C, respectively.[5]

  • Data Analysis: Determine the mass isotopomer distributions (MIDs) for each measured metabolite fragment. Correct the raw data for naturally occurring isotopes to determine the enrichment from the ¹³C tracer.[10]

Protocol 3: Analysis by NMR Spectroscopy

This protocol focuses on direct measurement of ¹³C enrichment in aqueous extracts.

  • Sample Preparation: Lyophilize the aqueous metabolite extract and reconstitute in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS).

  • NMR Data Acquisition: Acquire ¹H or ¹³C NMR spectra on a high-field NMR spectrometer.

    • For indirect quantification, 1D ¹H NMR can be used to measure the decrease in the ¹H-¹²C resonance and the appearance of satellite peaks from ¹H-¹³C coupling, which corresponds to ¹³C labeling.[4]

    • Specialized pulse sequences like isotope-edited total correlation spectroscopy (ITOCSY) can filter spectra from ¹²C- and ¹³C-containing molecules into separate, quantitatively equivalent spectra for direct comparison.[1]

  • Data Analysis: Integrate the relevant peaks in the NMR spectra. Calculate the fractional enrichment by comparing the integrals of signals from labeled and unlabeled molecules. For ¹H NMR, this involves comparing the central ¹H-¹²C peak with the ¹³C satellite peaks.[4]

References

Safety Operating Guide

Proper Disposal of Glycolaldehyde-1-13C: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of Glycolaldehyde-1-13C, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Information

This compound, while labeled with a stable isotope, should be handled with the same precautions as unlabeled glycolaldehyde (B1209225). The primary hazards are associated with the chemical properties of glycolaldehyde. It is crucial to recognize that the ¹³C isotope does not impart radioactivity.

Key hazards associated with glycolaldehyde include:

  • Flammability: Glycolaldehyde is a combustible liquid.[1]

  • Health Hazards: It may cause skin and eye irritation.[1] Inhalation can lead to respiratory irritation, and higher exposures may result in pulmonary edema, a medical emergency.[1] Some sources suggest it may cause an allergic skin reaction.

  • Potential Carcinogen: Glycolaldehyde is considered a potential carcinogen in humans.[1]

  • Reactivity: It can react violently with strong oxidizing agents, bases, and acids.[2]

Personal Protective Equipment (PPE) should be worn at all times when handling this compound. This includes safety goggles, gloves, and a lab coat. All handling of the compound and its waste should be performed in a well-ventilated area or a chemical fume hood.

Quantitative Data Summary

PropertyValueSource
Molecular Formula¹³CCH₄O₂Sigma-Aldrich
Molecular Weight61.04 g/mol Sigma-Aldrich
FormLiquid (often in solution)Sigma-Aldrich
Storage Temperature2-8°CSigma-Aldrich
IncompatibilityStrong oxidizers, bases, acids[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be handled through a licensed hazardous waste disposal company due to its chemical hazards. Do not dispose of this chemical down the drain or in regular trash.

1. Waste Collection and Storage:

  • Designate a specific, sealed, and clearly labeled waste container for this compound waste. The container must be made of a material compatible with the chemical.
  • The label should clearly state "Hazardous Waste: this compound" and include the appropriate hazard symbols (e.g., flammable, health hazard).
  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizers, acids, and bases.[2]

2. Segregation of Waste:

  • It is critical to not mix this compound waste with other waste streams, especially those containing strong oxidizers, acids, or bases, to prevent violent reactions.[2]

3. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
  • If your institution does not have an EHS office, you must contact a licensed professional waste disposal service directly.
  • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

4. Spill and Emergency Procedures:

  • In case of a spill, evacuate the area and ensure it is well-ventilated.
  • Use an absorbent, non-combustible material (such as sand or earth) to contain and clean up the spill.
  • Place the absorbent material into a sealed container for hazardous waste disposal.
  • For large spills, contact your EHS office or emergency services immediately.

Disposal Decision Workflow

The following diagram outlines the logical steps for the proper disposal of this compound.

G start Start: this compound Waste Generated is_radioactive Is the waste radioactive? (Note: 13C is a stable isotope) start->is_radioactive chemical_hazard Assess Chemical Hazards is_radioactive->chemical_hazard No ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) chemical_hazard->ppe collect Collect in a Labeled, Sealed Waste Container ppe->collect segregate Segregate from Incompatible Chemicals (Oxidizers, Acids, Bases) collect->segregate store Store in a Cool, Dry, Well-Ventilated Area segregate->store contact_ehs Contact Institutional EHS or Licensed Waste Disposal Company store->contact_ehs end End: Proper Disposal contact_ehs->end no_radioactive No

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Glycolaldehyde-1-13C

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety and logistical information for handling Glycolaldehyde-1-13C, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe handling, storage, and disposal of this isotopically labeled compound.

I. Compound and Hazard Identification

This compound is a stable isotope-labeled form of glycolaldehyde. While stable isotopes are not radioactive, the chemical properties of the compound remain the primary consideration for safe handling.[1] Glycolaldehyde is a combustible material and can be irritating to the eyes, skin, and respiratory tract.

Quantitative Data Summary

PropertyValueSource
Chemical Formula¹³CCH₄O₂
Molecular Weight61.04 g/mol [2]
FormTypically supplied as a liquid solution (e.g., 0.1 M in water) or solid
Storage Temperature2-8°C or -20°C for solutions[2]
Isotopic Purity≥99 atom % ¹³C

II. Personal Protective Equipment (PPE)

A comprehensive approach to personal protective equipment is critical to minimize exposure. The following PPE is recommended for all procedures involving this compound.

PPE CategorySpecific RecommendationsRationale
Eye and Face Protection Chemical splash goggles or a full-face shield.[3]Protects against splashes of the solution and potential vapors.
Hand Protection Nitrile or other chemically resistant gloves.[1] Latex gloves are not recommended.[3]Prevents skin contact. Always inspect gloves for integrity before use.
Body Protection A lab coat with long sleeves or a chemical-protective apron.[3]Protects against splashes and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. A chemical fume hood is recommended, especially when handling powders or creating aerosols.[1] For spills or large-scale work, a respirator may be necessary.[3]Minimizes inhalation of any aerosols or vapors.
Footwear Closed-toed shoes made of an impervious material.[3]Protects feet from spills.

III. Safe Handling and Operational Plan

Adherence to a strict operational workflow is essential for safety and to maintain the integrity of the compound.

A. Preparation and Handling

  • Area Designation : Designate a specific area for handling this compound to prevent cross-contamination.[1]

  • Ventilation : All handling of the compound, especially if in powdered form or if aerosols may be generated, should be conducted in a certified chemical fume hood.[1]

  • Personal Protective Equipment : Don all required PPE as outlined in the table above before handling the compound.

  • Dispensing : If working with a solution, carefully measure the required amount. If working with a solid, use appropriate tools to handle the powder and avoid creating dust.

  • Avoid Incompatibilities : Keep the compound away from strong oxidizers, bases, and acids, with which it can react violently.[4]

B. Storage

  • Temperature : Store this compound solutions at the recommended temperature, typically between 2-8°C or at -20°C, to ensure stability.[2]

  • Container : Keep the container tightly closed and store it in a dry, well-ventilated place.[5]

  • Labeling : Ensure the container is clearly labeled with the compound name and any relevant hazard information.

IV. Spill and Disposal Plan

A clear plan for managing spills and waste is crucial.

A. Spill Response

  • Evacuate : If a significant spill occurs, evacuate the immediate area.

  • Ventilate : Ensure the area is well-ventilated.

  • PPE : Before cleaning, don the appropriate PPE, including respiratory protection if necessary.[3]

  • Containment : For liquid spills, use absorbent granules to contain the material.[3] For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

  • Cleanup : Clean the spill area with soap and water.[1]

  • Disposal : Place all contaminated materials into a sealed, labeled container for proper disposal.

B. Waste Disposal

  • Regulations : Dispose of waste containing this compound in accordance with local, state, and federal regulations for chemical waste.[1]

  • Containers : Use designated, labeled containers for chemical waste.

  • Unlabeled Compound Procedures : The disposal procedures for this stable isotope-labeled compound are generally the same as for the unlabeled version.[1] Do not empty into drains.[4]

V. Workflow Diagram

The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound.

G start Start: Prepare for Handling This compound assess_risk 1. Conduct Risk Assessment start->assess_risk don_ppe 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_risk->don_ppe prepare_work_area 3. Prepare Ventilated Work Area (Chemical Fume Hood) don_ppe->prepare_work_area handle_compound 4. Handle Compound prepare_work_area->handle_compound spill_check Spill Occurred? handle_compound->spill_check spill_response Execute Spill Response Protocol spill_check->spill_response Yes storage 5. Store Properly (2-8°C or -20°C, Tightly Sealed) spill_check->storage No decontaminate 7. Decontaminate Work Area and Remove PPE spill_response->decontaminate dispose_waste 6. Dispose of Waste (Follow Chemical Waste Guidelines) storage->dispose_waste dispose_waste->decontaminate end End of Procedure decontaminate->end

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.